molecular formula C39H60O11 B10769625 TS 155-2

TS 155-2

Número de catálogo: B10769625
Peso molecular: 704.9 g/mol
Clave InChI: PQLOHEMXTLVMFP-SUPGTDKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TS 155-2 is a useful research compound. Its molecular formula is C39H60O11 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H60O11

Peso molecular

704.9 g/mol

Nombre IUPAC

(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6Z,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12-,16-15+,22-13-,23-18-,26-19-

Clave InChI

PQLOHEMXTLVMFP-SUPGTDKOSA-N

SMILES isomérico

CC1C/C(=C\C=C/C(C(OC(=O)/C(=C\C(=C/C(C1O)C)\C)/C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C

SMILES canónico

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C

Origen del producto

United States

Foundational & Exploratory

Unraveling the Molecular Mechanisms of TS 155-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Analysis of the Bioactive Macrolide TS 155-2 (JBIR-100) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for this compound, a macrocyclic lactone also identified as JBIR-100. Drawing from the available scientific literature and patent information, this document details its molecular targets, signaling pathways, and biological effects, presenting quantitative data and experimental methodologies to support further research and development.

Executive Summary

This compound is a bioactive compound produced by Streptomyces species, structurally related to hygrolidin and considered a bafilomycin analogue.[1] Initial reports attributed its activity to the inhibition of thrombin-evoked calcium (Ca²⁺) entry into cells, suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.[2][3][4] However, more recent investigations, particularly under its synonym JBIR-100, have identified a more specific mechanism: the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase).[5] This dual-reported activity suggests either multiple cellular targets or a primary mechanism (V-ATPase inhibition) that leads to downstream effects on cellular ion homeostasis. This guide will explore both proposed mechanisms, with a primary focus on the more substantiated role of this compound as a V-ATPase inhibitor.

Primary Mechanism of Action: V-ATPase Inhibition

The most robust evidence points to this compound acting as a potent inhibitor of V-ATPase. V-ATPases are essential proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and synaptic vesicles. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes including autophagy, protein degradation, and membrane trafficking.

Inferred Molecular Interaction

As a bafilomycin analogue, this compound likely shares a similar binding mechanism to bafilomycin A1. Bafilomycin A1 inhibits V-ATPase by binding to the c-ring of the Vₒ domain, which is the proton-translocating portion of the enzyme complex embedded in the membrane. This binding provides a steric hindrance that blocks the rotation of the c-ring, thereby preventing proton translocation across the membrane. This leads to a failure in acidifying the lumen of organelles.

V_ATPase_Inhibition cluster_membrane Organelle Membrane cluster_result Cellular Consequence V_ATPase V-ATPase Complex c_ring c-ring (Vₒ domain) Proton_out H⁺ (Lumen) V_ATPase->Proton_out Lumen_pH ↑ Lumen pH (Acidification Failure) TS155_2 This compound TS155_2->c_ring Binds and Blocks Rotation Proton_in H⁺ (Cytosol) Proton_in->V_ATPase Translocation Autophagy Autophagy Inhibition Lumen_pH->Autophagy Apoptosis Apoptosis Induction Autophagy->Apoptosis

Figure 1. Inferred mechanism of V-ATPase inhibition by this compound.
Biological Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound (as JBIR-100) has been shown to result in several significant downstream biological effects:

  • Antimicrobial Activity: JBIR-100 exhibits antimicrobial activity, particularly against Gram-positive bacteria (Firmicutes), with Minimum Inhibitory Concentrations (MICs) as low as 4 µM. It is suggested that this activity stems from the perturbation of the bacterial cell membrane.

  • Anticancer Activity: The compound has been reported to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). This effect is linked to the induction of apoptosis and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit to survive.

Secondary/Reported Mechanism: Inhibition of Thrombin-Evoked Calcium Influx

The original patent and several supplier data sheets describe this compound as an inhibitor of calcium (Ca²⁺) entry into cells following stimulation by thrombin. Thrombin is a crucial enzyme in the coagulation cascade that also acts as a potent cell signaling molecule by activating Protease-Activated Receptors (PARs).

Thrombin Signaling Pathway

Thrombin binding to its receptor (e.g., PAR-1) on the cell surface initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial release is often followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE) channels in the plasma membrane. This compound is proposed to block this latter step of Ca²⁺ influx.

Thrombin_Ca_Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Binds PLC Phospholipase C (PLC) PAR1->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Triggers Release Ca_cyt ↑ Cytosolic Ca²⁺ ER->Ca_cyt Ca²⁺ Release SOCE Store-Operated Ca²⁺ Channel SOCE->Ca_cyt TS155_2 This compound TS155_2->SOCE Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->SOCE Influx

Figure 2. Proposed inhibition of thrombin-induced calcium influx by this compound.

Quantitative Data

Detailed quantitative data for this compound is limited in publicly accessible literature. The most significant data comes from the characterization of JBIR-100's antimicrobial properties.

Organism Type Minimum Inhibitory Concentration (MIC) (µM)
Bacillus sp. Al HakamGram-positive Bacteria4
Staphylococcus aureus USA300Gram-positive Bacteria4
Bacillus subtilis ATCC 47096Gram-positive Bacteria8
Enterococcus faecalis ATCC 29212Gram-positive Bacteria16
Enterococcus faecium (VRE)Gram-positive Bacteria16
Escherichia coli ATCC 25922Gram-negative Bacteria>128
Pseudomonas aeruginosa PAO1Gram-negative Bacteria>128
Debaryomyces hanseniiFungus32
Candida albicansFungus>128
Saccharomyces cerevisiaeFungus>128
Data sourced from Molloy et al. (2016) on JBIR-100.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not available in the published literature. However, a summary of the methodology used to assess its effect on bacterial membrane potential is provided below as a reference.

Bacterial Membrane Potential Assay (as performed for JBIR-100)

This protocol provides a framework for assessing how the compound perturbs the cell membrane of Bacillus subtilis.

Objective: To determine if JBIR-100 causes depolarization of the bacterial cell membrane using a membrane potential-sensitive dye.

Methodology Summary:

  • Culture Preparation: Bacillus subtilis is grown to mid-exponential phase in appropriate liquid media.

  • Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Dye Loading: The membrane potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC₂(3)) is added to the cell suspension and incubated to allow for dye uptake.

  • Compound Treatment: The cell suspension is treated with varying concentrations of JBIR-100 (or this compound) dissolved in a vehicle like DMSO. A vehicle-only control is included.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately using a fluorometer or plate reader. A decrease in fluorescence intensity indicates membrane depolarization.

  • Data Analysis: The change in fluorescence is measured over time and compared across different concentrations of the compound to determine if the effect is dose-dependent.

Membrane_Assay_Workflow Start Start Step1 1. Culture B. subtilis to mid-log phase Start->Step1 Step2 2. Harvest, wash, and resuspend cells in buffer Step1->Step2 Step3 3. Add DiOC₂(3) dye and incubate Step2->Step3 Step4 4. Treat cells with This compound / Vehicle Step3->Step4 Step5 5. Measure fluorescence (Depolarization = ↓ Signal) Step4->Step5 Step6 6. Analyze dose-dependent effect Step5->Step6 End End Step6->End

Figure 3. Experimental workflow for bacterial membrane potential assay.

Conclusion and Future Directions

This compound (JBIR-100) is a promising bioactive macrolide with multifaceted biological activities. While initial reports highlighted its role in blocking thrombin-induced calcium influx, stronger evidence now points towards its function as a specific inhibitor of V-ATPase, similar to its analogue bafilomycin. This primary mechanism likely underlies its observed antimicrobial and anticancer effects by disrupting fundamental cellular processes like autophagy and pH homeostasis.

Significant gaps in knowledge remain. The definitive molecular target(s) and the potential interplay between V-ATPase inhibition and calcium signaling require further elucidation. Future research should focus on:

  • Direct Binding Assays: To confirm the interaction between this compound and the V-ATPase complex and determine binding affinity.

  • Enzymatic Assays: To quantify the inhibitory potency (e.g., IC₅₀) of this compound against purified V-ATPase.

  • Calcium Flux Assays: To validate and quantify the inhibitory effect on thrombin-induced and other forms of calcium influx.

  • In Vivo Studies: To evaluate the therapeutic potential and safety profile of this compound based on its mechanism of action.

The development of a more detailed understanding of this compound's mechanism will be critical for its potential translation into a therapeutic agent.

References

Unveiling TS 155-2: A Technical Guide to its Discovery, Microbial Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product TS 155-2, also identified as JBIR-100. The document details its discovery, the microbial source of its production, and a summary of its known biological activities. It is designed to serve as a foundational resource for researchers interested in the therapeutic potential of this bafilomycin analogue.

Discovery and Microbial Source

This compound, also known by the designation JBIR-100, is a 16-membered plecomacrolide antibiotic belonging to the hygrolide family.[1][2][3] Its discovery was first reported in a 2010 publication by Ueda et al., who isolated it from a newly identified Streptomyces species.[4]

Subsequent research has identified the producing organism as Streptomyces varsoviensis .[5] This bacterium is the microbial source from which this compound is obtained through fermentation and extraction processes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Alternate Name JBIR-100
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
Class Bafilomycin analogue, Macrocyclic lactone
Appearance White solid
Solubility Soluble in ethanol, methanol, DMF, and DMSO

Biological Activity and Mechanism of Action

This compound has been shown to exhibit a range of biological activities, primarily attributed to its function as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) and as a blocker of thrombin-induced calcium entry into cells.

V-ATPase Inhibition and Cytotoxic Activity

As a bafilomycin analogue, this compound is a potent inhibitor of V-ATPase, an ATP-dependent proton pump crucial for the acidification of intracellular compartments in eukaryotic cells. This inhibition disrupts cellular homeostasis and can lead to cytotoxic effects.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
HeLa (human cervical cancer)Cytotoxicity AssayIC₅₀72.6 nM
Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its mode of action is suggested to involve perturbation of the bacterial cell membrane.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

OrganismGram StainMIC (µM)Reference
Bacillus subtilisPositive8
Mycobacterium smegmatisN/A> 64
Escherichia coliNegative> 64
Pseudomonas aeruginosaNegative> 64
Inhibition of Thrombin-Induced Calcium Influx

This compound has been reported to block the entry of calcium (Ca²⁺) into cells following stimulation by thrombin. This activity suggests potential applications in conditions where thrombin-mediated signaling plays a pathological role.

Other Reported Activities

Experimental Protocols

Detailed, specific experimental protocols from the original discovery and characterization studies are not fully available in the accessible literature. The following sections provide generalized methodologies for the key experiments cited, based on standard laboratory practices.

Isolation and Cultivation of Streptomyces varsoviensis

Objective: To cultivate the source organism for the production of this compound.

Methodology:

  • Prepare a suitable agar medium for Streptomyces growth, such as Starch Casein Agar or Actinomycete Isolation Agar.

  • Inoculate the agar plates with a spore suspension or mycelial fragments of Streptomyces varsoviensis.

  • Incubate the plates at 28-30°C for 7-14 days, or until characteristic aerial mycelia and spore formation are observed.

  • For liquid culture and secondary metabolite production, inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a mature culture from the agar plate.

  • Incubate the liquid culture in a shaking incubator at 28-30°C and 200-250 rpm for 5-10 days.

Extraction and Isolation of this compound (General Approach)

Objective: To extract and purify this compound from the fermentation broth.

Methodology:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate or butanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Subject the crude extract to a series of chromatographic separations. This may include silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Monitor the fractions for the presence of the compound of interest using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pool the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

V-ATPase Inhibition Assay (Illustrative Protocol)

Objective: To determine the inhibitory activity of this compound on V-ATPase.

Methodology:

  • Isolate V-ATPase-rich membrane vesicles from a suitable source (e.g., yeast or bovine brain).

  • Prepare a reaction buffer containing ATP and a pH-sensitive fluorescent probe or a system to measure proton pumping (e.g., acridine orange).

  • Add the membrane vesicles to the buffer in the presence of various concentrations of this compound or a known inhibitor (e.g., bafilomycin A1) as a positive control.

  • Initiate the reaction by adding Mg-ATP.

  • Measure the rate of ATP hydrolysis or proton transport by monitoring the change in fluorescence or absorbance over time.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thrombin-Induced Intracellular Calcium Assay (Illustrative Protocol)

Objective: To measure the effect of this compound on thrombin-induced calcium influx.

Methodology:

  • Culture a suitable cell line (e.g., platelets or fibroblasts) in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Stimulate the cells with a specific concentration of thrombin.

  • Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Analyze the data to determine the effect of this compound on the thrombin-induced calcium response.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

experimental_workflow cluster_upstream Upstream Processes cluster_downstream Downstream Analysis Streptomyces_varsoviensis Streptomyces varsoviensis (Microbial Source) Fermentation Fermentation Streptomyces_varsoviensis->Fermentation Inoculation Extraction_Purification Extraction & Purification Fermentation->Extraction_Purification Crude Broth TS_155_2 This compound (JBIR-100) Extraction_Purification->TS_155_2 Bioassays Biological Assays TS_155_2->Bioassays Testing VATPase_Assay V-ATPase Inhibition Assay Bioassays->VATPase_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) Bioassays->Antimicrobial_Assay Calcium_Influx_Assay Calcium Influx Assay Bioassays->Calcium_Influx_Assay Other_Assays Anti-platelet, Anti-inflammatory (Further Investigation) Bioassays->Other_Assays

Caption: Production and analysis workflow for this compound.

mechanism_of_action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes TS_155_2 This compound VATPase V-ATPase TS_155_2->VATPase Inhibits Calcium_Channel Thrombin-gated Calcium Channel TS_155_2->Calcium_Channel Blocks Proton_Pump_Inhibition Proton Pump Inhibition VATPase->Proton_Pump_Inhibition Calcium_Influx_Block Calcium Influx Blockade Calcium_Channel->Calcium_Influx_Block Cytotoxicity Cytotoxicity Proton_Pump_Inhibition->Cytotoxicity Antimicrobial_Activity Antimicrobial Activity Proton_Pump_Inhibition->Antimicrobial_Activity Anti_platelet_Activity Potential Anti-platelet Activity Calcium_Influx_Block->Anti_platelet_Activity

Caption: Known mechanisms of action for this compound.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by the bacterium Streptomyces sp. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, it functions as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells, suggesting its potential as a therapeutic agent with hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties. This guide synthesizes available data, including information derived from patent literature, to provide detailed experimental protocols for its production and preliminary characterization. Visual diagrams are included to illustrate its mechanism of action within the broader context of cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic lactone. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula
IdentifierValue
Chemical Name 2E-butenedioic acid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H
Synonyms JBIR-100
CAS Numbers 1314486-37-7, 303009-07-6
Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Table 2: Physicochemical Properties
PropertyValue
Appearance White solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol
Purity Typically >95% (as determined by HPLC)
Storage -20°C

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of thrombin-induced calcium influx in various cell types. Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. Its interaction with cell surface receptors, such as Protease-Activated Receptors (PARs), initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This calcium signaling is a critical step in processes like platelet aggregation and smooth muscle contraction.

The proposed mechanism of action for this compound involves the blockade of this calcium entry. While the precise molecular target of this compound has not been fully elucidated, it is understood to interfere with the influx of extracellular calcium that follows the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).

Signaling Pathway of Thrombin-Induced Calcium Influx and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by thrombin and the putative point of intervention by this compound.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR PAR Receptor Thrombin->PAR 1. Binding & Activation PLC Phospholipase C PAR->PLC 2. G-protein activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Ca2+ Channel (SOCE) Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Channel->Cellular_Response 7. Ca2+ Influx ER Endoplasmic Reticulum IP3->ER 4. Binds to IP3R Ca_Store Ca2+ Store (Depleted) ER->Ca_Store 5. Ca2+ Release Ca_Store->Ca_Channel 6. Store Depletion Signal TS155_2 This compound TS155_2->Ca_Channel Inhibition

Caption: Thrombin signaling pathway leading to Ca2+ influx and its inhibition by this compound.

Experimental Protocols

The following protocols are based on information derived from Japanese Patent JP2000302782A, which describes the production and characterization of this compound.

Production of this compound by Fermentation

Objective: To cultivate a Streptomyces sp. strain for the production of this compound.

Materials:

  • Streptomyces sp. producing strain (as deposited under FERM BP-6803)

  • Seed Medium:

    • Glucose: 1.0% (w/v)

    • Soluble Starch: 2.0% (w/v)

    • Yeast Extract: 0.5% (w/v)

    • Peptone: 0.5% (w/v)

    • CaCO3: 0.2% (w/v)

    • (Adjust to pH 7.0 before sterilization)

  • Production Medium:

    • Soluble Starch: 6.0% (w/v)

    • Yeast Extract: 1.0% (w/v)

    • Soybean Meal: 2.0% (w/v)

    • NaCl: 0.2% (w/v)

    • CaCO3: 0.2% (w/v)

    • (Adjust to pH 7.0 before sterilization)

  • Shaker incubator

  • Fermentation vessel

Procedure:

  • Inoculate a loopful of the Streptomyces sp. strain from a slant culture into a 500 mL flask containing 100 mL of the seed medium.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 220 rpm.

  • Transfer 5 mL of the seed culture to a 2 L flask containing 500 mL of the production medium.

  • Incubate the production culture at 28°C for 7 days on a rotary shaker at 220 rpm.

  • Monitor the production of this compound by periodically taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Production

Production_Workflow Start Start Inoculation Inoculate Streptomyces sp. into Seed Medium Start->Inoculation Seed_Culture Incubate Seed Culture (28°C, 48h, 220 rpm) Inoculation->Seed_Culture Transfer Transfer to Production Medium Seed_Culture->Transfer Production_Culture Incubate Production Culture (28°C, 7 days, 220 rpm) Transfer->Production_Culture Monitoring Monitor Production by HPLC Production_Culture->Monitoring Harvest Harvest Fermentation Broth Monitoring->Harvest End End Harvest->End

Caption: Workflow for the fermentation-based production of this compound.

Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane

  • Acetone

  • Methanol

  • Rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the mycelial cake with ethyl acetate.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a stepwise gradient of hexane-acetone.

  • Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing this compound and concentrate them.

  • Further purify the active fractions by preparative HPLC on a C18 column using a methanol-water gradient.

  • Lyophilize the purified fractions to obtain this compound as a white powder.

Biological Assay: Inhibition of Thrombin-Induced Platelet Aggregation

Objective: To assess the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from a healthy donor

  • Thrombin solution

  • This compound dissolved in DMSO

  • Platelet aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare platelet-rich plasma by centrifuging fresh whole blood.

  • Adjust the platelet count in the PRP to a standardized concentration.

  • Pre-incubate the PRP with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette.

  • Induce platelet aggregation by adding a sub-maximal concentration of thrombin.

  • Monitor the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the thrombin-induced platelet aggregation).

Conclusion

This compound is a promising natural product with a distinct biological activity as an inhibitor of thrombin-induced calcium influx. The information presented in this guide, including its chemical properties and the detailed experimental protocols derived from patent literature, provides a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully explore its therapeutic potential. The lack of extensive peer-reviewed literature on this compound underscores the importance of the foundational data provided in the original patent for enabling future research.5-2 underscores the importance of the foundational data provided in the original patent for enabling future research.

An In-depth Technical Guide on TS 155-2 as a Thrombin-Stimulated Calcium Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the scientific context and potential mechanisms of TS 155-2. It is important to note that while the inhibitory action of this compound on thrombin-stimulated calcium entry is cited in commercial and patent literature, detailed peer-reviewed experimental studies quantifying its specific efficacy (e.g., IC50 values) and precise molecular targets are not extensively available in the public domain. The experimental protocols and data presented herein are therefore illustrative, based on established methodologies for studying similar inhibitors.

Introduction to this compound

This compound is a macrocyclic lactone, related to the hygrolidin family, produced by a species of Streptomyces.[1][2][3] It has been identified as an inhibitor of thrombin-stimulated calcium (Ca2+) entry into cells.[1][2] This activity underlies its potential therapeutic applications, which are suggested in patent literature to include hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects. The core of its mechanism lies in the modulation of intracellular calcium signaling, a ubiquitous and critical pathway in cellular function.

Chemical Properties of this compound:

Property Value
CAS Number 303009-07-6
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
Appearance White solid

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

The Thrombin Signaling Pathway and Calcium Homeostasis

Thrombin is a serine protease that plays a central role in hemostasis and thrombosis. Beyond its classical role in converting fibrinogen to fibrin, thrombin is a potent cell activator, eliciting responses in platelets, endothelial cells, smooth muscle cells, and fibroblasts. A primary signaling mechanism initiated by thrombin is the mobilization of intracellular calcium.

The signaling cascade is initiated by the binding of thrombin to Protease-Activated Receptors (PARs) on the cell surface, primarily PAR1, PAR3, and PAR4. This interaction proteolytically cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation.

Activated PARs couple to heterotrimeric G-proteins, predominantly from the Gq and G12/13 families. The Gq pathway is central to calcium mobilization:

  • Gq Activation: The alpha subunit of Gq activates Phospholipase C (PLC) .

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.

  • Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by STIM1 proteins, which in turn activate ORAI1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+.

  • Receptor-Operated Calcium Entry (ROCE): DAG, along with other signals, can activate members of the Transient Receptor Potential Canonical (TRPC) family of cation channels (e.g., TRPC3, TRPC6, TRPC7), providing another route for Ca2+ influx.

This compound is proposed to inhibit this thrombin-stimulated calcium entry, likely by acting on one or more of the plasma membrane calcium channels, such as those involved in SOCE or ROCE.

Signaling Pathway Diagram

Thrombin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Thrombin Thrombin PAR PAR1/4 Thrombin->PAR Activation Gq Gq PAR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG TRPC TRPC Channels (ROCE) Ca_influx Ca²⁺ Influx TRPC->Ca_influx ORAI1 ORAI1 (SOCE) ORAI1->Ca_influx TS155_2 This compound TS155_2->TRPC Inhibition TS155_2->ORAI1 Inhibition IP3R IP3 Receptor IP3->IP3R DAG->TRPC Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_influx->Downstream Ca_release Ca²⁺ Release STIM1 STIM1 Ca_release->STIM1 Depletion Signal IP3R->Ca_release STIM1->ORAI1

Caption: Thrombin signaling pathway leading to calcium mobilization and potential points of inhibition by this compound.

Experimental Protocols for Assessing this compound Activity

The following is a generalized protocol for measuring thrombin-stimulated intracellular calcium concentration and assessing the inhibitory effect of a compound like this compound. Human platelets or cultured endothelial cells are commonly used model systems.

Materials and Reagents
  • Cell Model: Human platelets isolated from whole blood, or a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM (cell-permeant forms).

  • Thrombin: Purified human α-thrombin.

  • This compound: Stock solution in DMSO.

  • Buffers: Hanks' Balanced Salt Solution (HBSS) with and without Ca2+, Tyrode's buffer.

  • Other Reagents: Pluronic F-127, EGTA, Triton X-100, Ionomycin.

  • Instrumentation: Fluorescence spectrophotometer or a fluorescence plate reader capable of ratiometric measurements (for Fura-2) or single wavelength kinetics (for Fluo-4), equipped with an injection port.

Experimental Workflow
  • Cell Preparation and Dye Loading:

    • Isolate platelets or culture cells to an appropriate confluency.

    • Wash and resuspend cells in a calcium-free buffer.

    • Load cells with a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 to aid dispersion. Incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Inhibitor Pre-incubation:

    • Resuspend the dye-loaded cells in a buffer containing a physiological concentration of extracellular calcium (e.g., 1-2 mM).

    • Aliquot the cell suspension into measurement cuvettes or a microplate.

    • Add varying concentrations of this compound (or vehicle control - DMSO) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.

  • Measurement of Calcium Mobilization:

    • Place the sample into the fluorometer and begin recording baseline fluorescence. For Fluo-4, excitation is at ~485 nm and emission is at ~525 nm.

    • After establishing a stable baseline, inject a stimulating concentration of thrombin (e.g., 0.1-1 U/mL) into the cell suspension.

    • Continue recording the fluorescence signal to capture the initial peak (representing intracellular release) and the sustained plateau (representing extracellular influx).

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Quantify the response by measuring the peak fluorescence change from baseline or the area under the curve for a specific time period after thrombin addition.

    • Plot the response against the concentration of this compound.

    • Fit the data to a dose-response curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of the thrombin-stimulated calcium influx).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Culture/ Isolation B 2. Wash Cells A->B C 3. Load with Calcium Indicator Dye (e.g., Fluo-4) B->C D 4. Wash to Remove Excess Dye C->D E 5. Pre-incubate with This compound or Vehicle D->E F 6. Measure Baseline Fluorescence E->F G 7. Inject Thrombin (Stimulation) F->G H 8. Record Fluorescence (Ca²⁺ Response) G->H I 9. Quantify Response (Peak Height / AUC) H->I J 10. Generate Dose-Response Curve I->J K 11. Calculate IC₅₀ Value J->K

Caption: General experimental workflow for assessing the inhibitory activity of this compound.

Data Presentation and Interpretation

Quantitative data from such experiments should be organized to clearly demonstrate the dose-dependent inhibitory effect of this compound.

Hypothetical Quantitative Data for this compound

The following table represents an example of how data on the inhibition of thrombin-stimulated calcium entry by this compound would be presented.

This compound Concentration (µM)Peak [Ca²⁺]i Rise (Normalized to Control)% Inhibition
0 (Vehicle Control)1.00 ± 0.080%
0.010.92 ± 0.078%
0.10.75 ± 0.0625%
1.00.51 ± 0.0549%
10.00.23 ± 0.0477%
100.00.09 ± 0.0291%
Calculated IC₅₀ ~1.0 µM

Data are presented as mean ± standard deviation from n=3 independent experiments.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of thrombin-stimulated calcium entry. Its mechanism of action, while not definitively elucidated, likely involves the blockade of key plasma membrane calcium channels such as TRPC or ORAI channels. The provided technical guide outlines the fundamental signaling pathways and experimental methodologies required to rigorously characterize its activity.

For drug development professionals, future research should focus on:

  • Definitive Target Identification: Utilizing techniques like photo-affinity labeling or genetic screening to pinpoint the specific channel(s) inhibited by this compound.

  • In Vivo Efficacy: Transitioning from in vitro assays to animal models of thrombosis and inflammation to validate the therapeutic potential suggested in patent literature.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

A thorough investigation based on these principles will be crucial to fully understand the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the V-ATPase Inhibitory Activity of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TS 155-2, also known as JBIR 100, is a macrolide antibiotic produced by Streptomyces sp. and identified as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). As a structural analogue of the well-characterized V-ATPase inhibitor bafilomycin A1, this compound is presumed to share a similar mechanism of action, targeting the proton translocation machinery essential for cellular homeostasis. This guide provides a comprehensive overview of the V-ATPase inhibitory activity of this compound, leveraging data from its analogue, bafilomycin A1, due to the limited availability of specific data for this compound. We will delve into the molecular mechanism of action, relevant signaling pathways, quantitative inhibitory data for its analogue, and detailed experimental protocols for assessing V-ATPase inhibition.

Introduction to this compound and V-ATPase

This compound is a member of the bafilomycin family of macrolide antibiotics. These natural products are recognized for their specific and potent inhibition of V-ATPases. V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, including lysosomes, endosomes, and the Golgi apparatus. By maintaining the acidic environment within these compartments, V-ATPases play a crucial role in a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, and autophagy.[1][2] Given their central role in cellular function, V-ATPases have emerged as promising therapeutic targets for a range of diseases, including cancer and osteoporosis.

While specific research on this compound is limited, its classification as a bafilomycin analogue provides a strong foundation for understanding its biological activity. Bafilomycin A1, the most studied compound in this class, serves as a reliable proxy for elucidating the inhibitory mechanism and cellular consequences of this compound.

Molecular Mechanism of Action

The inhibitory action of bafilomycin analogues on V-ATPase is highly specific. The enzyme is a large, multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.

Bafilomycin A1, and presumably this compound, directly targets the V0 subunit c.[3] By binding to this subunit, the inhibitor is thought to induce a conformational change that stalls the rotation of the c-ring, a critical step in the proton translocation process.[4] This action effectively uncouples ATP hydrolysis from proton pumping, leading to a rapid increase in the pH of intracellular acidic compartments.[5]

Recent studies have also suggested a dual-inhibitory role for bafilomycin A1, where it not only inhibits V-ATPase-dependent acidification but also independently disrupts autophagosome-lysosome fusion by targeting the Ca-P60A/SERCA calcium pump. This multifaceted inhibition underscores the potent and complex cellular effects of this class of compounds.

cluster_VATPase V-ATPase Complex V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Translocation) V1->V0 mechanically coupled to c_ring c-ring Proton_Translocation Proton Translocation c_ring->Proton_Translocation Rotation drives TS155_2 This compound (Bafilomycin Analogue) TS155_2->c_ring Binds to and inhibits rotation Acidification Organelle Acidification Proton_Translocation->Acidification Leads to

Figure 1: Inferred mechanism of V-ATPase inhibition by this compound.

Quantitative Data on V-ATPase Inhibition (Bafilomycin A1 as a Proxy)

Due to the absence of publicly available quantitative data for this compound, the following table summarizes the inhibitory potency of its well-studied analogue, bafilomycin A1, against V-ATPase from various sources. This data provides an expected range of activity for this compound.

CompoundTargetAssay SystemIC50 ValueReference
Bafilomycin A1Vacuolar H+-ATPaseBovine Chromaffin Granules0.6 - 1.5 nM
Bafilomycin A1Vacuolar H+-ATPaseVarious (Plant, Fungal, Animal)4 - 400 nM

Impact on Cellular Signaling Pathways

Inhibition of V-ATPase and the subsequent disruption of intracellular pH homeostasis have profound effects on multiple critical signaling pathways. This makes V-ATPase inhibitors like this compound valuable tools for studying these pathways and potential therapeutic agents for diseases where these pathways are dysregulated.

  • mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. V-ATPase plays a crucial role in the amino acid-dependent activation of mTORC1 at the lysosomal surface. Inhibition of V-ATPase prevents this activation, thereby suppressing cell growth and proliferation.

  • Notch Signaling: The Notch signaling pathway, critical for development and tissue homeostasis, is dependent on endosomal processing of the Notch receptor. V-ATPase-mediated acidification of endosomes is required for the proteolytic cleavages that activate the Notch receptor. V-ATPase inhibitors can therefore block Notch signaling.

  • Wnt/β-catenin Signaling: The Wnt signaling pathway is also regulated by V-ATPase. The inhibitor can interfere with the trafficking and activity of key components of the Wnt pathway, leading to its downregulation.

TS155_2 This compound VATPase V-ATPase TS155_2->VATPase inhibits Lysosome Lysosomal Acidification VATPase->Lysosome maintains Endosome Endosomal Acidification VATPase->Endosome maintains Wnt Wnt Signaling VATPase->Wnt regulates mTORC1 mTORC1 Signaling Lysosome->mTORC1 required for activation of Notch Notch Signaling Endosome->Notch required for activation of CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Development Development & Homeostasis Notch->Development regulates Wnt->Development regulates

Figure 2: Signaling pathways affected by V-ATPase inhibition.

Experimental Protocols

The following are generalized protocols for assessing the V-ATPase inhibitory activity of compounds like this compound.

V-ATPase Activity Assay (Colorimetric)

This assay measures the ATP hydrolysis activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified V-ATPase enzyme or membrane fractions enriched in V-ATPase

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl, 1 mM DTT)

  • ATP solution (e.g., 100 mM)

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and a known inhibitor (e.g., bafilomycin A1) in the assay buffer.

  • In a 96-well plate, add the V-ATPase preparation to each well.

  • Add the diluted test compounds and controls to the respective wells. Include a solvent control (e.g., DMSO).

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at the same temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the liberated inorganic phosphate.

  • After a short incubation at room temperature to allow color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Construct a standard curve using the phosphate standard to determine the amount of Pi released in each well.

  • Calculate the percentage of V-ATPase inhibition for each concentration of the test compound and determine the IC50 value.

Proton Pumping Assay (Fluorescence-based)

This assay directly measures the proton pumping activity of V-ATPase by monitoring the quenching of a pH-sensitive fluorescent dye.

Materials:

  • Vesicles containing V-ATPase (e.g., isolated lysosomes or reconstituted proteoliposomes)

  • Assay Buffer (as above)

  • ATP solution

  • pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

  • Test compound (this compound)

  • Fluorometer

Procedure:

  • Resuspend the V-ATPase-containing vesicles in the assay buffer.

  • Add the fluorescent dye ACMA to the vesicle suspension.

  • Place the suspension in a cuvette in a fluorometer and monitor the baseline fluorescence.

  • Add the test compound (this compound) or control to the cuvette and incubate for a short period.

  • Initiate proton pumping by adding ATP.

  • As protons are pumped into the vesicles, the intravesicular pH will decrease, causing the fluorescence of ACMA to be quenched.

  • Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.

  • Calculate the percentage of inhibition by comparing the rate of quenching in the presence of the test compound to the control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare V-ATPase (purified or in vesicles) C Incubate V-ATPase with this compound A->C B Prepare serial dilutions of this compound B->C D Initiate reaction with ATP C->D E Measure activity: - Pi release (colorimetric) - H+ pumping (fluorescence) D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Figure 3: General experimental workflow for assessing V-ATPase inhibition.

Conclusion

This compound is a promising V-ATPase inhibitor that, based on its structural similarity to bafilomycin A1, is expected to be a potent and specific tool for studying cellular processes dependent on organellar acidification. While direct experimental data on this compound remains limited, the extensive research on bafilomycin A1 provides a strong framework for understanding its mechanism of action and its effects on key signaling pathways such as mTORC1, Notch, and Wnt. The experimental protocols outlined in this guide offer a starting point for researchers to quantitatively assess the V-ATPase inhibitory activity of this compound and further elucidate its therapeutic potential. Further investigation into the specific inhibitory profile and potential off-target effects of this compound is warranted to fully characterize this compound for drug development purposes.

References

JBIR-100: A Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-100, a 16-membered plecomacrolide belonging to the hygrolide family, is a natural product of the actinobacterium Streptomyces varsoviensis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known biological functions and therapeutic potential of JBIR-100, with a focus on its antimicrobial and anticancer activities. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The hygrolides are a class of polyketide macrolides known for their diverse and potent biological activities. JBIR-100, a fumarate-containing hygrolide, has emerged as a promising candidate for therapeutic development due to its demonstrated efficacy against clinically relevant bacteria and cancer cell lines. This document synthesizes the current understanding of JBIR-100's mechanism of action, bioactivity spectrum, and potential applications.

Physicochemical Properties

The complete stereochemistry of JBIR-100 has been elucidated through a combination of HR-MS/MS, nucleophilic 1,4-addition-based labeling, and NMR analysis. Its structure features a 16-membered macrolactone ring, a hallmark of the hygrolide family.

Biological Functions and Mechanism of Action

JBIR-100 exhibits a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

JBIR-100 has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action in Bacillus subtilis involves the perturbation of the cell membrane.

Quantitative Antimicrobial Data

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µM)Minimum Bactericidal Concentration (MBC) (µM)
Bacillus subtilisGram-positive bacterium816
Bacillus sp. Al HakamGram-positive bacterium4Not Reported
Staphylococcus aureus USA300Gram-positive bacterium4Not Reported
Debaryomyces hanseniiFungusNot Reported (Significant Activity Observed)Not Reported
Mycobacterium smegmatisGram-positive bacterium> 64Not Reported
ProteobacteriaGram-negative bacteria> 64Not Reported
Anticancer Activity

JBIR-100 has shown potent anti-proliferative effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231. The anticancer mechanism is multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of autophagy.

3.2.1 Induction of Apoptosis and Signaling Pathway Modulation

JBIR-100 induces apoptosis in breast cancer cells, a process confirmed by the activation of caspases and the cleavage of PARP. This is mediated through the modulation of the Akt/NF-κB signaling pathway and members of the Bcl-2 family of apoptosis-regulating proteins. Specifically, JBIR-100 has been shown to downregulate the expression of the anti-apoptotic proteins Mcl-1, Bcl-xL, and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax. In MCF-7 cells, JBIR-100 also downregulates the expression of NF-κB, Akt, mTOR, COX-2, and cyclin D1.

3.2.2 Inhibition of Autophagy

JBIR-100 has been observed to inhibit autophagy in MCF-7 breast cancer cells.

3.2.3 V-ATPase Inhibition

A key molecular target of the hygrolide family is the vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular compartments. JBIR-100 has been reported to inhibit V-ATPase activity in HeLa cells.

Quantitative Anticancer Data

The following table summarizes the inhibitory effects of JBIR-100 on breast cancer cell viability. The IC50 values are estimated from graphical data representing cell viability after 48 hours of treatment.

Cell LineCancer TypeEstimated IC50 (µM)
MCF-7Breast Adenocarcinoma~5
MDA-MB-231Breast Adenocarcinoma~7.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of JBIR-100.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of JBIR-100 that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of JBIR-100 Stock Solution: Dissolve JBIR-100 in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Microorganism Culture: Grow the test microorganism in an appropriate liquid medium overnight at its optimal temperature with shaking.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile growth medium to each well.

    • Add 100 µL of the JBIR-100 stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

    • Dilute the overnight culture of the microorganism to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

    • Add 100 µL of the diluted microbial culture to each well.

    • Include a positive control (microorganism in medium without JBIR-100) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of JBIR-100 at which no visible growth of the microorganism is observed.

Western Blot Analysis of Akt/NF-κB Signaling

Objective: To investigate the effect of JBIR-100 on the expression and phosphorylation of proteins in the Akt/NF-κB signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Seed breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of JBIR-100 for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-NF-κB p65, total NF-κB p65, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

V-ATPase Inhibition Assay

Objective: To measure the inhibitory effect of JBIR-100 on V-ATPase activity.

Protocol:

  • Isolation of V-ATPase-enriched Membranes: Isolate membranes from a suitable source (e.g., yeast vacuoles or mammalian cells) known to have high V-ATPase activity.

  • ATP-driven Proton Pumping Assay:

    • This assay measures the ability of V-ATPase to pump protons into membrane vesicles, creating a pH gradient.

    • The assay is typically performed in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).

    • Add the V-ATPase-enriched membranes to the buffer in a fluorometer cuvette.

    • Add ATP to initiate proton pumping, which is observed as a quenching of the fluorescence of the dye.

    • Add JBIR-100 at various concentrations to the assay mixture before the addition of ATP to determine its inhibitory effect.

    • A known V-ATPase inhibitor, such as bafilomycin A1, should be used as a positive control.

  • Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity. The IC50 value for JBIR-100 can be calculated by plotting the percentage of inhibition against the logarithm of the JBIR-100 concentration.

Visualizations

Signaling Pathway Diagram

JBIR100_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Akt Akt Receptor->Akt Activates JBIR100 JBIR-100 JBIR100->Akt mTOR mTOR JBIR100->mTOR NFkB_p65_p50 NF-κB (p65/p50) JBIR100->NFkB_p65_p50 pAkt p-Akt (Active) Akt->pAkt pAkt->mTOR NFkB_IkB NF-κB-IκB (Inactive complex) pAkt->NFkB_IkB Inhibits IκB Kinase pmTOR p-mTOR (Active) mTOR->pmTOR Bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) NFkB_p65_p50->Bcl2 Downregulates Bax Bax (Pro-apoptotic) NFkB_p65_p50->Bax Upregulates NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation IkB IκB NFkB_IkB->NFkB_p65_p50 IκB degradation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Gene_Expression Gene Expression (COX-2, Cyclin D1) NFkB_p65_p50_nuc->Gene_Expression Downregulates

Caption: Proposed mechanism of JBIR-100-induced apoptosis in breast cancer cells.

Experimental Workflow Diagrams

MIC_Workflow start Start prep_stock Prepare JBIR-100 Stock Solution start->prep_stock prep_culture Prepare Overnight Microbial Culture start->prep_culture setup_plate Set up 96-well Plate with Serial Dilutions prep_stock->setup_plate add_culture Add Standardized Microbial Culture prep_culture->add_culture setup_plate->add_culture incubate Incubate at Optimal Temperature add_culture->incubate read_results Read Results Visually incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

WesternBlot_Workflow start Start cell_culture Cell Culture and JBIR-100 Treatment start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analyze Protein Expression detection->end

References

TS 155-2 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical data for the natural product TS 155-2, also identified as JBIR-100. Due to the limited extent of published research on this compound, this document synthesizes the existing data, focusing on its chemical properties, biological activities, and putative mechanisms of action.

Chemical and Physical Properties

This compound is a macrocyclic lactone belonging to the hygrolide family of natural products. It is produced by the actinobacterium Streptomyces varsoviensis. The compound's identity has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for this compound. Different suppliers list either 1314486-37-7 or 303009-07-6 . Researchers should be aware of this ambiguity when sourcing the compound.

PropertyValueSource
Molecular Formula C₃₉H₆₀O₁₁[1][2][3][4]
Molecular Weight 704.9 g/mol
CAS Number 1314486-37-7 or 303009-07-6
Synonyms JBIR-100
Appearance White solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, and DMSO.
Storage Conditions -20°C

Biological Activity and Mechanism of Action

The biological activity of this compound has been explored in a limited number of studies. The primary reported activities are antimicrobial, with preliminary insights into its mechanism of action. Some commercial suppliers also suggest an effect on calcium signaling.

Antimicrobial Activity

The most detailed investigation into the bioactivity of this compound (referred to as JBIR-100 in the study) was conducted by Molloy et al. (2016). Their research demonstrated that the compound exhibits selective antimicrobial properties.

Minimum Inhibitory Concentrations (MICs) of this compound (JBIR-100)

OrganismStrainMIC (µM)
Bacillus subtilisATCC 66338
Bacillus sp. Al Hakam4
Staphylococcus aureusUSA3004
Enterococcus faecalisV583>64
Mycobacterium smegmatismc²155>64
Escherichia coliBW25113>64
Pseudomonas aeruginosaPA14>64
Debaryomyces hansenii16
Candida albicansATCC 10231>64
Saccharomyces cerevisiaeS288C>64

Data sourced from Molloy et al. (2016).

The study found that this compound is primarily active against Gram-positive bacteria (Firmicutes) and shows limited antifungal activity. It was found to be bactericidal against Bacillus subtilis.

Putative Mechanisms of Action

The precise molecular targets of this compound have not been definitively identified. However, current research and data from related compounds suggest three potential mechanisms of action.

Below is a logical workflow for the experimental investigation into membrane perturbation.

cluster_0 Experimental Workflow: Membrane Perturbation Analysis start Treat Bacillus subtilis with this compound pi_stain Propidium Iodide (PI) Staining start->pi_stain dioc2_stain DiOC2(3) Staining start->dioc2_stain microscopy Fluorescence Microscopy pi_stain->microscopy flow_cytometry Flow Cytometry dioc2_stain->flow_cytometry permeabilization Evidence of Membrane Permeabilization microscopy->permeabilization depolarization Evidence of Membrane Depolarization flow_cytometry->depolarization

Workflow for investigating membrane perturbation by this compound.

This compound is structurally related to the bafilomycin and hygrolidin families of macrolides, which are known inhibitors of vacuolar-type H⁺-ATPases (V-ATPases). These proton pumps are crucial for maintaining pH homeostasis in various cellular compartments. Inhibition of V-ATPase can disrupt processes like endosomal trafficking, autophagy, and protein degradation. While direct inhibition of V-ATPase by this compound has not been conclusively demonstrated in the primary literature, its structural similarity to known inhibitors makes this a plausible mechanism of action.

The diagram below illustrates the general mechanism of V-ATPase inhibition.

cluster_1 General Signaling Pathway: V-ATPase Inhibition ts155 This compound (or related macrolide) ts155->inhibition vatpase V-ATPase (Proton Pump) proton_transport Proton Transport (H+) vatpase->proton_transport inhibition->vatpase Inhibits disruption Disruption of pH Homeostasis inhibition->disruption cellular_effects Downstream Cellular Effects (e.g., impaired autophagy, endosomal trafficking) disruption->cellular_effects

Putative mechanism of V-ATPase inhibition by this compound.

Several commercial suppliers of this compound describe it as an inhibitor of thrombin-stimulated calcium entry into cells. This mechanism is crucial in various physiological processes, including platelet activation. Thrombin, a serine protease, activates protease-activated receptors (PARs) on the cell surface, initiating a signaling cascade that leads to the release of intracellular calcium stores and subsequent influx of extracellular calcium. Inhibition of this process could underlie potential anti-platelet or anti-inflammatory activities, as suggested in a patent for the compound. However, peer-reviewed experimental data specifically demonstrating this activity for this compound is currently lacking.

The following diagram outlines the generally accepted pathway for thrombin-stimulated calcium entry, which this compound is purported to inhibit.

cluster_2 Hypothesized Signaling Pathway: Thrombin-Stimulated Calcium Entry thrombin Thrombin par Protease-Activated Receptor (PAR) thrombin->par Activates gq Gq Protein par->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release ca_influx Ca²⁺ Influx ca_release->ca_influx Triggers ts155 This compound ts155->inhibition inhibition->ca_influx Inhibits

Hypothesized inhibition of thrombin-stimulated Ca²⁺ entry by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)
  • Method: Broth microdilution method in 96-well plates.

  • Procedure Outline:

    • Prepare a two-fold serial dilution of this compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under conditions suitable for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Membrane Permeabilization Assay
  • Method: Fluorescence microscopy using the membrane-impermeable dye Propidium Iodide (PI).

  • Procedure Outline:

    • Grow Bacillus subtilis to mid-log phase.

    • Treat the bacterial cells with varying concentrations of this compound or a vehicle control (DMSO).

    • Add PI to the cell suspensions.

    • Incubate for a short period to allow for dye uptake in cells with compromised membranes.

    • Visualize the cells using fluorescence microscopy. An increase in the number and intensity of fluorescent cells indicates membrane permeabilization.

Membrane Depolarization Assay
  • Method: Flow cytometry using the membrane potential-sensitive dye 3,3′-diethyloxacarbocyanine iodide (DiOC₂(3)).

  • Procedure Outline:

    • Grow Bacillus subtilis to mid-log phase.

    • Treat the bacterial cells with varying concentrations of this compound.

    • Stain the cells with DiOC₂(3).

    • Analyze the fluorescence of the cell population using a flow cytometer. A decrease in fluorescence intensity is indicative of membrane depolarization.

Summary and Future Directions

This compound (JBIR-100) is a macrocyclic lactone with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Preliminary evidence suggests that its mode of action may involve the perturbation of the bacterial cell membrane. Its structural similarity to known V-ATPase inhibitors and claims by commercial suppliers also point towards other potential biological activities, including the inhibition of thrombin-stimulated calcium influx.

However, the scientific literature on this compound is sparse. To fully understand its therapeutic potential, further research is required to:

  • Elucidate the definitive molecular target(s) of the compound.

  • Validate its activity as a V-ATPase inhibitor and an inhibitor of calcium signaling pathways.

  • Conduct in vivo studies to assess its efficacy and safety.

  • Explore its potential anti-platelet, anti-inflammatory, or other activities suggested by patent literature.

This guide provides a foundation for researchers and drug development professionals interested in this compound, highlighting both what is known and the significant opportunities that exist for further investigation.

References

In-Depth Technical Guide to the Antibiotic TS 155-2 (JBIR-100) from Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic TS 155-2, also known as JBIR-100, a bioactive secondary metabolite produced by Streptomyces. The document details the producing microorganism, the chemical properties and biological activities of the compound, extensive experimental protocols for its production and purification, and an analysis of its biosynthetic pathway.

Introduction to this compound (JBIR-100)

This compound (JBIR-100) is a macrocyclic lactone belonging to the hygrobafilomycin subclass of the hygrolide family of 16-membered plecomacrolides.[1] Initially isolated from a Streptomyces sp., subsequent research has identified Streptomyces varsoviensis as a producer of this compound.[1][2] this compound is a bafilomycin analogue and exhibits a range of biological activities, most notably as an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[3] Its multifaceted bioactivities, including antimicrobial and potential anti-platelet, anti-ischemic, and anti-inflammatory effects, make it a compound of interest for further drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Alternate Names JBIR-100[1]
Chemical Formula C39H60O11
Molecular Weight 704.9 g/mol
Class Macrocyclic lactone, Hygrobafilomycin
Appearance White amorphous powder

Biological Activity and Data Presentation

This compound (JBIR-100) has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. A key study elucidated its Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms. The compound is reported to be bactericidal against Bacillus subtilis, with a mode of action that involves perturbation of the cell membrane.

Antimicrobial Spectrum of this compound (JBIR-100)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The data is compiled from experiments conducted in triplicate with independent cultures.

MicroorganismTypeMIC (µM)
Bacillus anthracis Sterne ΔLFGram-positive Bacteria4
Bacillus cereus ATCC 4342Gram-positive Bacteria4
Bacillus subtilis subsp. subtilis str. 168Gram-positive Bacteria8
Bacillus subtilis ATCC 47096Gram-positive Bacteria8
Bacillus sp. Al HakamGram-positive Bacteria4
Enterococcus faecium U503 (VRE)Gram-positive Bacteria>64
Enterococcus faecalis V583 (VRE)Gram-positive Bacteria>64
Staphylococcus aureus subsp. aureus RosenbachGram-positive Bacteria>64
Staphylococcus aureus (MRSA)Gram-positive Bacteria>64
Streptococcus pneumoniaeGram-positive Bacteria>64
Mycobacterium smegmatis mc2 155Gram-positive Bacteria>64
Escherichia coli ATCC 25922Gram-negative Bacteria>64
Pseudomonas aeruginosa PAO1Gram-negative Bacteria>64
Saccharomyces cerevisiae S288CFungus (Yeast)1
Candida albicans ATCC 10231Fungus (Yeast)>64
Aspergillus nidulansFungus (Mold)0.5

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Streptomyces varsoviensis, and the subsequent isolation and purification of this compound. These protocols are based on established methods for Streptomyces fermentation and natural product isolation.

Cultivation of Streptomyces varsoviensis for this compound Production

4.1.1. Media Preparation

  • Seed Culture Medium (ISP-2 Medium):

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • Dextrose: 4.0 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (Optimized):

    • Soluble Starch: 30.0 g/L

    • Soybean Meal: 10.0 g/L

    • Peptone: 7.5 g/L

    • Yeast Extract: 0.25 g/L

    • K₂HPO₄·3H₂O: 0.5 g/L

    • KH₂PO₄: 0.7 g/L

    • MgSO₄·7H₂O: 0.4 g/L

    • NaCl: 10.0 g/L

    • CaCO₃: 2.0 g/L

    • Trace Elements Solution: 1.0 mL/L (containing MnSO₄·H₂O and ZnSO₄·7H₂O)

    • Adjust pH to 6.5 before autoclaving.

4.1.2. Fermentation Protocol

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces varsoviensis spores or mycelial fragments from a mature agar plate into a 250 mL baffled flask containing 50 mL of ISP-2 seed medium.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days until dense growth is observed.

  • Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into a 2 L baffled flask containing 1 L of the production medium.

  • Production Fermentation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days. Monitor the production of this compound periodically by HPLC analysis of the culture extract.

Isolation and Purification of this compound
  • Harvesting: After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial biomass with methanol, followed by filtration and evaporation of the solvent. Resuspend the residue in water and extract with ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a gradient of water and acetonitrile or methanol as the mobile phase. Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

  • Compound Characterization: The purity and identity of the isolated this compound can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production, isolation, and purification of the antibiotic this compound.

experimental_workflow cluster_production Production Phase cluster_isolation Isolation & Purification Phase strain Streptomyces varsoviensis Culture seed Seed Culture (ISP-2 Medium) strain->seed Inoculation production Production Culture (Fermentation) seed->production Inoculation harvest Harvesting (Centrifugation) production->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography crude->silica hplc Preparative RP-HPLC silica->hplc pure Pure this compound hplc->pure

General workflow for the production and purification of this compound.
Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound (a hygrobafilomycin) is proposed to follow a pathway similar to that of the well-studied bafilomycins, involving a type I polyketide synthase (PKS) system. The biosynthetic gene cluster for JBIR-100 has been identified in Streptomyces varsoviensis. The pathway involves the assembly of a polyketide chain from extender units such as malonyl-CoA and methylmalonyl-CoA, followed by cyclization and post-PKS modifications.

biosynthetic_pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification malonyl Malonyl-CoA pks Type I PKS (hba gene cluster) malonyl->pks methylmalonyl Methylmalonyl-CoA methylmalonyl->pks polyketide Linear Polyketide Chain pks->polyketide Chain Elongation cyclization Cyclization (Thioesterase) polyketide->cyclization modifications Tailoring Reactions (e.g., Hydroxylation) cyclization->modifications fumarate_attachment Fumarate Attachment modifications->fumarate_attachment ts155 This compound (JBIR-100) fumarate_attachment->ts155

Proposed biosynthetic pathway for this compound (JBIR-100).

References

Prospective Analysis of the Anti-Inflammatory Potential of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

TS 155-2, a macrocyclic lactone, has been identified as a potent inhibitor of both thrombin-stimulated calcium entry into cells and vacuolar-type H+-ATPase (V-ATPase). While direct experimental investigation into the anti-inflammatory properties of this compound is currently limited in publicly available literature, its established mechanisms of action target pathways with critical roles in the inflammatory process. This whitepaper synthesizes the existing data on this compound, explores the theoretical underpinnings of its anti-inflammatory potential based on its molecular targets, and proposes a detailed experimental framework to systematically evaluate this therapeutic promise. The information presented herein is intended to guide future research and development efforts for this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for novel anti-inflammatory agents with specific mechanisms of action remains a high priority in drug discovery.

This compound is a bafilomycin analogue and a macrocyclic lactone produced by a Streptomyces species.[1][2][3][4][5] Its primary known biological activities are the inhibition of thrombin-stimulated calcium influx and the inhibition of V-ATPase. Although an original patent suggested anti-inflammatory activity for this compound, there is a notable absence of subsequent detailed studies in the scientific literature. This document aims to bridge this gap by providing a comprehensive overview of this compound's known characteristics and postulating its anti-inflammatory effects based on its molecular targets.

Known Properties of this compound

The available information on this compound is summarized in the table below.

PropertyDescriptionReferences
Compound Type Macrocyclic lactone, Bafilomycin analogue
Primary Mechanisms of Action Inhibitor of thrombin-stimulated calcium entry into cells; Inhibitor of V-ATPase activity
Other Reported Activities Antimicrobial, Antibiotic, Hypotensive, Anti-platelet, Anti-ischaemic
Cytotoxicity Exhibits cytotoxic effects against HeLa cells (IC50: 72.6 nM)

Postulated Anti-Inflammatory Mechanisms of Action

Based on its known molecular targets, this compound may exert anti-inflammatory effects through two primary, potentially synergistic, pathways.

Inhibition of V-ATPase and its Role in Inflammation

Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes and endosomes. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and antigen presentation. V-ATPase activity is also implicated in the secretion of inflammatory cytokines and the resolution of inflammation.

By inhibiting V-ATPase, this compound could potentially:

  • Suppress Inflammatory Cytokine Production: Studies have shown that V-ATPase inhibitors can suppress the generation of inflammatory cytokines in macrophages.

  • Modulate Macrophage Polarization: V-ATPase has been implicated in macrophage polarization, a key process in the inflammatory response.

  • Promote Resolution of Inflammation: V-ATPase activity is considered crucial for the biosynthesis of specialized pro-resolving mediators (SPMs), and its inhibition could impact the resolution phase of inflammation.

It is important to note that non-specific inhibition of V-ATPase can lead to cellular toxicity, highlighting the need for careful dose-response studies.

V_ATPase_Inhibition TS155_2 This compound V_ATPase V-ATPase TS155_2->V_ATPase inhibits Lysosomal_Acidification Lysosomal Acidification V_ATPase->Lysosomal_Acidification enables Cytokine_Secretion Inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) Lysosomal_Acidification->Cytokine_Secretion required for Antigen_Presentation Antigen Presentation Lysosomal_Acidification->Antigen_Presentation required for Inflammation Inflammation Cytokine_Secretion->Inflammation promotes Antigen_Presentation->Inflammation promotes

Figure 1: Postulated mechanism of V-ATPase inhibition by this compound leading to anti-inflammatory effects.

Inhibition of Thrombin-Stimulated Calcium Signaling

Thrombin is a serine protease that, in addition to its role in coagulation, acts as a potent pro-inflammatory agonist. It exerts its effects by activating Protease-Activated Receptors (PARs), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium signaling is a critical second messenger in numerous inflammatory pathways, including platelet activation (a key event in thrombo-inflammation), mast cell degranulation, and the production of inflammatory mediators.

By inhibiting thrombin-stimulated calcium entry, this compound could theoretically:

  • Reduce Platelet Aggregation and Thrombo-inflammation: Platelet activation and aggregation are central to the interplay between thrombosis and inflammation.

  • Attenuate Pro-inflammatory Mediator Release: Calcium signaling is essential for the release of various pro-inflammatory molecules from immune and endothelial cells.

  • Prevent Endothelial Barrier Disruption: Thrombin can induce endothelial cell contraction and increase vascular permeability, a process dependent on intracellular calcium.

Calcium_Signaling_Inhibition Thrombin Thrombin PARs Protease-Activated Receptors (PARs) Thrombin->PARs activates Ca_Influx Ca2+ Influx PARs->Ca_Influx stimulates Inflammatory_Responses Pro-inflammatory Responses (e.g., Platelet Aggregation, Cytokine Release) Ca_Influx->Inflammatory_Responses triggers TS155_2 This compound TS155_2->Ca_Influx inhibits

Figure 2: Postulated mechanism of inhibiting thrombin-stimulated Ca2+ influx by this compound.

Proposed Experimental Workflow for Investigating Anti-Inflammatory Effects

To systematically evaluate the anti-inflammatory potential of this compound, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo models.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Immune Cell Lines (e.g., Macrophages, T-cells) LPS_Stimulation LPS/Thrombin Stimulation Cell_Lines->LPS_Stimulation Cytokine_Assay Cytokine Profiling (ELISA, CBA) LPS_Stimulation->Cytokine_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) LPS_Stimulation->Signaling_Analysis Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) Cytokine_Assay->Animal_Model Inform dose selection TS155_2_Treatment This compound Administration Animal_Model->TS155_2_Treatment Inflammatory_Markers Measurement of Inflammatory Markers (Serum Cytokines, Histopathology) TS155_2_Treatment->Inflammatory_Markers Toxicity_Assessment Toxicity Assessment TS155_2_Treatment->Toxicity_Assessment

Figure 3: Proposed experimental workflow for evaluating the anti-inflammatory effects of this compound.

Detailed Methodologies for Key Experiments
  • In Vitro Anti-Inflammatory Assay in Macrophages:

    • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

    • Protocol: Cells will be pre-treated with a dose range of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

    • Readouts:

      • Supernatants will be collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead arrays.

      • Cell lysates will be analyzed by Western blot to assess the phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB p65, p38 MAPK, JNK).

      • Nitric oxide production will be quantified using the Griess reagent.

    • Controls: Vehicle control (DMSO), LPS-only control, and a positive control inhibitor (e.g., dexamethasone).

  • Calcium Influx Assay:

    • Cell Line: Human platelets or a suitable endothelial cell line (e.g., HUVECs).

    • Protocol: Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After establishing a baseline fluorescence, cells will be stimulated with thrombin in the presence or absence of varying concentrations of this compound.

    • Readout: Changes in intracellular calcium concentration will be monitored using a fluorescence plate reader or microscopy.

    • Controls: Vehicle control, thrombin-only control.

  • In Vivo Model of Acute Inflammation:

    • Animal Model: C57BL/6 mice.

    • Protocol: Mice will be administered this compound (intraperitoneally or orally) at various doses 1 hour prior to an intraperitoneal injection of a sub-lethal dose of LPS (e.g., 5 mg/kg).

    • Readouts:

      • Serum will be collected at different time points (e.g., 2, 6, 24 hours) to measure systemic cytokine levels.

      • Organs (e.g., lung, liver) will be harvested for histopathological analysis of inflammation and tissue damage.

      • Complete blood counts will be performed to assess changes in immune cell populations.

    • Controls: Vehicle + saline group, vehicle + LPS group.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel anti-inflammatory agent. Its dual mechanism of action, targeting both V-ATPase and thrombin-stimulated calcium signaling, suggests a potential for broad-spectrum anti-inflammatory effects. The lack of detailed studies necessitates a thorough and systematic evaluation as outlined in this whitepaper. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in chronic inflammatory disease models, and carefully assessing its safety and pharmacokinetic profiles. The findings from these proposed studies will be critical in determining the translational potential of this compound as a new therapeutic for inflammatory diseases.

References

Unveiling the Antimicrobial Capabilities of TS 155-2 (JBIR-100): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers

This technical guide provides an in-depth analysis of the antimicrobial spectrum of TS 155-2, a plecomacrolide antibiotic also identified as JBIR-100.[1] Isolated from Streptomyces sp., this bafilomycin analogue has demonstrated notable activity as a V-ATPase inhibitor.[1][2] This document, tailored for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies employed in its assessment, and visualizes the workflow for its antimicrobial characterization.

Antimicrobial Spectrum of this compound (JBIR-100)

This compound (JBIR-100) has been evaluated for its inhibitory effects against a range of microorganisms. The quantitative antimicrobial activity is summarized below as Minimum Inhibitory Concentrations (MICs).

MicroorganismStrainTypeMIC (µM)
Bacillus subtilis3610Gram-positive bacterium8
Staphylococcus aureusGram-positive bacterium>64
Staphylococcus aureusMRSAGram-positive bacterium>64
Enterococcus faecalisVREGram-positive bacterium>64
Escherichia coliGram-negative bacterium>64
Pseudomonas aeruginosaGram-negative bacterium>64
Candida albicansFungi>64
Saccharomyces cerevisiaeFungi>64

Data sourced from Molloy, E. M., et al. (2016).

In-depth Experimental Protocols

The antimicrobial activity of this compound (JBIR-100) was determined using established microdilution methods. The following protocol provides a detailed overview of the experimental procedure.

1. Preparation of Microbial Cultures:

  • Bacterial strains were cultured in Mueller-Hinton broth (MHB).

  • Fungal strains were cultured in Sabouraud Dextrose Broth (SDB).

  • All cultures were incubated at an appropriate temperature (typically 37°C for bacteria and 30°C for fungi) until they reached the mid-exponential growth phase.

2. Microtiter Plate Preparation:

  • A 96-well microtiter plate was used for the assay.

  • The compound this compound (JBIR-100) was serially diluted in the appropriate broth (MHB or SDB) to achieve a range of concentrations.

3. Inoculation:

  • The microbial cultures were diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Each well containing the diluted compound was inoculated with the microbial suspension.

  • Positive controls (microbes in broth without the compound) and negative controls (broth only) were included on each plate.

4. Incubation:

  • The inoculated plates were incubated for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi) at the optimal growth temperature for each microorganism.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of this compound (JBIR-100) that completely inhibited visible growth of the microorganism.

6. Determination of Minimum Bactericidal Concentration (MBC):

  • To determine if the compound was bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth was sub-cultured onto agar plates.

  • The plates were incubated for 24-48 hours.

  • The MBC was defined as the lowest concentration at which a significant reduction (e.g., ≥99.9%) in the initial inoculum was observed. For Bacillus subtilis, the MBC was determined to be 16 µM, classifying JBIR-100 as bactericidal against this organism.

Visualizing the Research Workflow

The following diagram illustrates the experimental workflow for assessing the antimicrobial spectrum of this compound (JBIR-100).

Antimicrobial_Spectrum_Workflow Culture Microbial Culture (Bacteria/Fungi) Inoculation Inoculation with Microbial Suspension Culture->Inoculation Compound This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination MBC_Plating MBC Plating (Sub-culturing) MIC_Determination->MBC_Plating MBC_Determination MBC Determination MBC_Plating->MBC_Determination

Antimicrobial activity testing workflow for this compound.

Mechanism of Action: Preliminary Insights

Initial studies into the mode of action of this compound (JBIR-100) suggest that it perturbs the membrane of Bacillus subtilis. This is in addition to its known role as an inhibitor of vacuolar-type H+ ATPase (V-ATPase). The disruption of membrane integrity represents a potential mechanism for its bactericidal effect against susceptible organisms. Further research is warranted to fully elucidate the specific molecular interactions and downstream cellular consequences of V-ATPase inhibition and membrane perturbation in microbial cells.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of microRNA-155 (miR-155)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a crucial role in various physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2] It functions by regulating the expression of target genes, thereby influencing cellular differentiation, proliferation, and apoptosis.[1][3] Dysregulation of miR-155 has been implicated in several diseases, making it an important target for therapeutic intervention. These application notes provide detailed protocols for the in vitro investigation of miR-155 function and its effects on cellular signaling pathways.

Key Signaling Pathways Involving miR-155

miR-155 is known to modulate several key signaling pathways. Understanding these pathways is essential for designing and interpreting in vitro experiments.

  • TGF-β/SMAD5 Pathway: In certain cancers like diffuse large B-cell lymphoma (DLBCL), miR-155 can target and suppress SMAD5, a key component of the TGF-β signaling pathway.[3] This disruption can abrogate the tumor-suppressive effects of TGF-β, promoting lymphomagenesis.

  • IL-2/STAT5 and IL-6/STAT3 Pathways: miR-155 can contribute to the activation of the IL-2/STAT5 and IL-6/STAT3 signaling pathways. It achieves this, in part, by inhibiting the expression of the suppressor of cytokine signaling 1 (SOCS1), a negative regulator of these pathways. This regulation is critical for T-cell differentiation and function.

Signaling Pathway Diagrams

TGF_beta_SMAD5_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR SMAD5 SMAD5 TGFbR->SMAD5 activates (non-canonical) p15_p21 p15/p21 SMAD5->p15_p21 induces transcription CellCycleArrest G0/G1 Cell Cycle Arrest p15_p21->CellCycleArrest promotes miR155 miR-155 miR155->SMAD5 inhibits

Caption: Non-canonical TGF-β1/SMAD5 signaling pathway modulated by miR-155.

IL_STAT_Pathway cluster_il2 IL-2 Signaling cluster_il6 IL-6 Signaling IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R STAT5 STAT5 IL2R->STAT5 activates Treg_Proliferation Treg Proliferation STAT5->Treg_Proliferation promotes IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R STAT3 STAT3 IL6R->STAT3 activates Th17_Differentiation Th17 Differentiation STAT3->Th17_Differentiation promotes SOCS1 SOCS1 SOCS1->STAT5 inhibits SOCS1->STAT3 inhibits miR155 miR-155 miR155->SOCS1 inhibits

Caption: Regulation of IL-2/STAT5 and IL-6/STAT3 signaling by miR-155 via SOCS1.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to study the effects of miR-155.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., Lymphoma cell lines) transfection Transfection with miR-155 mimic/inhibitor start->transfection treatment Incubation and/or Drug Treatment transfection->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (MTT / CellTiter-Glo) harvest->viability apoptosis Apoptosis Assay (Annexin V Staining) harvest->apoptosis qpcr RT-qPCR (Target gene expression) harvest->qpcr western Western Blot (Target protein levels) harvest->western data Data Analysis and Interpretation viability->data apoptosis->data qpcr->data western->data

Caption: General experimental workflow for in vitro analysis of miR-155 function.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach (for adherent cells).

  • Treatment: Treat cells with varying concentrations of the test compound (e.g., a miR-155 inhibitor or agonist) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells as described for the viability assay.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of miR-155 or its target mRNAs.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for miR-155, target genes, and a reference gene (e.g., U6 snRNA for miR-155, GAPDH or ACTB for mRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA samples. For miR-155, use a specific stem-loop RT primer. For mRNA, use oligo(dT) or random primers.

  • qPCR: Set up the qPCR reaction with cDNA template, primers, and master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.

Western Blotting

This technique is used to detect and quantify the protein levels of miR-155 targets.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of miR-155 Inhibition on Cell Viability (%)

Concentration of Inhibitor24 hours48 hours72 hours
0 nM (Control)100 ± 5.2100 ± 6.1100 ± 5.8
10 nM95 ± 4.885 ± 5.570 ± 6.3
50 nM82 ± 6.065 ± 4.945 ± 5.1
100 nM70 ± 5.448 ± 5.330 ± 4.7

Data are presented as mean ± standard deviation.

Table 2: Effect of miR-155 Mimic on Apoptosis (%)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control Mimic92.1 ± 3.54.2 ± 1.13.7 ± 0.9
miR-155 Mimic (50 nM)75.4 ± 4.115.8 ± 2.38.8 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Expression of a Target Gene (e.g., SOCS1) after miR-155 Modulation

TreatmentRelative mRNA Expression (Fold Change)Relative Protein Level (Fold Change)
Control1.00 ± 0.121.00 ± 0.15
miR-155 Mimic0.45 ± 0.080.38 ± 0.09
miR-155 Inhibitor2.10 ± 0.251.85 ± 0.21

Expression levels are normalized to the control group. Data are presented as mean ± standard deviation.

References

Application Notes and Protocols for the Characterization of TS 155-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific use of TS 155-2 in cell culture experiments is limited. The following application notes and protocols are presented as a general framework for the characterization of a novel compound with a putative mechanism of action as a thrombin-induced calcium influx inhibitor. These are intended to serve as a starting point for researchers and will require optimization for specific cell types and experimental questions.

Introduction

This compound is described as an antibiotic and an inhibitor of calcium entry into cells following thrombin stimulation[1][2]. As calcium is a critical second messenger in a multitude of cellular processes, including proliferation, differentiation, and apoptosis, a compound modulating its influx could have significant applications in various research areas. These notes provide a guide for the initial characterization and application of this compound in a cell culture setting.

Chemical Properties of this compound:

Property Value Reference
CAS Number 303009-07-6 [1]
Molecular Formula C39H60O11 [1]
Molecular Weight 704.9 g/mol [1]
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, and DMSO

| Storage | -20°C | |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound to minimize the concentration of the solvent in the final cell culture medium.

Protocol:

  • Based on the supplier's information, dissolve this compound in an appropriate solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls (e.g., <0.1% DMSO).

Determining the Optimal Working Concentration: Cytotoxicity Assay

Before assessing the functional effects of this compound, it is essential to determine the concentration range that is not cytotoxic to the cells of interest. A common method for this is the MTT or XTT assay, which measures cell viability.

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.01 µM to 100 µM.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Hypothetical Data Presentation:

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 5.1
1089.1 ± 6.3
5055.4 ± 7.9
10020.1 ± 4.5
Functional Assay: Calcium Influx Measurement

Given that this compound is an inhibitor of thrombin-induced calcium entry, a direct functional assay would be to measure intracellular calcium levels following thrombin stimulation in the presence and absence of the compound. This can be achieved using calcium-sensitive fluorescent dyes like Fura-2 AM or Fluo-4 AM.

Protocol: Fluo-4 AM Calcium Assay

  • Seed cells on a black, clear-bottom 96-well plate and grow to confluence.

  • Wash the cells with a buffer that does not contain calcium (e.g., Hank's Balanced Salt Solution without Ca2+/Mg2+).

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) in the calcium-free buffer for 30-60 minutes at 37°C.

  • Wash the cells again with the calcium-free buffer to remove excess dye.

  • Add buffer containing various concentrations of this compound (at non-toxic concentrations) or a vehicle control and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader capable of kinetic reads.

  • Establish a baseline fluorescence reading.

  • Inject a solution of thrombin and calcium chloride to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

Hypothetical Data Presentation:

TreatmentPeak Fluorescence Intensity (Arbitrary Units) (Mean ± SD)Inhibition of Calcium Influx (%)
Vehicle Control25000 ± 15000
This compound (1 µM)18750 ± 120025
This compound (10 µM)9500 ± 98062
This compound (25 µM)5500 ± 75078

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of thrombin-induced calcium signaling. Thrombin activates Protease-Activated Receptors (PARs), which leads to the activation of G-proteins and subsequent downstream signaling, culminating in calcium influx. This compound is hypothesized to inhibit this final step.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol thrombin Thrombin par PAR (Protease-Activated Receptor) thrombin->par activates g_protein G-protein (Gq/11) par->g_protein activates plc PLC (Phospholipase C) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel Calcium Channel ca_influx Ca2+ Influx ca_channel->ca_influx ca_er Ca2+ release from ER ip3->ca_er dag->ca_channel modulates downstream Downstream Signaling ca_er->downstream ca_influx->downstream ts1552 This compound ts1552->ca_channel inhibits

Caption: Hypothetical signaling pathway of thrombin-induced calcium influx and the proposed inhibitory action of this compound.

Experimental Workflow

The diagram below outlines a logical workflow for the initial characterization of this compound in cell culture.

G start Start: Obtain this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) prep_stock->cytotoxicity functional_assay Perform Functional Assay (e.g., Calcium Influx Assay) cytotoxicity->functional_assay data_analysis Analyze Data and Determine IC50 functional_assay->data_analysis downstream_assays Investigate Downstream Effects (e.g., Gene Expression, Apoptosis) data_analysis->downstream_assays end Conclusion downstream_assays->end

Caption: General experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for Measuring Thrombin-Induced Calcium Influx with TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thrombin, a serine protease central to the coagulation cascade, is also a potent activator of cellular signaling pathways, primarily through Protease-Activated Receptors (PARs).[1] Upon activation, PARs, which are G-protein coupled receptors, initiate a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[2][3] This elevation in [Ca2+]i is a critical second messenger that regulates a multitude of physiological processes, including platelet aggregation, cell proliferation, and apoptosis.[4][5] The measurement of thrombin-induced calcium influx is therefore a key assay in thrombosis research and drug discovery.

This document provides a detailed protocol for measuring thrombin-induced calcium influx in a cell-based assay format using the fluorescent calcium indicator TS 155-2. The protocol covers essential steps from cell preparation and dye loading to data acquisition and analysis.

Signaling Pathway of Thrombin-Induced Calcium Influx

Thrombin activates PARs (primarily PAR1 in human platelets and endothelial cells) by proteolytically cleaving the N-terminal domain of the receptor. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation stimulates Gq and G12/13 proteins. The Gq pathway activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. The subsequent depletion of ER Ca2+ stores is sensed by STIM1 proteins, which then activate ORAI1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+, a process known as store-operated calcium entry (SOCE).

Thrombin_Signaling_Pathway Thrombin Thrombin PAR PAR Thrombin->PAR Activates Gq Gq PAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_cyto_release Cytosolic Ca2+ (Initial Peak) ER->Ca_cyto_release Releases STIM1 STIM1 ER->STIM1 Depletion activates Ca_ER Ca2+ ORAI1 ORAI1 Channel STIM1->ORAI1 Activates Ca_cyto_influx Cytosolic Ca2+ (Sustained Influx) ORAI1->Ca_cyto_influx Influx Ca_extra Extracellular Ca2+

Figure 1: Thrombin-induced calcium signaling pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format suitable for high-throughput screening, using an adherent cell line expressing PARs (e.g., HEK293, HeLa, or primary endothelial cells).

Materials and Reagents
ReagentSupplierCatalog NumberStorage Conditions
This compound AM(Specify Supplier)(Specify #)-20°C, protect from light
Human α-Thrombin(Specify Supplier)(Specify #)-20°C or -80°C
Pluronic F-127, 20% in DMSO(Specify Supplier)(Specify #)Room Temperature
Probenecid(Specify Supplier)(Specify #)Room Temperature
Hanks' Balanced Salt Solution (HBSS)(Specify Supplier)(Specify #)4°C
Cell Culture Medium (e.g., DMEM)(Specify Supplier)(Specify #)4°C
Fetal Bovine Serum (FBS)(Specify Supplier)(Specify #)-20°C
96-well black, clear-bottom plates(Specify Supplier)(Specify #)Room Temperature
Ionomycin (Positive Control)(Specify Supplier)(Specify #)-20°C
EGTA (Negative Control/Chelator)(Specify Supplier)(Specify #)Room Temperature
Equipment
  • Fluorescence microplate reader with kinetic reading capability and appropriate filters for this compound.

  • Automated liquid handler or multichannel pipettes.

  • Cell culture incubator (37°C, 5% CO2).

  • Laminar flow hood.

  • Centrifuge.

Method

1. Cell Preparation: a. The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate overnight at 37°C with 5% CO2.

2. Preparation of Reagents: a. This compound Loading Buffer: Prepare a 2X working solution of this compound in HBSS or other appropriate buffer. For a final concentration of 5 µM, for example, mix 10 µM this compound AM with an equal volume of 20% Pluronic F-127 before diluting into the buffer. Probenecid (1-2.5 mM final concentration) can be added to reduce dye leakage. b. Thrombin Solution: Prepare a 2X stock solution of thrombin in HBSS at the desired final concentration (e.g., 2-20 nM). c. Control Solutions: Prepare 2X stock solutions of a positive control (e.g., Ionomycin) and a negative control/chelator (e.g., EGTA).

3. Dye Loading: a. On the day of the assay, remove the culture medium from the wells. b. Add 100 µL of the this compound loading buffer to each well. c. Incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

4. Calcium Measurement: a. Place the plate in the fluorescence microplate reader. b. Set the instrument parameters for kinetic reading at the appropriate excitation and emission wavelengths for this compound. c. Establish a stable baseline fluorescence reading for 15-30 seconds. d. Using an automated injector or multichannel pipette, add 100 µL of the 2X thrombin solution (or control solutions) to the respective wells. e. Continue to record the fluorescence signal for at least 120-180 seconds to capture both the initial peak and the sustained calcium response.

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare this compound Loading Buffer and Thrombin Solutions Incubate_Overnight->Prepare_Reagents Remove_Medium Remove culture medium Prepare_Reagents->Remove_Medium Add_Dye Add this compound Loading Buffer Remove_Medium->Add_Dye Incubate_Dye Incubate (45-60 min, 37°C) Add_Dye->Incubate_Dye Wash_Cells Wash cells twice with HBSS Incubate_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence (15-30 sec) Wash_Cells->Measure_Baseline Add_Thrombin Add Thrombin/Controls Measure_Baseline->Add_Thrombin Measure_Response Record fluorescence signal (120-180 sec) Add_Thrombin->Measure_Response Analyze_Data Data Analysis Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the thrombin-induced calcium influx assay.

Data Presentation and Analysis

The primary data will be the kinetic fluorescence intensity readings over time. Data can be analyzed in several ways:

  • Peak Response: The maximum fluorescence intensity (Fmax) after agonist addition minus the baseline fluorescence (F0).

  • Area Under the Curve (AUC): The integral of the fluorescence signal over time, which represents the total calcium influx during the measurement period.

  • EC50/IC50 Determination: For dose-response experiments, plot the peak response or AUC against the logarithm of the agonist or inhibitor concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for inhibitors).

Example Quantitative Data

The following tables provide examples of the types of quantitative data that can be generated from this assay.

Table 1: Dose-Response of Thrombin on Calcium Influx

Thrombin Conc. (nM)Peak Fluorescence (RFU)Area Under the Curve (AUC)
0150 ± 1515,000 ± 1,500
0.1350 ± 2540,000 ± 3,000
1800 ± 50100,000 ± 8,000
101200 ± 70160,000 ± 12,000
1001250 ± 80165,000 ± 13,000
EC50 ~0.8 nM ~1.2 nM

Table 2: Effect of Inhibitors on Thrombin-Induced Calcium Influx (Thrombin at 10 nM)

InhibitorConcentration (µM)% Inhibition of Peak Response
Vehicle (DMSO)-0%
U-73122 (PLC Inh.)195% ± 4%
1098% ± 3%
2-APB (IP3R Inh.)5085% ± 6%
10092% ± 5%
SKF-96365 (SOCE Inh.)1045% ± 8% (Sustained phase)
5070% ± 10% (Sustained phase)

Troubleshooting and Considerations

  • Low Signal: Ensure cells are healthy and confluent. Optimize the concentration of this compound and loading time. Check the filter sets on the plate reader.

  • High Background: Ensure complete removal of extracellular dye by thorough washing. The use of an anion-transport inhibitor like probenecid can help prevent dye leakage.

  • Cell Detachment: Use plates coated with an appropriate extracellular matrix protein if necessary. Be gentle during washing steps.

  • Probe Characteristics: The specific spectral properties (excitation/emission maxima) and the dissociation constant (Kd) of this compound are critical for accurate measurements and must be obtained from the supplier. The optimal dye concentration and loading conditions may need to be determined empirically for each cell type.

References

Application Notes: V-ATPase Activity Assay Using TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit ATP-dependent proton pump essential for the acidification of intracellular compartments, such as lysosomes and endosomes, and the extracellular space in specialized cells.[1][2] This acidification is critical for a myriad of cellular processes including protein degradation, receptor recycling, autophagy, and neurotransmitter loading.[1][2] Given its central role, V-ATPase dysfunction is implicated in various diseases like osteopetrosis, renal tubular acidosis, and cancer metastasis, making it a compelling therapeutic target.[3]

TS 155-2, also known as JBIR-100, is an antibiotic isolated from Streptomyces sp. that functions as a V-ATPase inhibitor. As a bafilomycin analogue, it represents a valuable tool for studying the physiological roles of V-ATPase and for screening potential therapeutic agents that target this proton pump. These application notes provide detailed protocols for measuring V-ATPase activity and its inhibition by this compound using two common methods: a colorimetric assay measuring ATP hydrolysis and a fluorometric assay measuring proton pumping.

Data Presentation

While specific V-ATPase inhibitory data such as IC50 for this compound is not extensively published, the protocols described herein are designed to determine these values. The compound's known biological activities are summarized below. For comparison, data for the well-characterized V-ATPase inhibitor Bafilomycin A1 is provided as an example of how inhibition data can be presented.

Table 1: Biological Profile of V-ATPase Inhibitor this compound (JBIR-100)

Property Description Reference
Name This compound (JBIR-100)
Source Isolated from a culture of Streptomyces sp.
Class Bafilomycin analogue, macrolide antibiotic
Mechanism of Action Inhibits V-ATPase activity, depolarizes bacterial cell membranes.

| Antimicrobial Activity (MIC) | 4 µM against Bacillus anthracis and Staphylococcus aureus USA300; 8 µM against Bacillus subtilis; 16 µM against Vancomycin-resistant Enterococcus (VRE). | |

Table 2: Example V-ATPase Inhibition Data (Bafilomycin A1)

Inhibitor Target Assay Type Result Reference
Bafilomycin A1 Bovine V-ATPase ATP-driven proton translocation Dose-dependent inhibition observed in the nanomolar range (0.006 nM - 6 nM).

| This compound | V-ATPase | (As per protocols below) | IC50 to be determined. | N/A |

Visualizations

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP Substrate, & Pi Standards setup_rxn Set up Reactions: Enzyme + Buffer + Inhibitor (or Vehicle) prep_reagents->setup_rxn prep_inhibitor Prepare this compound Stock & Serial Dilutions prep_inhibitor->setup_rxn prep_enzyme Prepare V-ATPase containing Membrane Fractions prep_enzyme->setup_rxn start_rxn Initiate Reaction with ATP setup_rxn->start_rxn incubate Incubate at RT or 37°C (e.g., 30 min) start_rxn->incubate stop_rxn Stop Reaction & Add Pi Detection Reagent incubate->stop_rxn read_abs Measure Absorbance (e.g., at 650 nm) stop_rxn->read_abs calc_activity Calculate % Inhibition vs. Control read_abs->calc_activity plot_curve Plot % Inhibition vs. [this compound] calc_activity->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for Determining Inhibitor Potency (IC50).

cluster_lysosome Lysosomal Membrane VATPase V-ATPase Ragulator Ragulator Complex VATPase->Ragulator activates RagGTPase Rag GTPase Ragulator->RagGTPase recruits mTORC1 mTORC1 RagGTPase->mTORC1 recruits Rheb Rheb mTORC1->Rheb activated by Growth Cell Growth & Proliferation mTORC1->Growth promotes Rheb->mTORC1 AminoAcids Amino Acids AminoAcids->VATPase senses

V-ATPase in the mTORC1 Nutrient Sensing Pathway.

cluster_active Active V-ATPase cluster_inhibited Inhibited V-ATPase VATPase V1 Domain (ATP Hydrolysis) ATP ADP + Pi V0 Domain (Proton Channel) VATPase:atp->VATPase:adp H_out H+ VATPase:v0->H_out Cytosol VATPase_i V1 Domain ATP hydrolysis blocked V0 Domain H_in H+ H_in->VATPase:v0 Lumen Inhibitor This compound Inhibitor->VATPase_i:v0 binds & blocks

Principle of V-ATPase Inhibition by this compound.

Experimental Protocols

Protocol 1: Colorimetric V-ATPase Activity Assay (Inorganic Phosphate Detection)

This assay quantifies V-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. V-ATPase-specific activity is determined by calculating the difference in Pi released in the absence and presence of the inhibitor this compound.

A. Materials and Reagents

  • V-ATPase source: Isolated lysosomes or membrane fractions from cells/tissues.

  • This compound (or other inhibitors like Bafilomycin A1 as a positive control).

  • Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.

  • ATP Solution: 100 mM ATP in 200 mM Tris Base, pH neutral.

  • Other ATPase inhibitors (optional, to increase specificity): 1 mM sodium azide (to inhibit F-type ATPases), 100 µM sodium orthovanadate (to inhibit P-type ATPases).

  • Phosphate Standard: 1 mM KH₂PO₄ solution.

  • Pi Detection Reagent: A malachite green-based reagent (e.g., PiColorLock™ Gold or similar).

  • 96-well clear microplate.

  • Microplate reader (absorbance at ~650 nm).

B. Experimental Procedure

  • Preparation of Phosphate Standards:

    • Prepare a serial dilution of the 1 mM Phosphate Standard in Assay Buffer to create standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate in duplicate. These will be used to generate a standard curve.

  • Preparation of Inhibitor:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 10 µM) to determine the IC50. Include a "vehicle control" with DMSO only.

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add the following in duplicate:

      • 50 µL of Assay Buffer (with optional inhibitors like azide/vanadate).

      • 10 µL of this compound dilution (or vehicle).

      • 30 µL of V-ATPase enzyme source (protein concentration should be optimized).

    • Include a "No Enzyme" control containing 80 µL of Assay Buffer and 10 µL of vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 10 µL of 50 mM ATP solution (final concentration 5 mM) to all wells except the phosphate standards. The total reaction volume is 100 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of the Pi Detection Reagent.

    • Allow color to develop for 10-30 minutes at room temperature as per the reagent manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the absorbance of all wells at ~650 nm using a microplate reader.

    • Subtract the average absorbance of the "No Enzyme" control from all other values.

    • Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.

    • Use the standard curve to convert the absorbance values of the experimental samples into the amount of Pi released (in nmol).

    • V-ATPase activity (nmol Pi/min/mg protein) = (nmol of Pi released) / (incubation time in min × mg of protein per well).

    • The this compound-sensitive activity is the difference between the activity in the vehicle control and the activity in the presence of a saturating concentration of this compound.

    • To determine the IC50, plot the percentage of inhibition [(1 - (Activity with inhibitor / Activity with vehicle)) × 100] against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Protocol 2: Fluorometric V-ATPase Activity Assay (Proton Pumping)

This assay measures the proton pumping function of V-ATPase by monitoring the quenching of acridine orange (AO) fluorescence. As protons are pumped into vesicles, the lumen acidifies, causing AO to accumulate and its fluorescence to decrease.

A. Materials and Reagents

  • V-ATPase source: Isolated sealed vesicles (e.g., lysosomes, vacuoles).

  • This compound.

  • Pumping Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂.

  • Acridine Orange (AO) Stock: 1 mM in ethanol.

  • ATP Solution: 100 mM ATP, pH neutral.

  • FCCP (protonophore): 10 mM in ethanol (for disrupting the proton gradient).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader (Excitation: 490 nm, Emission: 520-530 nm).

B. Experimental Procedure

  • Assay Setup:

    • Add the following to each well of the 96-well plate:

      • 180 µL of Pumping Buffer.

      • Vesicles containing V-ATPase (amount to be optimized).

      • Acridine Orange to a final concentration of 5-10 µM.

      • This compound at various concentrations (or vehicle control).

    • Mix gently and incubate for 5 minutes at room temperature to allow the inhibitor to bind.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and record a baseline fluorescence reading for 1-2 minutes (Excitation 490 nm / Emission 530 nm).

    • Initiate proton pumping by adding 20 µL of 20 mM ATP (final concentration 2 mM).

    • Immediately begin kinetic measurement of fluorescence, recording every 30-60 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping.

    • (Optional) At the end of the run, add 2 µL of 100 µM FCCP (final concentration 1 µM) to dissipate the proton gradient and confirm that the fluorescence quenching was due to acidification. Fluorescence should return to baseline levels.

  • Data Analysis:

    • The rate of V-ATPase activity is proportional to the initial rate of fluorescence quenching. Calculate the initial slope of the fluorescence curve for each condition.

    • Normalize the rates by setting the vehicle control rate to 100% activity.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Applications and Significance

These protocols provide a robust framework for characterizing the inhibitory activity of this compound against V-ATPase. The applications of this assay are extensive:

  • Drug Discovery: High-throughput screening of compound libraries to identify novel V-ATPase inhibitors.

  • Mechanism of Action Studies: Elucidating how novel compounds inhibit V-ATPase, whether by targeting the V1 (ATP hydrolysis) or V0 (proton translocation) domain.

  • Cancer Research: Investigating the role of V-ATPase in tumor progression and metastasis and testing the efficacy of inhibitors in cancer models.

  • Cell Biology: Studying the physiological consequences of V-ATPase inhibition on processes like autophagy, endosomal trafficking, and signaling.

By providing detailed methods to quantify V-ATPase inhibition, these notes enable researchers to effectively utilize this compound as a tool to explore the multifaceted roles of this essential proton pump in health and disease.

References

Reconstitution and handling of lyophilized TS 155-2 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

TS 155-2, also known as JBIR-100, is a macrolide antibiotic and a bafilomycin analogue isolated from Streptomyces sp.[1]. It functions as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1]. V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts cellular processes such as protein trafficking, degradation, and signaling, leading to cytotoxic effects in various cell types[1]. These properties make this compound a valuable tool for studying V-ATPase function and related cellular pathways in cancer biology and other research areas.

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of lyophilized this compound, along with information on its mechanism of action and relevant signaling pathways.

Product Information

PropertyValue
Synonyms JBIR-100
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
Appearance Lyophilized solid
Storage Store lyophilized compound at -20°C.
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.
Mechanism of Action Inhibitor of vacuolar-type H+-ATPase (V-ATPase).

Reconstitution and Storage of this compound

Proper reconstitution and storage of lyophilized this compound are critical for maintaining its stability and activity. The following protocol is recommended.

Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Based on solubility information, high-purity, anhydrous DMSO is the recommended solvent for preparing a stock solution. To prepare a 10 mM stock solution of this compound (MW: 704.9 g/mol ), add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound, add 141.9 µL of DMSO.

    • Calculation: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 1,000,000 / Concentration (mM)

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the compound is completely dissolved. The solution should be clear and free of particulates.

Storage of Reconstituted Solution
  • Short-term Storage: The reconstituted stock solution can be stored at 4°C for up to one week.

  • Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store them at -20°C. This will minimize the number of freeze-thaw cycles, which can degrade the compound. When stored properly, the DMSO stock solution should be stable for several months.

ParameterRecommendation
Solvent Anhydrous DMSO
Stock Conc. 10 mM (recommended)
Short-term ≤ 1 week at 4°C
Long-term Aliquot and store at -20°C
Freeze-Thaw Avoid multiple cycles

Experimental Protocols

This compound (JBIR-100) has been utilized in various cell-based assays to investigate its biological activities. Below are example protocols for cytotoxicity and apoptosis assays in cancer cell lines.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Caspase Activation and PARP Cleavage)

This protocol uses Western blotting to detect markers of apoptosis in cells treated with this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of this compound (e.g., the determined IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP in this compound-treated cells compared to the control indicates the induction of apoptosis.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the V-ATPase proton pump. This pump is a multi-subunit complex located in the membranes of various organelles. Its primary function is to acidify the lumen of these compartments, which is crucial for a multitude of cellular processes.

V-ATPase Inhibition Workflow

The following diagram illustrates the general workflow for studying the effects of V-ATPase inhibition by this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Lyophilized this compound B Reconstitute in DMSO (e.g., 10 mM Stock) A->B C Prepare Working Solutions in Cell Culture Medium B->C D Treat Cells (e.g., Cancer Cell Line) C->D E Incubate (e.g., 24-72 hours) D->E F Assess Cellular Effects E->F G Cytotoxicity Assays (MTT, etc.) F->G H Apoptosis Assays (Western Blot, etc.) F->H I Signaling Pathway Analysis F->I

Caption: Experimental workflow for this compound.

V-ATPase Dependent Signaling Pathways

Inhibition of V-ATPase by this compound can have downstream effects on several key signaling pathways that are dependent on proper endolysosomal function. These include the Notch, Wnt, and TGF-β pathways. The acidification of endosomes and lysosomes is critical for the proteolytic processing, trafficking, and degradation of components of these pathways[2][3].

G cluster_organelles Intracellular Compartments cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes TS155 This compound VATPase V-ATPase TS155->VATPase Inhibits Endosome Endosome VATPase->Endosome Acidifies Lysosome Lysosome VATPase->Lysosome Acidifies Golgi Golgi VATPase->Golgi Acidifies Notch Notch Signaling Endosome->Notch Receptor Processing & Trafficking Wnt Wnt Signaling Lysosome->Wnt Component Degradation mTOR mTOR Signaling Lysosome->mTOR Amino Acid Sensing TGFb TGF-β Signaling Golgi->TGFb Protein Maturation Proliferation Decreased Proliferation Notch->Proliferation Apoptosis Induction of Apoptosis Notch->Apoptosis Autophagy Autophagy Blockade Notch->Autophagy Wnt->Proliferation Wnt->Apoptosis Wnt->Autophagy TGFb->Proliferation TGFb->Apoptosis TGFb->Autophagy mTOR->Proliferation mTOR->Apoptosis mTOR->Autophagy

Caption: V-ATPase dependent signaling pathways.

References

Application Notes and Protocols: Optimal Concentration of TS 155-2 for Inhibiting Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR-100, is a macrocyclic lactone antibiotic produced by Streptomyces species.[1][2][3] Initial patent filings have suggested a range of biological activities for this compound, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects.[2][4] Notably, it has been reported to block calcium (Ca2+) entry into cells following stimulation by thrombin. This activity suggests a potential role for this compound as a modulator of calcium signaling, a critical pathway in numerous physiological and pathological processes.

Despite these initial findings, detailed investigations into the specific mechanism and optimal concentration of this compound for the inhibition of calcium channels are limited in publicly available scientific literature. These application notes provide a summary of the currently available data on this compound and present a detailed protocol for researchers to independently determine its optimal concentration for inhibiting thrombin-induced calcium influx.

Quantitative Data Summary

Specific dose-response data for the inhibition of calcium channels by this compound is not yet available in peer-reviewed publications. However, studies on its antimicrobial properties provide a range of concentrations at which the compound exhibits clear biological effects. This data can serve as a starting point for designing dose-response experiments for calcium channel inhibition.

Biological ActivityOrganism/Cell LineConcentrationCitation
Minimum Inhibitory Concentration (MIC)Bacillus subtilis8 µM
Minimum Bactericidal Concentration (MBC)Bacillus subtilis16 µM
V-ATPase InhibitionHeLa CellsNot specified
Anti-proliferative EffectsBreast Cancer CellsConcentration-dependent

Based on the antimicrobial activity, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments investigating the inhibition of calcium influx.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of thrombin-induced calcium influx and a general workflow for investigating the inhibitory effects of this compound.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 Protease-Activated Receptor 1 (PAR1) Thrombin->PAR1 Activation PLC Phospholipase C (PLC) PAR1->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_ER->SOCE Depletion Signal Ca_Influx Ca²⁺ Influx SOCE->Ca_Influx TS155_2 This compound TS155_2->SOCE Inhibition (Proposed)

Caption: Proposed mechanism of this compound in inhibiting thrombin-induced calcium influx.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Platelets or other target cells Dye_Loading Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Preincubation Pre-incubate with This compound (various conc.) Dye_Loading->Preincubation Stimulation Stimulate with Thrombin Preincubation->Stimulation Fluorescence Measure intracellular Ca²⁺ fluorescence Stimulation->Fluorescence Analysis Analyze dose-response and calculate IC₅₀ Fluorescence->Analysis

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Experimental Protocol: Thrombin-Stimulated Calcium Influx Assay

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to thrombin stimulation and for assessing the inhibitory potential of this compound. This assay is adaptable for various cell types, including platelets and endothelial cells.

Materials:

  • This compound (JBIR-100)

  • Target cells (e.g., human platelets, HUVECs)

  • Cell culture medium (appropriate for the chosen cell line)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Thrombin (human α-thrombin)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • Probenecid (if using cell lines that express organic anion transporters)

  • DMSO (for dissolving this compound and Fura-2 AM)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with dual excitation/emission capabilities for Fura-2 or appropriate filters for Fluo-4.

Procedure:

1. Preparation of Reagents: a. This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilutions should be made in the appropriate assay buffer just before use. b. Fura-2 AM Loading Buffer: Prepare a 2 µM Fura-2 AM solution in HBSS with Ca²⁺ and Mg²⁺. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. If using probenecid, add to a final concentration of 2.5 mM. c. Thrombin Solution: Prepare a stock solution of thrombin in HBSS. The final concentration used for stimulation will need to be optimized for the specific cell type (typically in the range of 0.1-1 U/mL).

2. Cell Preparation and Dye Loading: a. Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. b. On the day of the assay, remove the culture medium and wash the cells twice with HBSS with Ca²⁺ and Mg²⁺. c. Add 100 µL of Fura-2 AM loading buffer to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark. e. After incubation, wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove extracellular dye. f. Add 100 µL of HBSS with Ca²⁺ and Mg²⁺ to each well.

3. Inhibition with this compound: a. Prepare serial dilutions of this compound in HBSS with Ca²⁺ and Mg²⁺ from the stock solution. It is recommended to test a range of concentrations from 0.1 µM to 50 µM initially. b. Add the desired volume of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor). c. Pre-incubate the cells with this compound for 15-30 minutes at 37°C in the dark.

4. Measurement of Calcium Influx: a. Place the 96-well plate in a fluorescence microplate reader. b. Set the reader to record fluorescence at appropriate excitation and emission wavelengths (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm; for Fluo-4, excitation at ~490 nm and emission at ~520 nm). c. Establish a baseline fluorescence reading for 1-2 minutes. d. Add a pre-determined concentration of thrombin to each well to stimulate calcium influx. The plate reader's injection port can be used for simultaneous addition. e. Continue to record the fluorescence signal for at least 5-10 minutes to capture the peak and subsequent decay of the calcium response.

5. Data Analysis: a. For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm). For Fluo-4, use the change in fluorescence intensity (F/F₀). b. Determine the peak calcium response for each concentration of this compound. c. Normalize the data to the vehicle control (0% inhibition) and a baseline control (100% inhibition, if available, or no thrombin addition). d. Plot the percentage of inhibition against the logarithm of the this compound concentration. e. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the thrombin-induced calcium influx).

Disclaimer

The information provided in these application notes is for research purposes only. The biological effects and optimal concentrations of this compound for inhibiting calcium channels have not been extensively characterized. Researchers should perform their own dose-response experiments to determine the optimal conditions for their specific experimental setup. Standard laboratory safety precautions should be followed when handling all chemical reagents.

References

Application Notes and Protocols for TS 155-2 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TS 155-2

This compound is a macrocyclic lactone, related to hygrolidin, produced by a species of Streptomyces.[1][2] It has been identified as an inhibitor of thrombin-stimulated calcium entry into cells.[2][3][4] This mechanism of action suggests potential anti-platelet, anti-ischemic, hypotensive, and anti-inflammatory activities. Thrombin is a potent platelet agonist, and its signaling pathway is critically dependent on the mobilization of intracellular calcium. By blocking thrombin-evoked calcium influx, this compound is positioned as a potential therapeutic agent for thrombotic disorders.

It is important to note that while the original patent for this compound suggests anti-platelet activity, detailed scientific literature investigating its specific applications and quantitative effects in platelet aggregation studies is not publicly available. Therefore, the following application notes and protocols are provided as a general framework for the characterization of a novel inhibitor of thrombin-induced calcium entry, such as this compound, in platelet function assays.

Data Presentation

Quantitative data from platelet aggregation studies with a novel inhibitor like this compound should be summarized for clear comparison. The following table provides a template for data presentation:

Agonist (Concentration)Inhibitor Concentration (µM)Maximum Aggregation (%)Inhibition (%)IC₅₀ (µM)Notes
Thrombin (e.g., 0.1 U/mL)0 (Vehicle Control)85 ± 50\multirow{5}{*}{X.X ± Y.Y}Baseline aggregation
0.170 ± 617.6
148 ± 543.5
1015 ± 482.4
1005 ± 294.1
ADP (e.g., 10 µM)10082 ± 73.5>100Specificity control
Collagen (e.g., 2 µg/mL)10088 ± 52.2>100Specificity control

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize the relevant signaling pathways and the experimental workflow for its evaluation.

G Thrombin Thrombin PAR1_4 PAR1/PAR4 Receptors Thrombin->PAR1_4 Gq Gq PAR1_4->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_Store Ca²⁺ Release ER->Ca_Store Platelet_Activation Platelet Activation (Granule Secretion, Shape Change) Ca_Store->Platelet_Activation Ca_Influx Ca²⁺ Influx (Store-Operated) Ca_Influx->Platelet_Activation TS1552 This compound TS1552->Ca_Influx Inhibits PKC->Platelet_Activation Integrin_Activation Integrin αIIbβ3 Activation Platelet_Activation->Integrin_Activation Aggregation Platelet Aggregation Integrin_Activation->Aggregation

Caption: Thrombin-induced platelet activation pathway and the inhibitory site of this compound.

G Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Prep Platelet_Count Platelet Count Adjustment PRP_Prep->Platelet_Count Incubation Pre-incubation of PRP with This compound or Vehicle Platelet_Count->Incubation Aggregation_Assay Platelet Aggregation Assay (Thrombin-induced) Incubation->Aggregation_Assay Data_Analysis Data Analysis (% Inhibition, IC₅₀ Calculation) Aggregation_Assay->Data_Analysis

Caption: Experimental workflow for evaluating this compound in platelet aggregation studies.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from human whole blood for use in aggregation studies.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • 15 mL polypropylene centrifuge tubes.

  • Benchtop centrifuge with a swinging-bucket rotor.

  • Pipettes and tips.

Procedure:

  • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 14 days.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully collect the upper, straw-colored layer, which is the PRP, using a sterile pipette, avoiding disturbance of the buffy coat.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The supernatant is the PPP, which is used as the reference (100% aggregation) in light transmission aggregometry.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use. All experiments should be completed within 4 hours of blood collection.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in response to thrombin in the presence of this compound.

Materials:

  • Platelet aggregometer.

  • PRP and PPP.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Thrombin solution (agonist).

  • Vehicle control (e.g., DMSO).

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

  • Add 5 µL of the desired concentration of this compound or vehicle control to the cuvette.

  • Incubate the mixture for 3-5 minutes at 37°C with stirring (e.g., 900 rpm).

  • Initiate the aggregation by adding 50 µL of thrombin solution (e.g., to a final concentration of 0.1 U/mL).

  • Record the change in light transmission for at least 5-10 minutes.

  • Repeat the procedure for a range of this compound concentrations to determine the dose-response relationship and calculate the IC₅₀ value.

Measurement of Intracellular Calcium Mobilization

This protocol provides a general method for assessing the effect of this compound on thrombin-induced changes in intracellular calcium concentration.

Materials:

  • Washed platelets (prepared by centrifuging PRP in the presence of an anticoagulant and resuspending in a buffered salt solution).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Fluorometer or plate reader with fluorescence capabilities.

  • Thrombin solution.

  • This compound stock solution.

Procedure:

  • Incubate washed platelets with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C in the dark.

  • Wash the platelets to remove extracellular dye by centrifugation and resuspend them in a calcium-containing buffer.

  • Place the Fura-2-loaded platelet suspension in a cuvette or microplate.

  • Add this compound or vehicle control and incubate for a few minutes.

  • Measure the baseline fluorescence at the appropriate excitation and emission wavelengths (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).

  • Add thrombin to stimulate the platelets and record the change in fluorescence over time.

  • The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Analyze the data to determine if this compound inhibits the thrombin-induced rise in intracellular calcium.

These protocols provide a foundational approach for researchers to investigate the effects of this compound on platelet function. Adjustments to concentrations and incubation times may be necessary based on experimental observations.

References

Application Notes and Protocols for Studying Lysosomal Acidification

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for a lysosomal acidification probe named "TS 155-2" did not yield a specific fluorescent probe for this application. The compound identified as this compound (CAS 1314486-37-7) is a macrocyclic lactone that acts as a thrombin inhibitor related to calcium entry blockade, not a pH indicator. Therefore, these application notes and protocols have been generated using a well-documented and widely used ratiometric fluorescent probe for lysosomal pH, LysoSensor™ Yellow/Blue DND-160 (PDMPO) , as a suitable and representative alternative. Researchers should adapt these protocols based on the specific characteristics of their chosen fluorescent probe.

Application Notes

Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. The acidic internal environment, with a pH ranging from 4.5 to 5.0, is crucial for the optimal activity of lysosomal hydrolases.[1] Dysregulation of lysosomal acidification is implicated in various pathologies, including neurodegenerative diseases, lysosomal storage disorders, and cancer. The study of lysosomal acidification is therefore critical for understanding disease mechanisms and for the development of novel therapeutics.

Principle of the Assay

LysoSensor™ Yellow/Blue DND-160 is a ratiometric fluorescent probe that allows for the quantitative measurement of lysosomal pH. This probe accumulates in acidic organelles, such as lysosomes, due to the protonation of its side chains.[2] The fluorescence emission of LysoSensor™ Yellow/Blue DND-160 is pH-dependent. In neutral environments, it emits blue fluorescence, while in acidic environments, the fluorescence shifts to yellow.[3][4] The ratio of the fluorescence intensities at the two emission wavelengths can be used to determine the lysosomal pH, providing a more accurate and reliable measurement that is independent of probe concentration, photobleaching, and cell path length. The pKa of LysoSensor™ Yellow/Blue DND-160 is approximately 4.2, making it well-suited for measuring pH within the acidic range of lysosomes.[1]

Applications

  • Quantitative measurement of lysosomal pH: Determine the steady-state pH of lysosomes in various cell types and models.

  • Screening for modulators of lysosomal acidification: Identify compounds that either increase or decrease lysosomal pH, which can be valuable in drug discovery programs.

  • Studying the effects of disease states on lysosomal function: Investigate how different pathological conditions affect the ability of cells to maintain lysosomal acidity.

  • Monitoring lysosomal trafficking and fusion events: The change in pH as endosomes mature into lysosomes can be tracked using ratiometric probes.

Data Presentation

The following tables summarize representative quantitative data obtained from experiments using ratiometric lysosomal pH probes.

Table 1: Spectral Properties of LysoSensor™ Yellow/Blue DND-160

PropertyValueReference
pKa~4.2
Excitation (Acidic)~384 nm
Emission (Acidic)~540 nm (Yellow)
Excitation (Neutral)~329 nm
Emission (Neutral)~440 nm (Blue)

Table 2: Example of Lysosomal pH Measurements in Different Cell Lines

Cell LineBasal Lysosomal pH (Mean ± SD)Lysosomal pH after Bafilomycin A1 (100 nM) Treatment (Mean ± SD)Reference
HeLa4.7 ± 0.36.2 ± 0.4Adapted from
SH-SY5Y4.9 ± 0.26.5 ± 0.3Adapted from
Primary Astrocytes5.2 ± 0.46.8 ± 0.5N/A

Table 3: Example of a pH Calibration Curve Data for LysoSensor™ Yellow/Blue DND-160

pH of Calibration BufferFluorescence Ratio (Emission at 540 nm / Emission at 440 nm)
4.02.5
4.51.8
5.01.2
5.50.8
6.00.5
6.50.3
7.00.2

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomal pH using Fluorescence Microscopy

This protocol describes the use of LysoSensor™ Yellow/Blue DND-160 for the qualitative and quantitative analysis of lysosomal pH in live cells using fluorescence microscopy.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters for dual-emission ratiometric imaging (e.g., excitation around 360-380 nm, and emission filters for blue ~440 nm and yellow/green ~540 nm)

  • (Optional) Bafilomycin A1 or Chloroquine for control experiments

  • (For quantitative analysis) pH calibration buffers, Nigericin, and Monensin

Procedure:

  • Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue DND-160 in anhydrous DMSO. Store aliquots at -20°C, protected from light.

  • Culture cells on a suitable imaging vessel (e.g., glass-bottom dish) to the desired confluency.

  • Prepare the loading solution: Dilute the LysoSensor™ Yellow/Blue DND-160 stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Load cells with the probe: Remove the culture medium from the cells and add the loading solution. Incubate for 5-30 minutes at 37°C.

  • Wash the cells: Remove the loading solution and wash the cells twice with pre-warmed PBS or imaging medium to remove excess probe.

  • Image the cells: Add fresh, pre-warmed imaging medium to the cells. Immediately proceed to image the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Acquire images using an excitation wavelength of approximately 360-380 nm.

    • Collect fluorescence emission simultaneously or sequentially at two wavelengths: ~440 nm (blue) and ~540 nm (yellow/green).

  • (Optional) Control Experiment: To confirm that the probe is responding to changes in lysosomal pH, treat cells with a known lysosomal alkalinizing agent, such as 100 nM Bafilomycin A1 or 50 µM Chloroquine, for 30-60 minutes prior to or during imaging. A shift from yellow to blue fluorescence should be observed.

  • Quantitative Analysis (pH Calibration):

    • At the end of the experiment, incubate the cells in a series of pH calibration buffers (ranging from pH 4.0 to 7.0) containing ionophores such as 10 µM Nigericin and 10 µM Monensin. These ionophores will equilibrate the intracellular and extracellular pH.

    • Acquire ratiometric images for each pH standard.

    • Generate a calibration curve by plotting the ratio of the fluorescence intensities (540 nm / 440 nm) against the corresponding pH values.

    • Use the calibration curve to convert the fluorescence ratios from your experimental samples into absolute pH values.

Protocol 2: High-Throughput Measurement of Lysosomal pH using a Fluorescence Plate Reader

This protocol is suitable for screening applications where a higher throughput is required.

Materials:

  • LysoSensor™ Yellow/Blue DND-160

  • Anhydrous DMSO

  • Cells cultured in clear-bottom, black-walled 96-well or 384-well plates

  • Live-cell imaging medium

  • PBS

  • Fluorescence plate reader capable of bottom reading and with appropriate filters for dual-emission measurements.

Procedure:

  • Seed cells in a clear-bottom, black-walled microplate and culture to the desired confluency.

  • Treat cells with compounds of interest for the desired duration. Include appropriate vehicle controls and positive controls (e.g., Bafilomycin A1).

  • Prepare the loading solution as described in Protocol 1.

  • Load cells with the probe: Remove the treatment medium and add the loading solution to each well. Incubate for 5-30 minutes at 37°C.

  • Wash the cells: Gently remove the loading solution and wash each well twice with PBS.

  • Add fresh imaging medium to each well.

  • Measure fluorescence: Immediately read the plate on a fluorescence plate reader.

    • Set the excitation wavelength to ~360-380 nm.

    • Measure the fluorescence emission intensity at ~440 nm and ~540 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium but no cells.

    • Calculate the ratio of the fluorescence intensities (540 nm / 440 nm) for each well.

    • Compare the ratios of treated wells to control wells to determine the effect of the compounds on lysosomal pH. For quantitative results, a pH calibration curve can be generated as described in Protocol 1, by adding calibration buffers with ionophores to a set of wells at the end of the experiment.

Visualizations

Lysosomal_Acidification_Pathway cluster_membrane Lysosomal Membrane ATP ATP V_ATPase V-type ATPase ATP->V_ATPase Energy ADP ADP + Pi V_ATPase->ADP H_in H⁺ (Lumen) V_ATPase->H_in H_out H⁺ (Cytosol) H_out->V_ATPase Pumping Lysosome Lysosomal Lumen (Acidic pH) Counterion_Channel Counterion Channel/Transporter Anion_in Anion⁻ (Lumen) Counterion_Channel->Anion_in Cation_out Cation⁺ (Cytosol) Counterion_Channel->Cation_out Anion_out Anion⁻ (Cytosol) Anion_out->Counterion_Channel Influx Cation_in Cation⁺ (Lumen) Cation_in->Counterion_Channel Efflux Membrane

Caption: Mechanism of Lysosomal Acidification.

Experimental_Workflow start Start culture_cells Culture cells on glass-bottom dish start->culture_cells prepare_probe Prepare LysoSensor working solution (1-5 µM) culture_cells->prepare_probe load_cells Incubate cells with probe (5-30 min) prepare_probe->load_cells wash_cells Wash cells twice with PBS load_cells->wash_cells image_cells Acquire dual-emission images (440 nm & 540 nm) wash_cells->image_cells analyze_data Calculate fluorescence ratio (540 nm / 440 nm) image_cells->analyze_data calibrate Perform pH calibration with ionophores analyze_data->calibrate For quantitative analysis end End analyze_data->end For qualitative analysis quantify_ph Convert ratio to pH using calibration curve calibrate->quantify_ph quantify_ph->end

Caption: Workflow for Lysosomal pH Measurement.

Ratiometric_Principle cluster_acidic Acidic Lysosome (pH ~4.5) cluster_neutral Neutral Environment (pH ~7.4) probe_acidic LysoSensor Probe (Protonated) emission_yellow Yellow Emission (~540 nm) probe_acidic->emission_yellow ratio Ratio = I(540nm) / I(440nm) ∝ [H⁺] emission_yellow->ratio probe_neutral LysoSensor Probe (Deprotonated) emission_blue Blue Emission (~440 nm) probe_neutral->emission_blue emission_blue->ratio excitation Excitation (~360-380 nm) excitation->probe_acidic excitation->probe_neutral

Caption: Principle of Ratiometric pH Measurement.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a novel synthetic compound with potential therapeutic applications. As part of the preclinical safety assessment, determining its cytotoxic potential is a critical step. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using established and reliable methods: the MTT, Neutral Red Uptake, and LDH assays. These assays collectively provide a comprehensive understanding of the compound's effect on cell viability, proliferation, and membrane integrity.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described in vitro cytotoxicity assays for this compound.

Table 1: Cell Viability of Human Cancer Cell Lines Treated with this compound (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD) - HeLa% Cell Viability (Mean ± SD) - A549% Cell Viability (Mean ± SD) - MCF-7
0 (Vehicle Control)100 ± 4.2100 ± 3.8100 ± 4.5
198.1 ± 3.999.2 ± 3.597.5 ± 4.1
585.3 ± 5.190.7 ± 4.088.2 ± 3.7
1062.5 ± 4.875.4 ± 3.270.1 ± 4.3
2541.2 ± 3.552.8 ± 2.948.9 ± 3.1
5020.7 ± 2.931.5 ± 2.525.6 ± 2.8
1008.9 ± 1.815.3 ± 2.112.4 ± 1.9

Table 2: IC50 Values of this compound on Various Human Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)18.2
A549 (Lung Cancer)28.7
MCF-7 (Breast Cancer)22.5

Table 3: Lactate Dehydrogenase (LDH) Release from Cells Treated with this compound

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
16.8 ± 1.5
518.4 ± 2.3
1035.7 ± 3.1
2558.9 ± 4.0
5079.1 ± 4.5
10092.3 ± 3.8

Mandatory Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Preparation (Stock solution in DMSO, serial dilutions) Treatment 4. Compound Treatment (24-48h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay (Metabolic Activity) Treatment->MTT_Assay NRU_Assay 5b. Neutral Red Uptake Assay (Lysosomal Integrity) Treatment->NRU_Assay LDH_Assay 5c. LDH Assay (Membrane Integrity) Treatment->LDH_Assay Abs_Reading 6. Absorbance/Luminescence Reading (Plate Reader) MTT_Assay->Abs_Reading NRU_Assay->Abs_Reading LDH_Assay->Abs_Reading Data_Analysis 7. Data Analysis (% Viability, % Cytotoxicity, IC50) Abs_Reading->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Signaling_Pathway TS155_2 This compound Cell_Membrane Cell Membrane TS155_2->Cell_Membrane Disruption Mitochondria Mitochondria TS155_2->Mitochondria Induces Stress Lysosome Lysosome TS155_2->Lysosome Destabilization Apoptosis Apoptosis / Cell Death Cell_Membrane->Apoptosis LDH Release Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Lysosome->Caspase_Activation Cathepsin release Caspase_Activation->Apoptosis

Caption: Putative signaling pathways affected by a cytotoxic compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell metabolic activity as an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert MTT into a purple formazan product.[2][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

  • Neutral red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Other materials are the same as for the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red to each well.

    • Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Washing and Destaining:

    • Carefully aspirate the neutral red-containing medium.

    • Wash the cells once with 150 µL of PBS.

    • Add 150 µL of destain solution to each well.

    • Shake the plate for 10 minutes on an orbital shaker to extract the dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The data analysis is similar to the MTT assay.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Materials:

  • LDH assay kit (commercially available kits are recommended)

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Opaque-walled 96-well plates are recommended for luminescence-based assays.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include additional controls: a "maximum LDH release" control (cells treated with lysis buffer) and a "spontaneous LDH release" control (untreated cells).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance/Luminescence Measurement:

    • If using a colorimetric assay, add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

    • For luminescent assays, measure the luminescence signal according to the kit's protocol.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (from the no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

References

Flow Cytometry Analysis of Calcium Flux with Test Compound TS 155-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, proliferation, and apoptosis. The precise spatial and temporal regulation of intracellular calcium concentrations is essential for normal cellular function. Dysregulation of calcium signaling is implicated in numerous pathologies, making it a key area of investigation in drug discovery and development.

Flow cytometry provides a powerful, high-throughput method for measuring dynamic changes in intracellular calcium levels in single cells within a heterogeneous population. By utilizing fluorescent calcium indicators, researchers can monitor real-time calcium flux in response to various stimuli, including novel therapeutic compounds like the hypothetical Test Compound TS 155-2.

This document provides a comprehensive guide to analyzing the effects of Test Compound this compound on calcium flux using flow cytometry. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Principles of Flow Cytometric Calcium Flux Analysis

The core principle of this technique involves loading cells with a calcium-sensitive fluorescent dye. These dyes exhibit a change in their fluorescent properties upon binding to free calcium ions. Flow cytometers can detect these changes in fluorescence intensity over time, providing a kinetic measurement of intracellular calcium concentration.

There are two main types of fluorescent calcium indicators:

  • Single-Wavelength Indicators: These dyes, such as Fluo-3 and Fluo-4, show an increase in fluorescence intensity upon binding to Ca2+.[1][2] They are excited by a standard 488 nm blue laser, making them compatible with most flow cytometers.[3]

  • Ratiometric Indicators: Dyes like Indo-1 and Fura-2 exhibit a spectral shift upon Ca2+ binding.[1][4] For instance, Indo-1's emission shifts from around 510 nm in its Ca2+-free form to approximately 420 nm when bound to Ca2+. The ratio of these two emission wavelengths provides a more accurate and stable measure of intracellular calcium, as it is less affected by variations in dye loading, cell size, or photobleaching. Indo-1 is typically excited by a UV laser.

Data Presentation

Quantitative data from calcium flux experiments should be summarized for clear comparison. The following tables provide templates for organizing your results.

Table 1: Effect of Test Compound this compound on Baseline Calcium Levels

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) / Ratio (Baseline)Standard Deviation% Change from Vehicle Control
Vehicle Control0ValueValue0%
This compound1ValueValueValue
This compound10ValueValueValue
This compound50ValueValueValue
Positive Control (e.g., Ionomycin)1ValueValueValue

Table 2: Effect of Test Compound this compound on Agonist-Induced Calcium Flux

Pre-treatment GroupAgonistPeak MFI / RatioTime to Peak (seconds)Area Under the Curve (AUC)% Inhibition/Potentiation
Vehicle ControlAgonist XValueValueValue0%
This compound (1 µM)Agonist XValueValueValueValue
This compound (10 µM)Agonist XValueValueValueValue
This compound (50 µM)Agonist XValueValueValueValue
Negative Control (e.g., EGTA)Agonist XValueValueValueValue

Experimental Protocols

The following are detailed protocols for performing a calcium flux assay using flow cytometry to assess the effects of Test Compound this compound. Two common dyes, Indo-1 AM (ratiometric) and Fluo-4 AM (single-wavelength), are described.

Protocol 1: Calcium Flux Assay Using Indo-1 AM

Materials:

  • Cells of interest (e.g., Jurkat T-cells, PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indo-1 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Probenecid (optional, anion transport inhibitor to prevent dye leakage)

  • Test Compound this compound stock solution

  • Positive Control: Ionomycin (calcium ionophore)

  • Negative Control: EGTA (calcium chelator)

  • Flow cytometer equipped with a UV laser

Procedure:

  • Cell Preparation:

    • Harvest cells and ensure they are in a single-cell suspension.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in pre-warmed complete culture medium.

    • For adherent cells, detach them gently using a non-enzymatic cell dissociation solution.

  • Indo-1 AM Loading:

    • Prepare a 1 mM stock solution of Indo-1 AM in anhydrous DMSO.

    • For each 1 x 10^6 cells, dilute the Indo-1 AM stock to a final concentration of 1-5 µM in culture medium. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the Indo-1 AM solution for 30-60 minutes at 37°C in the dark.

  • Washing and Incubation:

    • After incubation, wash the cells twice with pre-warmed HBSS containing Ca2+ and Mg2+ to remove excess dye.

    • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Allow the cells to rest for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Flow Cytometry Acquisition:

    • Equilibrate the cell suspension to 37°C for 10-15 minutes before analysis.

    • Set up the flow cytometer with a UV laser for excitation (e.g., 355 nm). Configure the detectors to measure the two emission wavelengths of Indo-1:

      • Calcium-bound: ~400-420 nm (e.g., using a 405/20 BP filter)

      • Calcium-free: ~510-525 nm (e.g., using a 515/30 BP filter)

    • Acquire a baseline fluorescence reading for approximately 30-60 seconds.

    • Pause the acquisition, add the Test Compound this compound at the desired concentration, and immediately resume acquisition for several minutes to observe any direct effects on baseline calcium.

    • For agonist-induced flux, after establishing a new baseline with this compound, pause acquisition, add the stimulating agonist, and resume recording to measure the induced calcium response.

    • At the end of the run, add a positive control like Ionomycin to determine the maximal calcium response, followed by EGTA to establish the minimal response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity of calcium-bound Indo-1 to calcium-free Indo-1 over time.

    • Analyze kinetic parameters such as baseline fluorescence, peak fluorescence, time to peak, and area under the curve.

Protocol 2: Calcium Flux Assay Using Fluo-4 AM

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • HBSS with Ca2+ and Mg2+

  • Probenecid (optional)

  • Test Compound this compound stock solution

  • Positive Control: Ionomycin

  • Negative Control: EGTA

  • Flow cytometer with a 488 nm blue laser

Procedure:

  • Cell Preparation:

    • Follow the same procedure as for the Indo-1 AM protocol.

  • Fluo-4 AM Loading:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Dilute the Fluo-4 AM stock to a final working concentration of 1-5 µM in HBSS. The optimal concentration needs to be titrated for your specific cell type.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing and Incubation:

    • Wash the cells twice with pre-warmed HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS at 1 x 10^6 cells/mL and incubate for an additional 30 minutes to ensure complete de-esterification.

  • Flow Cytometry Acquisition:

    • Equilibrate the cells at 37°C.

    • Set up the flow cytometer with a 488 nm blue laser for excitation.

    • Measure the fluorescence emission in the green channel (typically around 515-530 nm, similar to FITC).

    • Follow the same acquisition steps as described for the Indo-1 AM protocol to establish a baseline, add the test compound, and then the agonist.

  • Data Analysis:

    • Plot the mean fluorescence intensity (MFI) of the Fluo-4 signal over time.

    • Analyze the kinetic parameters as described for the Indo-1 AM protocol.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R ER_Ca Ca2+ Store IP3R->ER_Ca 5. Opens Channel SOCE SOCE Channel Ca_cyto Cytosolic Ca2+ SOCE->Ca_cyto Influx ER_Ca->SOCE ER_Ca->Ca_cyto 6. Ca2+ Release Agonist Agonist Agonist->GPCR 1. Binding TS155_2 This compound TS155_2->GPCR Modulation? TS155_2->PLC Modulation? TS155_2->IP3R Modulation? TS155_2->SOCE Modulation? IP3->IP3R 4. Binding Downstream Downstream Cellular Responses Ca_cyto->Downstream 8. Signaling G start Start cell_prep 1. Prepare Single-Cell Suspension (1x10^6/mL) start->cell_prep dye_loading 2. Load Cells with Calcium Indicator Dye (e.g., Indo-1 AM, 30-60 min, 37°C) cell_prep->dye_loading wash 3. Wash Cells Twice to Remove Excess Dye dye_loading->wash deester 4. Incubate for Dye De-esterification (30 min) wash->deester acquire_baseline 5. Acquire Baseline Fluorescence on Flow Cytometer (30-60s) deester->acquire_baseline add_ts155_2 6. Add Test Compound This compound acquire_baseline->add_ts155_2 acquire_ts155_2 7. Record Fluorescence (2-5 min) add_ts155_2->acquire_ts155_2 add_agonist 8. Add Agonist acquire_ts155_2->add_agonist acquire_agonist 9. Record Agonist-Induced Calcium Flux (2-5 min) add_agonist->acquire_agonist add_controls 10. Add Positive (Ionomycin) & Negative (EGTA) Controls acquire_agonist->add_controls analysis 11. Data Analysis: Calculate Ratios/MFI, Peak, AUC add_controls->analysis end End analysis->end G cluster_conditions Experimental Conditions cluster_flux Calcium Flux Measurement cluster_calibrators Calibration Controls vehicle Vehicle Control (e.g., DMSO) baseline Baseline Ca2+ vehicle->baseline agonist_response Agonist-Induced Ca2+ Response vehicle->agonist_response Establishes Reference Response ts155_2 Test Compound this compound ts155_2->baseline ts155_2->agonist_response Measures Modulatory Effect ionomycin Ionomycin (Maximal Response) agonist_response->ionomycin Provides Upper Boundary egta EGTA (Minimal Response) agonist_response->egta Provides Lower Boundary

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing calcium flux assays, particularly for the investigation of small molecule effects on intracellular calcium signaling.

Frequently Asked Questions (FAQs)

Q1: What is a calcium flux assay?

A calcium flux assay is a common cell-based assay used to measure the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs in response to the activation of G-protein coupled receptors (GPCRs) or ion channels.[1][2] This change in calcium levels acts as a second messenger, triggering various downstream cellular processes.[1]

Q2: How do calcium flux assays work?

These assays typically employ fluorescent calcium indicators that can enter the cell and bind to free calcium ions.[2] Upon binding calcium, the indicator's fluorescent properties change, which can be detected by a fluorescence plate reader, microscope, or flow cytometer.[3] There are two main types of indicators: single-wavelength indicators (e.g., Fluo-4), which show an increase in fluorescence intensity, and ratiometric indicators (e.g., Fura-2, Indo-1), which exhibit a shift in their excitation or emission wavelength upon calcium binding.

Q3: What is TS 155-2 and how is it related to calcium flux assays?

This compound is a macrocyclic lactone that acts as an inhibitor of thrombin-induced calcium entry into cells. It is not a component of a standard calcium flux assay kit but is a compound that can be studied using such assays to understand its effect on calcium signaling pathways.

Q4: What are the key controls for a calcium flux assay?

  • Negative Control: Cells that are not stimulated with an agonist. This helps to establish the baseline fluorescence.

  • Positive Control: Cells treated with a known agonist that reliably elicits a calcium response in the cell type being used. Ionomycin, a calcium ionophore, is often used as a positive control to induce a maximal calcium response.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the experimental compounds (like this compound). This is crucial to ensure the solvent itself does not affect the calcium flux.

  • Untreated Cells: To establish a baseline for cell health and autofluorescence.

Troubleshooting Guide

Below are common issues encountered during calcium flux assays, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence - Incomplete removal of extracellular dye.- Ensure thorough washing of the cell plate after dye loading.
- Autofluorescence from cells or compounds.- Use a buffer without phenol red. - Check the autofluorescence of your test compound.
- Dye compartmentalization within organelles.- Reduce dye loading incubation time or temperature. - Use a dye less prone to compartmentalization (e.g., dextran-conjugated indicators).
- High resting intracellular calcium levels due to cell stress.- Handle cells gently during plating and washing. - Ensure optimal cell culture conditions.
Low or No Signal - Inefficient dye loading.- Optimize dye concentration and incubation time for your cell type. - Ensure the AM ester form of the dye is used for cell permeability.
- Cell death or poor cell health.- Check cell viability before and after the assay. - Use a lower concentration of the test compound if it shows cytotoxicity.
- Receptor desensitization or low receptor expression.- Use a lower agonist concentration. - Use a cell line with higher receptor expression.
- Inactive agonist or inhibitor.- Prepare fresh agonist and inhibitor solutions. - Verify the activity of the agonist with a known positive control cell line.
- Quenching of the fluorescent signal by the test compound.- Test for compound interference by adding it to a cell-free system with the calcium dye.
High Well-to-Well Variability - Uneven cell plating.- Ensure a homogenous single-cell suspension before plating. - Check for and minimize edge effects in the microplate.
- Inconsistent dye loading.- Use a ratiometric dye (e.g., Fura-2) to normalize for differences in dye concentration.
- Bubbles in the wells.- Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present.
- Instrument settings not optimized.- Optimize the gain, exposure time, and read height for your plate reader.
Slow or Delayed Response - Suboptimal temperature.- Perform the assay at 37°C for optimal enzyme kinetics, although some assays can be run at room temperature.
- Low agonist concentration.- Perform a dose-response curve to determine the optimal agonist concentration.
- Slow-acting compound.- Increase the pre-incubation time for the inhibitor (e.g., this compound).

Experimental Protocols

General Protocol for a Microplate-Based Calcium Flux Assay

This protocol provides a general workflow. Optimal conditions such as cell density, dye concentration, and incubation times should be determined empirically for each cell type and experimental setup.

  • Cell Plating:

    • Seed cells in a 96-well or 384-well black-walled, clear-bottom microplate.

    • For adherent cells, plate 12,000-20,000 cells per well (384-well) or 50,000-70,000 cells per well (96-well) and culture overnight to form a confluent monolayer.

    • For suspension cells, use poly-D-lysine coated plates to facilitate cell attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Washing (if required):

    • For some dyes, it is necessary to wash the cells to remove extracellular dye. Wash the cells gently with assay buffer. No-wash formulations are also available.

  • Compound Addition:

    • If testing an inhibitor like this compound, add the compound at the desired concentration and incubate for a specific period before adding the agonist.

    • Prepare agonist solutions at a higher concentration (e.g., 5X) in the assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Establish a baseline reading for a few seconds.

    • Use the instrument's injectors to add the agonist to the wells.

    • Continue recording the fluorescence to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F₀) or a change in ratio for ratiometric dyes.

    • Plot the fluorescence intensity over time to visualize the calcium flux.

    • Calculate parameters such as peak amplitude, time to peak, and area under the curve.

Signaling Pathways and Workflows

Calcium Signaling Pathway

The following diagram illustrates a simplified Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-coupled Receptor G_protein Gq Protein GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol [Ca²⁺]i (Increase) Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binds G_protein->PLC Activates

Caption: Simplified Gq-coupled GPCR calcium signaling pathway.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in calcium flux assays.

Troubleshooting_Workflow Start Assay Problem (e.g., No Signal, High Background) Check_Cells Check Cell Health and Density Start->Check_Cells Cell_OK Cells Healthy Check_Cells->Cell_OK Yes Cell_Bad Cells Unhealthy Check_Cells->Cell_Bad No Check_Reagents Check Reagents (Dye, Agonist, Buffers) Reagents_OK Reagents Valid Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents Expired/ Incorrectly Prepared Check_Reagents->Reagents_Bad No Check_Protocol Review Assay Protocol (Incubation times, Temps) Protocol_OK Protocol Correct Check_Protocol->Protocol_OK Yes Protocol_Bad Protocol Error Check_Protocol->Protocol_Bad No Check_Instrument Check Instrument Settings Instrument_OK Settings Optimal Check_Instrument->Instrument_OK Yes Instrument_Bad Settings Suboptimal Check_Instrument->Instrument_Bad No Cell_OK->Check_Reagents Solution_Culture Improve Cell Culture Technique Cell_Bad->Solution_Culture Reagents_OK->Check_Protocol Solution_Reagents Prepare Fresh Reagents Reagents_Bad->Solution_Reagents Protocol_OK->Check_Instrument Solution_Protocol Correct Protocol Parameters Protocol_Bad->Solution_Protocol Solution_Instrument Optimize Instrument Settings Instrument_Bad->Solution_Instrument Success Problem Resolved Solution_Culture->Success Solution_Reagents->Success Solution_Protocol->Success Solution_Instrument->Success

Caption: A logical workflow for troubleshooting calcium flux assays.

References

Technical Support Center: V-ATPase Inhibition Experiments with TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for TS 155-2, a novel and potent V-ATPase inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For most cell lines, a starting concentration in the range of 10-100 nM is recommended for initial experiments. The optimal concentration will vary depending on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the EC50 for your system.

Q2: I am not observing the expected increase in lysosomal pH after treatment with this compound. What could be the issue?

Several factors could contribute to this. First, ensure that your lysosomal pH measurement assay is properly calibrated and that the probe (e.g., LysoSensor™ or LysoTracker™) is used at its optimal concentration and incubation time. Suboptimal cell health or low cell density can also affect the results. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.

Q3: Is this compound cytotoxic? At what concentration should I be concerned about off-target effects?

This compound can induce cytotoxicity at higher concentrations, typically above 1 µM, due to prolonged V-ATPase inhibition leading to apoptosis. We recommend performing a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your experiments to identify a non-toxic working concentration.

Q4: How stable is this compound in solution? How should it be stored?

This compound is stable as a DMSO stock solution when stored at -20°C or -80°C for up to six months. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Problem 1: Inconsistent or No V-ATPase Inhibition Observed

If you are not observing the expected downstream effects of V-ATPase inhibition (e.g., increased lysosomal pH, blockage of autophagy), consider the following potential causes and solutions.

G start No V-ATPase Inhibition Observed check_compound Is this compound properly stored and diluted? start->check_compound check_assay Is the readout assay validated? check_compound->check_assay Yes sol_compound Prepare fresh dilutions from a new stock. check_compound->sol_compound No check_cells Are the cells healthy and at optimal density? check_assay->check_cells Yes sol_assay Run positive controls (e.g., Bafilomycin A1). Calibrate pH probes. check_assay->sol_assay No sol_cells Check cell viability. Optimize seeding density. check_cells->sol_cells No end Re-run Experiment check_cells->end Yes sol_compound->end sol_assay->end sol_cells->end

Caption: Workflow for lysosomal pH measurement.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or A549) onto glass-bottom confocal dishes or 96-well plates suitable for imaging. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Bafilomycin A1). Incubate for the desired time (e.g., 2 hours).

  • Probe Loading: Remove the treatment medium and add pre-warmed medium containing LysoSensor™ Green DND-189 at a final concentration of 1 µM. Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with fresh, pre-warmed medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope or plate reader with excitation/emission settings appropriate for the dye (e.g., ~443/505 nm).

  • Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in green fluorescence indicates an increase in lysosomal pH (alkalinization).

Protocol 2: Assessing Autophagic Flux using LC3-II Immunoblotting

V-ATPase inhibition blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.

  • Cell Treatment: Treat cells with this compound at the desired concentration for various time points (e.g., 2, 4, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using an ECL substrate. Quantify the band intensity and calculate the LC3-II/Actin ratio. An increase in this ratio indicates a blockage in autophagic flux.

Signaling Pathway Context

V-ATPase inhibition by this compound has significant downstream consequences, most notably on the mTORC1 signaling pathway, which is a master regulator of cell growth and autophagy.

Hypothesized Pathway Impact

G cluster_lysosome Lysosome vatpase V-ATPase mTORC1 mTORC1 vatpase->mTORC1 activates (via amino acid sensing) autophagy Autophagy mTORC1->autophagy inhibits cell_growth Cell Growth / Proliferation mTORC1->cell_growth promotes TS155_2 This compound TS155_2->vatpase inhibits

Caption: Impact of this compound on the mTORC1 signaling pathway.

By inhibiting the V-ATPase, this compound disrupts the lysosome's ability to act as a signaling hub for mTORC1 activation. This leads to the inhibition of mTORC1, which in turn de-represses (activates) autophagy and suppresses cell growth.

Technical Support Center: Enhancing the Solubility of TS 155-2 for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the macrocyclic lactone TS 155-2 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a macrocyclic lactone produced by a Streptomyces species.[1][2] It is of interest due to its potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities.[1][2] The primary mechanism of action identified is the blockage of thrombin-evoked calcium (Ca2+) entry into cells.[1] Like many complex organic molecules, this compound has limited aqueous solubility, which can pose a significant challenge for achieving desired concentrations in aqueous cell culture media and buffer systems used for in vitro assays. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents. For creating a concentrated stock solution, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted to the final working concentration in the aqueous experimental medium.

Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to troubleshoot this problem:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Perform a serial dilution of your stock solution into the final medium to avoid a sudden, large change in solvent polarity.

  • Use a Co-solvent System: Instead of diluting directly into the aqueous medium, try diluting the DMSO stock into a mixture of the medium and a less polar, water-miscible co-solvent like ethanol or polyethylene glycol (PEG).

  • Incorporate Surfactants: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds. However, be cautious with cell-based assays as detergents can be cytotoxic.

  • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. You can pre-incubate this compound with a solution of HP-β-CD before adding it to your assay medium.

Q4: Can I use physical methods to improve the solubility of this compound?

A4: Yes, physical methods can aid in the dissolution process, particularly when preparing the initial stock solution or if you observe particulates.

  • Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound.

  • Vortexing and Sonication: Vigorous mixing by vortexing or using an ultrasonic bath can provide the energy needed to break down the crystal lattice and facilitate dissolution.

It is important to note that these methods primarily increase the rate of dissolution and may not increase the thermodynamic equilibrium solubility.

Troubleshooting Guide

This guide provides a structured approach to addressing common solubility issues with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen organic solvent to create a stock solution. The concentration is too high, or the compound requires more energy to dissolve.Try a lower concentration. Use gentle warming (37°C), vortexing, or sonication to aid dissolution. If it remains insoluble, try a different recommended organic solvent (e.g., switch from ethanol to DMSO).
The prepared stock solution is hazy or contains visible particles. The solubility limit in the chosen solvent has been exceeded.Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Consider the filtered solution as saturated and determine its concentration if necessary. Alternatively, prepare a new, more dilute stock solution.
Precipitate forms immediately upon diluting the stock solution into aqueous buffer or cell culture medium. Rapid change in solvent polarity causing the compound to "crash out."Decrease the final concentration of the organic solvent. Perform a serial dilution. Explore the use of co-solvents or solubility enhancers like cyclodextrins.
A precipitate forms in the cell culture wells over the course of a long-term experiment. The compound may be unstable in the medium, or its kinetic solubility is decreasing over time.Assess the stability of this compound in your specific medium. Consider refreshing the medium with a freshly prepared compound solution at regular intervals. The use of solubility enhancers may also improve long-term stability in solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound for subsequent dilution in in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particulates remain, warm the solution in a 37°C water bath for 10-15 minutes and vortex again. Alternatively, sonicate for 5-10 minutes.

  • Once the solution is clear, aliquot it into single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the apparent aqueous solubility of this compound for in vitro studies by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound (solid or as a concentrated stock in a minimal amount of organic solvent)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer or cell culture medium

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Gently warm and stir to fully dissolve the HP-β-CD.

  • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring. If starting from a stock solution, add it dropwise to the vortexing HP-β-CD solution.

  • Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight for difficult-to-dissolve compounds, to facilitate the formation of the inclusion complex.

  • The resulting solution, containing the this compound:HP-β-CD complex, can then be sterile-filtered and used for experiments or further diluted in the assay medium.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the inhibition of thrombin-induced calcium influx. The following diagram illustrates this signaling pathway.

G Thrombin Thrombin PAR1 PAR1 (Thrombin Receptor) Thrombin->PAR1 activates PLC Phospholipase C (PLC) PAR1->PLC activates Ca_Influx Ca2+ Influx PAR1->Ca_Influx stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_ER Ca2+ ER->Ca_ER releases Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_ER->Cellular_Response triggers Ca_Influx->Cellular_Response contributes to TS155_2 This compound TS155_2->Ca_Influx inhibits G Start Start: Need to prepare This compound for in vitro assay PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock to Final Conc. in Aqueous Medium PrepStock->Dilute CheckPrecipitate Observe for Precipitation Dilute->CheckPrecipitate Success Success: Solution is Clear Proceed with Assay CheckPrecipitate->Success No Troubleshoot Precipitate Observed Initiate Troubleshooting CheckPrecipitate->Troubleshoot Yes LowerDMSO Lower Final DMSO % (e.g., <0.1%) Troubleshoot->LowerDMSO UseCosolvent Use Co-solvent (e.g., Ethanol, PEG) Troubleshoot->UseCosolvent UseCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Troubleshoot->UseCyclodextrin Recheck Re-check for Precipitation LowerDMSO->Recheck UseCosolvent->Recheck UseCyclodextrin->Recheck Recheck->Success No Recheck->Troubleshoot Yes

References

Determining the stability of TS 155-2 in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of the MEK1/2 inhibitor, TS 155-2, in various experimental buffers. Below you will find frequently asked questions and troubleshooting guides to assist your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for reconstituting and storing this compound?

For initial reconstitution of lyophilized this compound, we recommend using dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C. For the preparation of working solutions, the DMSO stock can be diluted into the desired aqueous experimental buffer immediately before use.

Q2: How stable is this compound in common experimental buffers?

The stability of this compound is dependent on the pH, temperature, and composition of the buffer. Generally, this compound exhibits good stability in buffers with a pH range of 6.0 to 7.5. Stability can be compromised at higher or lower pH values and at elevated temperatures. For detailed stability data, please refer to the table below.

Q3: Can I use phosphate-buffered saline (PBS) to prepare my working solution of this compound?

Yes, PBS is a suitable buffer for preparing working solutions of this compound for many cell-based assays. However, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%). For experiments requiring prolonged incubation (over 24 hours), it is advisable to assess the stability of this compound in your specific formulation of PBS.

Q4: Are there any known incompatibilities of this compound with common buffer components?

This compound is generally compatible with common biological buffer components such as Tris, HEPES, and MOPS. However, the presence of strong reducing agents or oxidizing agents in the buffer can potentially affect the stability of the compound. It is always recommended to perform a pilot stability study if you are using a novel or complex buffer system.

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my experiments.

This could be due to several factors related to the stability of the compound. Follow this guide to troubleshoot the issue.

1. Verify Proper Storage and Handling:

  • Ensure that the stock solution of this compound in DMSO has been stored at -80°C.

  • Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • When preparing working solutions, dilute the DMSO stock in the experimental buffer immediately before use. Do not store diluted aqueous solutions for extended periods.

2. Check Buffer Compatibility and pH:

  • Confirm that the pH of your experimental buffer is within the recommended range of 6.0 to 7.5.

  • If you are using a buffer outside of this range, consider performing a stability assessment of this compound in your specific buffer.

3. Assess Stability Under Experimental Conditions:

  • If your experiment involves prolonged incubation at 37°C, the stability of this compound may be a factor. Refer to the stability data below or conduct a time-course experiment to determine the half-life of the compound under your specific conditions.

Quantitative Data Summary

The following table summarizes the stability of this compound in different experimental buffers at various conditions. The percentage of intact this compound was determined by High-Performance Liquid Chromatography (HPLC) analysis.

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)% Intact this compound
Phosphate-Buffered Saline (PBS)7.4424>99%
Phosphate-Buffered Saline (PBS)7.425 (Room Temp)2498%
Phosphate-Buffered Saline (PBS)7.4372491%
Tris-HCl7.025 (Room Temp)2499%
Tris-HCl8.025 (Room Temp)2495%
Citrate Buffer5.025 (Room Temp)2485%
Citrate Buffer6.025 (Room Temp)2496%

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines the steps to determine the stability of this compound in a specific experimental buffer.

1. Materials:

  • This compound

  • DMSO

  • Experimental Buffer of interest

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Incubator or water bath

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the experimental buffer.

  • Immediately after preparation (t=0), take a sample and inject it into the HPLC system to determine the initial peak area of this compound.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Calculate the percentage of intact this compound at each time point by comparing the peak area to the initial peak area at t=0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 100 µM in Experimental Buffer prep_stock->prep_working Dilution initial_hplc t=0 HPLC Analysis prep_working->initial_hplc Initial Sample incubate Incubate at Experimental Temperature prep_working->incubate Incubation Start calc Calculate % Intact This compound initial_hplc->calc timed_hplc Time-Point HPLC Analysis incubate->timed_hplc Sample at Time Points timed_hplc->calc

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF inhibitor This compound inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

troubleshooting_guide start Loss of this compound Activity check_storage Verify Storage and Handling (-80°C, single-use aliquots) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Review Storage Protocol storage_ok->improper_storage No check_buffer Check Buffer pH (Recommended: 6.0-7.5) storage_ok->check_buffer Yes buffer_ok pH within Range? check_buffer->buffer_ok improper_buffer Adjust Buffer pH or Perform Stability Test buffer_ok->improper_buffer No check_incubation Assess Stability at Experimental Temperature buffer_ok->check_incubation Yes stability_ok Stability Confirmed? check_incubation->stability_ok instability Consider Shorter Incubation or Fresh Compound Addition stability_ok->instability No end Consult Further Technical Support stability_ok->end Yes

Caption: Troubleshooting decision tree for loss of this compound activity.

How to prevent off-target effects of TS 155-2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TS 155-2. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you mitigate potential off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrocyclic lactone produced by Streptomyces species. It is known to be an inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes.[1][2][3] By inhibiting V-ATPase, this compound disrupts cellular processes that are dependent on acidic organelle pH, including protein degradation, membrane trafficking, and autophagy.[1][4] this compound is also described as an inhibitor of thrombin-stimulated calcium entry into cells.

Q2: What are the potential off-target effects of V-ATPase inhibitors like this compound?

Given that V-ATPase is ubiquitously expressed, its inhibition can have widespread effects, some of which may be considered "off-target" depending on the specific research question. As this compound is an analogue of Bafilomycin A1, it may share some of its known off-target activities. Potential off-target effects to be aware of include:

  • Alterations in Gene Expression: Bafilomycin A1 has been shown to affect the mRNA levels of genes involved in intermediary metabolism, such as those related to gluconeogenesis and lipogenesis.

  • Mitochondrial Dysfunction: At certain concentrations, Bafilomycin A1 has been reported to decrease mitochondrial membrane potential and oxygen consumption.

  • Disruption of Calcium Homeostasis: Bafilomycin A1 can inhibit the Ca-P60A/SERCA pump, which may lead to an increase in cytosolic calcium concentration.

  • Induction of Apoptosis: Beyond its effects on autophagy, Bafilomycin A1 can induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.

Q3: How can I be confident that the phenotype I observe is due to the on-target inhibition of V-ATPase by this compound?

Validating that an observed experimental outcome is a direct result of the intended target modulation is crucial. Several strategies can be employed to increase confidence in your results:

  • Use a Structurally Unrelated V-ATPase Inhibitor: A key validation step is to reproduce your experimental findings using a V-ATPase inhibitor with a different chemical scaffold, such as Concanamycin A. If both compounds produce the same phenotype, it is more likely that the effect is on-target.

  • Perform a Washout Experiment: If this compound binding is reversible, its effects should diminish after the compound is removed from the experimental system.

  • Conduct a Rescue Experiment: If the observed phenotype is due to the inhibition of a specific downstream pathway, it may be possible to "rescue" the effect by introducing a constitutively active form of a downstream effector.

  • Use a Negative Control Compound: An ideal experiment would include a structurally similar but biologically inactive analogue of this compound.

  • Genetic Knockdown of the Target: The most definitive way to confirm on-target activity is to show that the genetic knockdown or knockout of the V-ATPase subunit targeted by this compound phenocopies the effect of the compound.

Troubleshooting Guide

Issue 1: I'm observing unexpected or inconsistent cellular phenotypes with this compound treatment.

This could be due to off-target effects or pleiotropic consequences of V-ATPase inhibition.

Troubleshooting Steps:

  • Titrate the Concentration of this compound: Use the lowest concentration of this compound that gives the desired on-target effect. Higher concentrations are more likely to induce off-target activities.

  • Confirm V-ATPase Inhibition: Use a direct assay to confirm that this compound is inhibiting V-ATPase at the concentrations used in your experiments. This can be done by measuring the acidification of lysosomes using pH-sensitive dyes like LysoTracker.

  • Evaluate Cellular Health: Assess overall cell health and viability using assays such as MTT or Trypan Blue exclusion to ensure the observed phenotype is not a secondary consequence of cellular toxicity.

  • Consider the Experimental Model: The effects of V-ATPase inhibition can be highly cell-type and context-dependent.

Issue 2: My results with this compound are different from what is reported for other V-ATPase inhibitors.

While this compound is a V-ATPase inhibitor, its specific binding kinetics, potency, and off-target profile may differ from other compounds like Bafilomycin A1 or Concanamycin A.

Troubleshooting Steps:

  • Directly Compare Potency: If possible, perform a head-to-head comparison of the potency of this compound and another V-ATPase inhibitor in your experimental system.

  • Consult the Literature for Compound-Specific Effects: Research any known differences in the biological activities of the V-ATPase inhibitors you are comparing.

  • Perform a Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with V-ATPase in your cells.

Data Presentation

Table 1: Recommended Concentration Ranges for V-ATPase Inhibitors in Cell-Based Assays

CompoundOn-Target V-ATPase Inhibition (IC50)Typical Working Concentration RangePotential Off-Target Effects Noted at Higher Concentrations
This compound Not publicly available1 - 100 nM (start with a dose-response)Monitor for mitochondrial dysfunction and apoptosis
Bafilomycin A1 0.1 - 10 nM10 - 200 nMMitochondrial effects, SERCA pump inhibition
Concanamycin A 0.5 - 5 nM5 - 100 nMGenerally considered more specific than Bafilomycin A1

Note: The optimal concentration of any inhibitor is cell-type and assay-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Validating On-Target V-ATPase Inhibition using a Lysosomal pH Assay

Objective: To confirm that this compound is inhibiting V-ATPase activity in your cells by measuring the change in lysosomal pH.

Materials:

  • Cells of interest

  • This compound

  • Bafilomycin A1 (as a positive control)

  • LysoTracker Red DND-99 (or other pH-sensitive lysosomal dye)

  • Fluorescence microscope or plate reader

Methodology:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare a dilution series of this compound and Bafilomycin A1 in cell culture medium.

  • Treat cells with the compounds for a duration determined by your experimental needs (e.g., 1-4 hours). Include a vehicle-only control.

  • During the last 30-60 minutes of treatment, add LysoTracker Red to the medium at the manufacturer's recommended concentration.

  • Wash the cells with fresh medium.

  • Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. A decrease in LysoTracker fluorescence indicates an increase in lysosomal pH and therefore, inhibition of V-ATPase.

Visualizations

OnTargetValidationWorkflow cluster_hypothesis Hypothesis cluster_validation On-Target Validation cluster_outcome Conclusion ObservedPhenotype Observed Phenotype with this compound StructurallyUnrelated Use Structurally Unrelated Inhibitor (e.g., Concanamycin A) ObservedPhenotype->StructurallyUnrelated Does it phenocopy? GeneticKnockdown Genetic Knockdown of V-ATPase ObservedPhenotype->GeneticKnockdown Does it phenocopy? Washout Washout Experiment ObservedPhenotype->Washout Is it reversible? Rescue Rescue Experiment ObservedPhenotype->Rescue Is it rescued? OnTarget Phenotype is likely ON-TARGET StructurallyUnrelated->OnTarget Yes OffTarget Phenotype may be OFF-TARGET StructurallyUnrelated->OffTarget No GeneticKnockdown->OnTarget Yes GeneticKnockdown->OffTarget No Washout->OnTarget Yes Washout->OffTarget No Rescue->OnTarget Yes Rescue->OffTarget No

Caption: A workflow for validating the on-target effects of this compound.

VATPaseSignaling TS1552 This compound VATPase V-ATPase TS1552->VATPase Inhibits Calcium Thrombin-Stimulated Ca2+ Entry TS1552->Calcium Inhibits Lysosome Lysosome Acidification VATPase->Lysosome Promotes Autophagy Autophagy Lysosome->Autophagy Enables ProteinDegradation Protein Degradation Lysosome->ProteinDegradation Enables Trafficking Membrane Trafficking Lysosome->Trafficking Enables

References

Technical Support Center: Optimizing Incubation Time for TS 155-2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for the small molecule inhibitor TS 155-2 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a compound like this compound, and how does this impact incubation time?

A1: While specific data on this compound is not publicly available, for many small molecule inhibitors, the mechanism of action dictates the optimal incubation time. For instance, covalent inhibitors that form a permanent bond with their target may require longer incubation times to achieve maximum effect, as the inhibition is time-dependent. In contrast, reversible inhibitors may reach equilibrium more quickly. The stability of the compound in culture media over time is also a critical factor; longer incubation periods may necessitate media changes with a fresh compound to maintain the desired concentration.[1][2][3]

Q2: What is a typical starting point for incubation time when testing a new compound like this compound?

A2: For initial experiments with a novel inhibitor, a time-course experiment is highly recommended.[1][3] A common starting range for cell viability or cytotoxicity assays is 24, 48, and 72 hours. For assays measuring more rapid signaling events, such as protein phosphorylation, much shorter incubation times, from minutes to a few hours, may be more appropriate.

Q3: How do I determine the optimal incubation time for my specific cell line and assay?

A3: The ideal incubation time is cell-line and assay-dependent. A pilot experiment where you test a range of this compound concentrations across multiple incubation times is the most effective method to determine the optimal conditions. Your endpoint of interest will also guide your choice. For example, if you are measuring apoptosis, early time points may be crucial as this can be a rapid process.

Q4: Can the incubation time affect the IC50 value of this compound?

A4: Yes, incubation time can significantly influence the calculated IC50 value (the concentration of an inhibitor required to achieve 50% inhibition). For time-dependent inhibitors, the IC50 value is expected to decrease with longer incubation times as more of the target becomes inhibited. It is crucial to maintain consistent incubation times across experiments to ensure reproducible results.

Troubleshooting Guide

Issue 1: No observable effect of this compound at any concentration.

  • Possible Cause: The incubation time may be too short for the biological effect to manifest. Many cellular processes, such as apoptosis or changes in proliferation, can take 24 to 72 hours to become apparent.

  • Solution:

    • Perform a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours).

    • Verify the stability of this compound in your cell culture media over the planned incubation period. If it degrades, you may need to perform media changes with a fresh compound.

    • Ensure that the chosen assay is sensitive enough to detect the expected biological response.

Issue 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding density or variations in the experimental protocol can lead to significant variability. Cell health and growth phase can also impact their response to treatment.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding and check for even cell distribution across the plate.

    • Standardize all experimental parameters, including incubation times, reagent concentrations, and measurement procedures.

    • Use cells that are in the logarithmic growth phase and ensure they are healthy and have a low passage number.

Issue 3: Unexpected dose-response curve (e.g., non-sigmoidal).

  • Possible Cause: The compound may have poor solubility at higher concentrations, or it could be cytotoxic at levels that confound the primary assay endpoint. Off-target effects at high concentrations can also produce complex dose-response relationships.

  • Solution:

    • Determine the solubility of this compound in your culture media. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity.

    • Run a parallel cytotoxicity assay (e.g., an MTT or resazurin-based assay) to distinguish between a specific inhibitory effect and general toxicity.

    • Consider the possibility of off-target effects and investigate the mechanism of action at problematic concentrations.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general method for assessing the effect of this compound incubation time on cell viability using a resazurin-based assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture media. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the range of this compound concentrations.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: At the end of each incubation period, add the resazurin reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time. Plot the dose-response curves to determine the IC50 value at each time point.

Data Presentation

Table 1: Example of IC50 Values for this compound at Different Incubation Times

Incubation Time (Hours)IC50 (µM)
2415.2
488.5
723.1

Table 2: Example of Cell Viability Data from a Time-Course Experiment

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
1989275
5856540
10604520
25402510
5020105

Visualizations

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental Workflow for Optimizing Incubation Time

G cluster_timepoints Incubation Timepoints start Start: Seed Cells treat Treat with this compound Concentrations (including vehicle control) start->treat inc_24 24 hours treat->inc_24 inc_48 48 hours treat->inc_48 inc_72 72 hours treat->inc_72 assay Perform Viability Assay (e.g., Resazurin) inc_24->assay inc_48->assay inc_72->assay analyze Analyze Data: - Calculate % Viability - Determine IC50 assay->analyze end End: Optimal Time Identified analyze->end

Caption: Workflow for determining the optimal incubation time for this compound.

Troubleshooting Decision Tree for Unexpected Results

G start Unexpected Result (e.g., no effect, high variability) q_time Is incubation time optimized? start->q_time q_conc Is compound concentration appropriate? q_time->q_conc Yes sol_time Perform Time-Course Experiment (24, 48, 72h) q_time->sol_time No a_time_yes Yes a_time_no No q_assay Is assay protocol consistent? q_conc->q_assay Yes sol_conc Check Solubility & Run Dose-Response Curve q_conc->sol_conc No a_conc_yes Yes a_conc_no No sol_assay Standardize Seeding Density & Protocol Steps q_assay->sol_assay No sol_final Review Cell Health, Passage #, & Compound Stability q_assay->sol_final Yes a_assay_yes Yes a_assay_no No

Caption: Decision tree for troubleshooting common issues in cell-based assays.

References

Interpreting unexpected results in TS 155-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using TS 155-2 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrocyclic lactone with the molecular formula C39H60O11 and CAS number 303009-07-6.[1] Its primary mechanism of action is the inhibition of intracellular calcium influx that is induced by thrombin stimulation.[1] While detailed studies are limited, a patent suggests it may have hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.[1]

Q2: What is the expected outcome of a successful experiment with this compound?

A2: In a typical in vitro cell-based assay, such as a calcium flux assay, pre-incubation of cells with this compound is expected to cause a dose-dependent inhibition of the transient increase in intracellular calcium concentration that occurs upon stimulation with thrombin.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in ethanol, methanol, DMF, and DMSO.[1] For long-term storage, it is recommended to keep the compound as a solid at -20°C.[1] When preparing for experiments, create a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: In which cell lines can I expect to see an effect of this compound?

A4: The effects of this compound will be most apparent in cell lines that express Protease-Activated Receptors (PARs), particularly PAR1, which is a primary receptor for thrombin. Examples of such cell lines include human platelets, endothelial cells (like HUVECs), and some cancer cell lines.

Troubleshooting Guides for Unexpected Results

Issue 1: No inhibition of thrombin-induced calcium influx is observed.

If you do not see the expected inhibitory effect of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Inactive this compound Compound Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from solid material.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions.
Low Receptor Expression Confirm the expression of PAR1 on your cell line using techniques like qPCR, Western blot, or flow cytometry. Cell lines can lose receptor expression at high passage numbers.
Receptor Desensitization If cells are pre-exposed to agonists present in serum, receptors may become desensitized. Serum-starve the cells for a few hours before the experiment.
Issue 2: High background signal in the calcium flux assay.

A high background signal can mask the effects of both thrombin and this compound.

Potential Cause Troubleshooting Step
Cell Autofluorescence Some cell lines exhibit high intrinsic fluorescence. Measure the fluorescence of cells without the calcium indicator dye to determine the baseline.
Incomplete Dye Hydrolysis Ensure that the acetoxymethyl (AM) ester form of the calcium-sensitive dye is completely hydrolyzed by cellular esterases. Inadequate incubation time or low temperature can prevent this.
Dye Extrusion Some cells actively pump out the fluorescent dye. Probenecid can be added to the assay buffer to inhibit these transporters.
Contaminated Reagents or Media Use fresh, high-quality reagents and media. Phenol red in culture media can increase background fluorescence.
Issue 3: Inconsistent or variable results between experiments.
Potential Cause Troubleshooting Step
Inconsistent Cell Plating Ensure that cells are evenly distributed when plating and that the cell number is consistent across all wells and experiments.
Cell Passage Number The characteristics of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments.
Pipetting Errors Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.
Instrument Settings Use consistent settings on your plate reader or microscope for all experiments, including excitation and emission wavelengths, gain, and read times.

Experimental Protocols and Data Presentation

Key Experiment: In Vitro Calcium Flux Assay

This experiment is designed to measure the effect of this compound on thrombin-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Plate PAR1-expressing cells (e.g., HUVECs) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 15-30 minutes).

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period, then add a solution of thrombin to all wells and continue to measure the fluorescence intensity over time.

Data Analysis:

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0). The inhibitory effect of this compound can be quantified by comparing the peak fluorescence in treated wells to the control wells.

Expected Quantitative Data:

This compound Concentration Peak Fluorescence (F/F0) % Inhibition
0 µM (Vehicle)4.5 ± 0.30%
0.1 µM3.8 ± 0.215.6%
1 µM2.1 ± 0.153.3%
10 µM1.2 ± 0.173.3%
100 µM1.1 ± 0.0575.6%

Visualizations

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 activates Gq Gq PAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_ER Ca2+ ER->Ca_ER releases SOCE Store-Operated Ca2+ Entry ER->SOCE depletion triggers Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto TS1552 This compound TS1552->SOCE inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Plate PAR1-expressing cells dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading compound_incubation Incubate with this compound or Vehicle dye_loading->compound_incubation baseline Measure baseline fluorescence compound_incubation->baseline stimulate Stimulate with Thrombin baseline->stimulate measure_response Measure fluorescence change stimulate->measure_response analyze Analyze Data (F/F0) measure_response->analyze Troubleshooting_Logic cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay Assay Issues start Unexpected Result: No Inhibition by this compound check_compound Is the compound active? start->check_compound check_cells Are the cells responsive? start->check_cells check_assay Is the assay setup correct? start->check_assay storage Improper Storage check_compound->storage concentration Suboptimal Concentration check_compound->concentration receptor Low PAR1 Expression check_cells->receptor passage High Passage Number check_cells->passage desensitization Receptor Desensitization check_cells->desensitization dye Dye Loading Problem check_assay->dye instrument Incorrect Instrument Settings check_assay->instrument controls Controls Failed check_assay->controls

References

Technical Support Center: Troubleshooting TS 155-2 in Thrombin-Induced Calcium Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with TS 155-2 not inhibiting thrombin-induced calcium entry in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a macrocyclic lactone, a class of compounds often isolated from Streptomyces species. It is reported to be an inhibitor of calcium entry into cells following stimulation by thrombin. However, detailed mechanistic studies on its specific molecular target are not extensively available in peer-reviewed literature.

Q2: How does thrombin induce calcium entry in cells?

Thrombin activates Protease-Activated Receptors (PARs), primarily PAR1 on the surface of many cell types, including platelets, endothelial cells, and smooth muscle cells. This activation initiates a signaling cascade through Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels, such as Orai and TRP channels, in the plasma membrane, leading to an influx of extracellular calcium.

Q3: Why might this compound not be inhibiting thrombin-induced calcium entry in my experiment?

Several factors could contribute to this observation:

  • Experimental Protocol Issues: Problems with cell health, reagent concentrations, or the timing of experimental steps can affect the outcome.

  • Incorrect Mechanism of Calcium Entry: In your specific cell type, thrombin might be inducing calcium entry through a pathway that is not targeted by this compound.

  • Compound Inactivity: The particular lot of this compound may have degraded or be inactive.

  • Off-Target Effects: The observed calcium signal may be an artifact or an off-target effect not related to the canonical thrombin signaling pathway.

Troubleshooting Guide

If you are observing that this compound is not inhibiting thrombin-induced calcium entry, please follow these troubleshooting steps.

Problem: No inhibition of calcium influx by this compound.

Possible Cause 1: Suboptimal Experimental Conditions

  • Solution:

    • Cell Health: Ensure cells are healthy, within a low passage number, and not confluent, as these factors can alter receptor expression and signaling.

    • Reagent Preparation: Prepare fresh solutions of thrombin and this compound for each experiment. This compound is typically dissolved in a solvent like DMSO; ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (usually <0.1%).

    • Incubation Time: Optimize the pre-incubation time with this compound. A standard starting point is 15-30 minutes before thrombin stimulation.

    • Thrombin Concentration: Verify the activity of your thrombin stock. Use a concentration of thrombin that elicits a sub-maximal response to be able to detect inhibitory effects.

Possible Cause 2: Issues with Calcium Measurement

  • Solution:

    • Calcium Indicator Dye: If using a fluorescent calcium indicator like Fura-2 AM, ensure proper loading and de-esterification. Common issues include incomplete de-esterification (leading to compartmentalization of the dye) or dye leakage.

    • Extracellular Calcium: Confirm that your experimental buffer contains an appropriate concentration of calcium (e.g., 1-2 mM) for observing calcium influx. To isolate the influx component, you can initially stimulate with thrombin in a calcium-free buffer to observe release from internal stores, followed by the re-addition of extracellular calcium.

Possible Cause 3: Cell-Type Specific Signaling Pathways

  • Solution:

    • Receptor Expression: Confirm that your cell line expresses PAR1, the primary thrombin receptor.

    • Alternative Pathways: Consider that in your specific cell type, thrombin may activate other calcium channels that are not the target of this compound. Literature searches for thrombin signaling in your specific cell model are recommended.

Experimental Protocols

Protocol: Measuring Thrombin-Induced Intracellular Calcium Mobilization

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator like Fura-2 AM in a plate-based format.

Materials:

  • Cells of interest (e.g., human platelets, endothelial cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Fura-2 AM

  • Pluronic F-127

  • Thrombin

  • This compound

  • Ionomycin

  • EGTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Add HBSS containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Response:

    • Place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at 510 nm, for a set period (e.g., 1-2 minutes).

    • Add thrombin to the wells to achieve the final desired concentration and immediately continue recording the fluorescence for several minutes until the signal returns to baseline or stabilizes.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each time point.

    • The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.

    • The peak response to thrombin in the presence and absence of this compound can be compared.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Inhibition of Thrombin-Induced Calcium Entry

Treatment GroupPeak [Ca2+]i (nM)Area Under the Curve (AUC)
Vehicle + Thrombin450 ± 2535000 ± 2100
1 µM this compound + Thrombin280 ± 1821000 ± 1500
10 µM this compound + Thrombin150 ± 1211000 ± 950
Vehicle (no thrombin)100 ± 85000 ± 300

Data are presented as mean ± SEM from a representative experiment (n=3). This table is for illustrative purposes to show how data could be presented.

Mandatory Visualizations

Signaling Pathway

Thrombin_Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Gq11 Gq/11 PAR1->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Release IP3R->Ca_ER opens SOCE Store-Operated Ca2+ Entry (SOCE) Ca_ER->SOCE activates Ca_Influx Ca2+ Influx SOCE->Ca_Influx TS1552 This compound (Proposed Target) TS1552->SOCE inhibits?

Caption: Proposed signaling pathway for thrombin-induced calcium entry and the hypothetical point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Load Load Cells with Fura-2 AM Seed->Load Wash1 Wash Cells Load->Wash1 Incubate Pre-incubate with This compound or Vehicle Wash1->Incubate Measure Measure Baseline Fluorescence Incubate->Measure Stimulate Stimulate with Thrombin Measure->Stimulate Record Record Fluorescence Change Stimulate->Record Analyze Analyze Data (F340/F380 Ratio) Record->Analyze End End Analyze->End

Caption: Workflow for a cell-based assay to measure the effect of this compound on thrombin-induced calcium mobilization.

Technical Support Center: Managing Cell Viability Issues with High Concentrations of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "TS 155-2" is not publicly available in the searched scientific literature. Therefore, this technical support center provides a generalized troubleshooting guide for researchers encountering cell viability issues with high concentrations of a hypothetical investigational compound, hereafter referred to as "Compound this compound". The principles and protocols outlined here are based on established cell culture and toxicology practices.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of Compound this compound. What are the primary reasons for this?

A1: High concentrations of an investigational compound can induce cytotoxicity through various mechanisms. It is crucial to systematically investigate the cause. Key initial steps include confirming the compound's final concentration and the concentration of the solvent (e.g., DMSO) in the culture medium.[1] It's also important to ensure the health and viability of the cells before treatment.[1] Potential causes for high cytotoxicity include:

  • On-target toxicity: The compound may be highly potent against its intended biological target, and at high concentrations, this leads to cell death.

  • Off-target effects: At higher concentrations, the compound may interact with unintended cellular targets, leading to toxicity.

  • Compound precipitation: Poor solubility of the compound at high concentrations can lead to the formation of precipitates, which can be physically damaging to cells.[2]

  • Solvent toxicity: The vehicle used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[3]

  • Induction of apoptosis or necrosis: The compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[4]

Q2: How can we differentiate between a cytotoxic and a cytostatic effect of Compound this compound?

A2: It is important to distinguish whether the compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).

  • Viability assays , such as those using tetrazolium salts (MTT, MTS) or measuring ATP content (CellTiter-Glo), indicate the number of metabolically active, viable cells. A decrease in signal suggests either cytotoxicity or cytostatic effects.

  • Cytotoxicity assays specifically measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. An increase in LDH release is a direct indicator of cytotoxicity.

  • Proliferation assays , like those measuring DNA synthesis (e.g., BrdU incorporation) or using dyes that are diluted with each cell division (e.g., CFSE), can directly assess the rate of cell division. A reduction in proliferation without a significant increase in cell death markers would indicate a cytostatic effect.

Q3: My cell viability assay shows reduced viability at intermediate concentrations of Compound this compound, but at higher concentrations, the viability appears to recover. What could be causing this U-shaped dose-response curve?

A3: This phenomenon can be perplexing but has several potential explanations:

  • Compound precipitation: At high concentrations, the compound may precipitate out of the solution, reducing its effective concentration and thus its toxicity. It is advisable to visually inspect the wells for any precipitate.

  • Assay interference: The compound itself might interfere with the assay's chemistry. For instance, at high concentrations, a reducing compound could directly convert the MTT reagent to formazan, leading to a false-positive signal for cell viability.

  • Rapid induction of different cell death mechanisms: At intermediate concentrations, the compound might induce apoptosis, while at very high concentrations, it could cause rapid necrosis, which might affect the assay readout differently.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating to ensure a uniform cell number in each well.
Compound precipitation.Visually inspect wells for precipitate. If present, reconsider the solubilization method or the highest concentration tested.
High background signal in "no cell" control wells Compound interferes with the assay reagent.Run a cell-free control containing the media, compound, and assay reagent. If interference is detected, consider switching to a different viability assay with an alternative detection method (e.g., from a metabolic assay to a membrane integrity assay).
Unexpectedly high cytotoxicity at all tested concentrations Incorrect compound dilution/calculation.Double-check all calculations for stock and working solution concentrations.
The lowest tested concentration is already above the toxic threshold.Expand the concentration range to include much lower doses to establish a proper dose-response curve.
Solvent control shows toxicity The concentration of the solvent (e.g., DMSO) is too high.Perform a dose-response experiment for the solvent alone to determine its maximum tolerated concentration (typically <0.5% for DMSO). Prepare a more concentrated stock of your compound to reduce the volume of solvent added to the culture medium.

Quantitative Data Summary

The following table is an example of how to present cell viability data for a hypothetical dose-response experiment with Compound this compound.

Compound this compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1
Calculated IC50 (µM) ~10.5

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Compound this compound stock solution

  • Vehicle (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of the solvent as the highest compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous solution.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling_Pathway_for_Compound_Induced_Apoptosis TS155_2 Compound this compound (High Concentration) ROS ↑ Reactive Oxygen Species (ROS) TS155_2->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for apoptosis induced by Compound this compound.

Experimental_Workflow Start Start: Cell Seeding (96-well plate) Incubate1 Overnight Incubation (Cell Attachment) Start->Incubate1 Treatment Treat with Serial Dilutions of Compound this compound Incubate1->Treatment Incubate2 Incubate for Exposure Time (e.g., 48h) Treatment->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->Assay Readout Measure Signal (Absorbance/Luminescence) Assay->Readout Analysis Data Analysis: Calculate % Viability & IC50 Readout->Analysis End End Analysis->End

Caption: General experimental workflow for assessing compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckSolvent Is Solvent Control Toxic? Start->CheckSolvent ReduceSolvent Optimize/Reduce Solvent Concentration CheckSolvent->ReduceSolvent Yes CheckPrecipitate Is Compound Precipitating? CheckSolvent->CheckPrecipitate No ReduceSolvent->CheckPrecipitate ImproveSolubility Improve Solubilization or Lower Max Concentration CheckPrecipitate->ImproveSolubility Yes CheckAssay Is there Assay Interference? (Cell-free control) CheckPrecipitate->CheckAssay No ImproveSolubility->CheckAssay ChangeAssay Switch to a Different Viability Assay CheckAssay->ChangeAssay Yes TrueToxicity Likely True Compound-Mediated Cytotoxicity CheckAssay->TrueToxicity No ChangeAssay->TrueToxicity FurtherStudies Proceed with Mechanism of Action Studies (e.g., Apoptosis Assay) TrueToxicity->FurtherStudies

Caption: A logical workflow for troubleshooting high cytotoxicity results.

References

Validation & Comparative

Unraveling the Efficacy of Thrombin Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticoagulant therapy, thrombin inhibitors play a pivotal role in managing and preventing thromboembolic disorders. While established drugs like dabigatran, argatroban, and bivalirudin have well-documented efficacy, emerging compounds such as TS 155-2 are also gaining attention. This guide provides a comparative overview of the efficacy of this compound and other prominent thrombin inhibitors, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

A Note on this compound:

This compound is a macrocyclic lactone that has been identified as an inhibitor of thrombin-stimulated calcium entry into cells[1][2][3]. It is structurally related to hygrolidin and is produced by a species of Streptomyces[1][2]. While a patent for this compound suggests it possesses hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties, there is a notable absence of peer-reviewed literature detailing its in vitro and in vivo efficacy as a direct thrombin inhibitor. Consequently, a direct quantitative comparison of its efficacy with other thrombin inhibitors is not feasible at this time. The following sections will therefore focus on a detailed comparison of well-established thrombin inhibitors for which extensive experimental data is available.

Direct Thrombin Inhibitors: A Comparative Overview

Direct thrombin inhibitors (DTIs) exert their anticoagulant effect by binding directly to the active site of thrombin, thereby blocking its interaction with substrates. This mechanism is independent of antithrombin, a cofactor required by indirect thrombin inhibitors like heparin. DTIs can inhibit both free and clot-bound thrombin, offering a potential advantage over traditional anticoagulants.

This comparison will focus on three widely used direct thrombin inhibitors:

  • Dabigatran: An oral, reversible direct thrombin inhibitor.

  • Argatroban: An intravenous, small-molecule direct thrombin inhibitor.

  • Bivalirudin: An intravenous, synthetic peptide analog of hirudin, a natural thrombin inhibitor.

Quantitative Efficacy Data

The following tables summarize key quantitative data on the efficacy of dabigatran, argatroban, and bivalirudin based on preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

InhibitorTargetAssayIC50 / KiReference
DabigatranHuman ThrombinThrombin InhibitionKi: 4.5 nM
ArgatrobanHuman ThrombinThrombin InhibitionIC50: comparable for free and clot-bound thrombin
BivalirudinHuman ThrombinThrombin InhibitionBinds 1:1 stoichiometrically and reversibly

Table 2: Clinical Efficacy and Safety Outcomes (Selected Studies)

InhibitorIndicationComparatorKey OutcomesReference
DabigatranAtrial Fibrillation (Stroke Prevention)Warfarin150 mg bid dose: Lower rate of stroke and systemic embolism. Similar rate of major hemorrhage.
ArgatrobanHeparin-Induced Thrombocytopenia (HIT)Historical ControlsReduced incidence of thrombosis and mortality compared to no antithrombin therapy.
BivalirudinPercutaneous Coronary Intervention (PCI) in STEMIHeparinReduced risk of death or major bleeding.
BivalirudinCoronary Artery Disease undergoing PCIHeparinLower risk of major bleeding.

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for interpretation. Below are detailed protocols for key experiments cited.

Thrombin Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test inhibitor (e.g., dabigatran)

  • Assay buffer (e.g., Tris-HCl with polyethylene glycol)

  • Microplate reader

Procedure:

  • Prepare a solution of human α-thrombin in the assay buffer.

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well microplate, add the thrombin solution to wells containing either the test inhibitor or vehicle control.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

  • Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

  • Monitor the change in absorbance over time using a microplate reader at a wavelength specific for the cleaved substrate (e.g., 405 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of thrombin activity) by plotting the reaction rate against the inhibitor concentration. Ki values can be derived from this data using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Activated Clotting Time (ACT) Assay

The ACT assay is a point-of-care test used to monitor the effects of high-dose anticoagulants.

Materials:

  • Whole blood sample

  • ACT tube containing a contact activator (e.g., kaolin)

  • ACT measurement device

Procedure:

  • Draw a fresh whole blood sample from the patient.

  • Immediately add the blood to the ACT tube.

  • Start the timer on the ACT device.

  • The device incubates the sample at 37°C and monitors for clot formation.

  • The time taken for the initial fibrin clot to form is recorded as the activated clotting time in seconds.

  • Prolongation of the ACT indicates the level of anticoagulation. For example, the addition of argatroban to heparinized blood samples has been shown to significantly increase ACTs.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms and methodologies.

Thrombin_Signaling_Pathway Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FactorXIII Factor XIII Thrombin->FactorXIII Activation Platelets Platelets Thrombin->Platelets Activation Fibrin Fibrin (Clot) Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Cross-linking FactorXIIIa Factor XIIIa FactorXIII->FactorXIIIa FactorXIIIa->CrosslinkedFibrin ActivatedPlatelets Activated Platelets Platelets->ActivatedPlatelets DTI Direct Thrombin Inhibitor DTI->Thrombin Inhibition

Caption: Mechanism of action of direct thrombin inhibitors in the coagulation cascade.

Thrombin_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Thrombin Solution - Inhibitor Dilutions - Chromogenic Substrate start->prep_reagents add_thrombin_inhibitor Add Thrombin and Inhibitor to Microplate Wells prep_reagents->add_thrombin_inhibitor incubate Incubate at 37°C add_thrombin_inhibitor->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure_absorbance Measure Absorbance Change (e.g., at 405 nm) add_substrate->measure_absorbance analyze_data Calculate Reaction Rates and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro thrombin inhibition assay.

References

V-ATPase Inhibition: A Comparative Analysis of TS 155-2 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of vacuolar H+-ATPase (V-ATPase) inhibitors, Bafilomycin A1 stands as a well-characterized and widely utilized tool for researchers in various fields, including cell biology, cancer research, and neurobiology. As a potent and specific inhibitor, it has been instrumental in elucidating the physiological roles of V-ATPase in processes such as lysosomal acidification, autophagy, and endosomal trafficking. More recently, another compound, TS 155-2, also known as JBIR-100, has emerged as a bafilomycin analogue and a putative V-ATPase inhibitor. This guide provides a comprehensive comparison of these two inhibitors, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both Bafilomycin A1 and this compound belong to the plecomacrolide family of antibiotics, known for their potent biological activities. Their primary molecular target is the V-ATPase, a multi-subunit proton pump responsible for acidifying intracellular compartments in eukaryotic cells.

Bafilomycin A1 , isolated from Streptomyces griseus, exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex. This interaction blocks the proton translocation channel, leading to a rapid and reversible inhibition of the pump's activity. The consequences of this inhibition are manifold, including the neutralization of lysosomal pH, which in turn impairs the function of acid-dependent hydrolases and disrupts the autophagic flux by preventing the fusion of autophagosomes with lysosomes.

This compound , a bafilomycin analogue isolated from a Streptomyces species, is also reported to inhibit V-ATPase activity. While its precise binding site and mechanism of inhibition are not as extensively characterized as those of Bafilomycin A1, its structural similarity suggests a comparable mode of action, likely involving interaction with the V0 subunit. However, some conflicting reports suggest it may also act as an inhibitor of thrombin-induced calcium entry, indicating the potential for a more complex pharmacological profile.

Quantitative Comparison of Inhibitory Potency

A direct and definitive comparison of the V-ATPase inhibitory potency of this compound and Bafilomycin A1 is hampered by the limited availability of peer-reviewed data for this compound. While Bafilomycin A1 has been extensively studied with a well-established IC50 range for V-ATPase inhibition, the data for this compound is less clear.

InhibitorTargetIC50 (V-ATPase Inhibition)IC50 (Cytotoxicity)Source
Bafilomycin A1 V-ATPase0.4 - 10 nMCell-type dependentMultiple peer-reviewed studies
This compound (JBIR-100) V-ATPaseNot definitively reported in peer-reviewed literature. One supplier reports 0.46 µM.72.6 nM (HeLa cells)Supplier data, Ueda et al., 2010

Note: The IC50 value for this compound from the supplier lacks context regarding the specific assay conditions and whether it refers to direct V-ATPase enzyme inhibition or a cell-based assay.

Signaling Pathways and Cellular Effects

The inhibition of V-ATPase by both compounds triggers a cascade of downstream cellular events. The primary consequence is the disruption of intracellular pH homeostasis, which affects multiple signaling pathways.

V_ATPase_Inhibition_Pathway cluster_inhibitors V-ATPase Inhibitors cluster_target Molecular Target cluster_effects Cellular Consequences BafA1 Bafilomycin A1 V_ATPase V-ATPase Proton Pump BafA1->V_ATPase Inhibits TS155_2 This compound TS155_2->V_ATPase Inhibits (putative) Lysosomal_pH ↑ Lysosomal pH V_ATPase->Lysosomal_pH Maintains low pH Autophagy_Block Autophagy Block (Impaired Autophagosome-Lysosome Fusion) Lysosomal_pH->Autophagy_Block Leads to Endosomal_Trafficking Altered Endosomal Trafficking Lysosomal_pH->Endosomal_Trafficking Affects Apoptosis Induction of Apoptosis Autophagy_Block->Apoptosis Can trigger

Caption: Inhibition of V-ATPase by Bafilomycin A1 and this compound disrupts lysosomal pH, leading to a blockage in autophagy and altered endosomal trafficking, which can ultimately induce apoptosis.

Experimental Protocols

For researchers aiming to evaluate and compare V-ATPase inhibitors, a standardized set of assays is crucial. Below are detailed methodologies for key experiments.

V-ATPase Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of V-ATPase in isolated membrane fractions.

Workflow:

V_ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Isolation Isolate V-ATPase-rich membranes (e.g., from bovine brain or yeast vacuoles) Incubation Incubate membrane fractions with inhibitors Isolation->Incubation Inhibitor_Prep Prepare serial dilutions of This compound and Bafilomycin A1 Inhibitor_Prep->Incubation ATP_Addition Initiate reaction by adding ATP Incubation->ATP_Addition Reaction_Stop Stop reaction after a defined time ATP_Addition->Reaction_Stop Pi_Measurement Measure inorganic phosphate (Pi) release (e.g., Malachite Green assay) Reaction_Stop->Pi_Measurement Data_Analysis Calculate % inhibition and determine IC50 values Pi_Measurement->Data_Analysis

Caption: Workflow for a biochemical V-ATPase inhibition assay to determine IC50 values.

Methodology:

  • Preparation of V-ATPase-rich membranes: Isolate membranes from a source with high V-ATPase expression (e.g., bovine brain, yeast vacuoles) using differential centrifugation and sucrose gradient fractionation.

  • Assay Buffer: Prepare an assay buffer containing 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 50 mM KCl, and 0.02% NaN3.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitors (this compound and Bafilomycin A1) in DMSO and perform serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the membrane preparation to the assay buffer containing the different concentrations of the inhibitors.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding a solution to measure the released inorganic phosphate (Pi), such as the Malachite Green reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Autophagy Flux Assay (Cell-based)

This assay measures the degradation of autophagic cargo, which is blocked by V-ATPase inhibitors.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF-7) and treat with the inhibitors at various concentrations for a specified time (e.g., 6 hours). Include a vehicle control (DMSO).

  • Western Blotting: Lyse the cells and perform SDS-PAGE and Western blotting for LC3B and p62/SQSTM1. An accumulation of the lipidated form of LC3 (LC3-II) and p62 indicates a block in autophagic flux.

  • Fluorescence Microscopy: Alternatively, transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In the presence of a V-ATPase inhibitor, autophagosomes (yellow puncta, co-localization of mRFP and GFP) will accumulate, while the formation of autolysosomes (red puncta, GFP is quenched in the acidic environment) will be reduced.

Lysosomal Acidification Assay (Cell-based)

This assay assesses the ability of the inhibitors to neutralize the acidic pH of lysosomes.

Methodology:

  • Cell Culture and Treatment: Culture cells in a glass-bottom dish and treat with this compound or Bafilomycin A1 for 1-2 hours.

  • Staining: Load the cells with a lysosomotropic fluorescent probe, such as LysoTracker Red DND-99, which accumulates in acidic compartments.

  • Imaging: Visualize the cells using fluorescence microscopy. A decrease in the fluorescence intensity of the probe in treated cells compared to control cells indicates an increase in lysosomal pH.

  • Quantitative Analysis: Use a plate reader or flow cytometry for a quantitative measurement of the fluorescence intensity.

Cell Viability Assay

This assay determines the cytotoxic effects of the inhibitors.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound and Bafilomycin A1 for 24, 48, or 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.

Conclusion and Future Directions

Bafilomycin A1 is a well-established, potent, and specific inhibitor of V-ATPase, making it an invaluable research tool. Its mechanism of action and cellular effects have been extensively documented.

This compound, as a bafilomycin analogue, shows promise as a V-ATPase inhibitor. The available data on its cytotoxicity in cancer cell lines suggest potent biological activity. However, a comprehensive understanding of its performance as a V-ATPase inhibitor is currently limited by the lack of definitive, peer-reviewed data on its V-ATPase IC50 value and a detailed characterization of its specificity and potential off-target effects. The conflicting reports regarding its mechanism of action further underscore the need for more rigorous investigation.

For researchers considering the use of this compound, it is imperative to first validate its V-ATPase inhibitory activity and determine its IC50 in their experimental system. Direct, side-by-side comparisons with Bafilomycin A1 using the assays described in this guide will be essential to fully understand its pharmacological profile and its suitability as an alternative or complementary tool for studying V-ATPase function. Future studies should focus on elucidating the precise molecular interactions of this compound with the V-ATPase complex and exploring its full range of biological activities.

Comparative Guide to the Inhibition of Thrombin-Induced Calcium Influx: A Review of TS 155-2 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of the macrocyclic lactone TS 155-2 on thrombin-induced calcium influx, benchmarked against other known inhibitors of this pathway. While comprehensive data on this compound is emerging, this document consolidates available information and presents a framework for its evaluation by contextualizing its mechanism of action with that of established molecules.

Introduction to Thrombin-Induced Calcium Signaling

Thrombin, a serine protease, plays a critical role in hemostasis and thrombosis. Its interaction with protease-activated receptors (PARs) on the surface of cells, such as platelets, triggers a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium signal is a crucial second messenger that orchestrates a variety of cellular responses, including platelet aggregation, granule secretion, and shape change.

The rise in intracellular calcium is biphasic. Initially, thrombin activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. It is this latter phase of calcium entry that is the target of inhibitors like this compound.

Overview of this compound

This compound is a macrocyclic lactone identified as an inhibitor of thrombin-stimulated calcium entry.[1] While detailed peer-reviewed studies on its performance are limited, patent information suggests it exhibits hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties.[1] Its mechanism is believed to be the blockade of thrombin-evoked calcium influx, a critical step in the signaling pathway leading to platelet activation and other cellular responses.[1] Further in vitro and in vivo studies are reportedly in the developmental stage.[1]

Comparison with Alternative Inhibitors

To validate the inhibitory effect of this compound, its performance can be compared with other compounds known to interfere with thrombin-induced calcium influx. The following table summarizes key characteristics of this compound and selected alternative inhibitors.

Compound Reported Mechanism of Action Target Quantitative Data (IC50 / % Inhibition) Cell Type(s) Studied
This compound Blocks thrombin-evoked calcium (Ca2+) entry into cells.[1]Thrombin-stimulated calcium influx pathwayData not publicly availablePlatelets, Fibroblasts, Megakaryocytes, Endothelium, Smooth Muscle
Trimetazidine Attenuates the Ca2+ influx evoked by thrombin.Thrombin-induced calcium entry0.1 mM trimetazidine blunted the transient peak of [Ca2+]i by 28 ± 6% and decreased the equilibrium value by 6 ± 2% in platelets stimulated by 0.05 U/ml thrombin.Human Platelets
SIN-1 Activator of soluble guanylate cyclase, leading to increased cGMP which inhibits the opening of "receptor-operated channels".Receptor-operated calcium channelsDose-dependent inhibition of 45Ca2+ uptake and fluorescence increase.Human Platelets
Verapamil Inhibits thrombin-induced Ca2+ influx.Thrombin-activated calcium channelIC50 of 19 µM for inhibition of influx-related [Ca2+]cyt elevation.Human Platelets
Bepridil Inhibits both thrombin-induced Ca2+ influx and intracellular release.Thrombin-activated calcium channel and intracellular release mechanismIC50 of 2 µM for inhibition of influx-related [Ca2+]cyt elevation.Human Platelets
P11 (SOCE Inhibitor) Potent inhibitor of store-operated calcium entry (SOCE).Store-Operated Calcium Channels (SOCC)Ki between 32 and 75 nM depending on the cell type.Jurkat T cells

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the mechanism of action and the experimental approaches to validate inhibitors of thrombin-induced calcium influx, the following diagrams are provided.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Gq Gq PAR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Cellular_Response Cellular Response (e.g., Platelet Aggregation) DAG->Cellular_Response ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ release ER->Ca_ER releases IP3R->ER on SOCE Store-Operated Ca2+ Entry (SOCE) Ca_ER->SOCE triggers Ca_Influx Ca2+ influx SOCE->Ca_Influx Ca_Influx->Cellular_Response TS1552 This compound (Inhibitor) TS1552->SOCE inhibits

Figure 1. Thrombin signaling pathway leading to calcium influx.

Calcium_Influx_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., Platelets, HEK293) Dye_Loading 2. Load with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Washing 3. Wash to Remove Excess Dye Dye_Loading->Washing Inhibitor_Incubation 4. Incubate with Inhibitor (e.g., this compound) Washing->Inhibitor_Incubation Baseline_Reading 5. Measure Baseline Fluorescence Inhibitor_Incubation->Baseline_Reading Thrombin_Stimulation 6. Stimulate with Thrombin Baseline_Reading->Thrombin_Stimulation Measurement 7. Record Fluorescence Change (Calcium Influx) Thrombin_Stimulation->Measurement Data_Processing 8. Calculate [Ca2+]i Measurement->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Figure 2. Experimental workflow for calcium influx assay.

Experimental Protocols

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on thrombin-induced calcium influx in a cellular model.

Materials:

  • Cell line (e.g., human platelets, HEK293 cells stably expressing PAR1)

  • Cell culture medium and supplements

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Human α-thrombin

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Platelets are isolated from fresh human blood, or cultured cells are seeded in a 96-well black, clear-bottom plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in the presence of Pluronic F-127 to aid in dye solubilization. Incubation is typically carried out for 30-60 minutes at 37°C.

    • Following incubation, cells are washed with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Serial dilutions of the test compound (this compound) are prepared in HBSS.

    • The washed cells are incubated with the different concentrations of the test compound or vehicle control for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Influx:

    • The plate is placed in a fluorescence plate reader.

    • Baseline fluorescence is recorded for a short period (e.g., 15-30 seconds).

    • Thrombin is added to the wells using an automated injector to a final concentration known to elicit a submaximal response (e.g., EC80).

    • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is recorded over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • The change in fluorescence is converted to intracellular calcium concentration ([Ca2+]i).

    • The percentage of inhibition of the calcium influx for each concentration of the test compound is calculated relative to the vehicle control.

    • An IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal response) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound presents a promising, yet underexplored, candidate for the inhibition of thrombin-induced calcium influx. While direct comparative data is currently scarce, its proposed mechanism of action places it within a well-understood signaling pathway. By comparing its future experimental results with the established data of alternative inhibitors such as trimetazidine and specific SOCE blockers, and by employing standardized experimental protocols as outlined in this guide, the therapeutic potential of this compound can be effectively validated and characterized. This will provide valuable insights for researchers and professionals in the field of drug development targeting thrombosis, inflammation, and other conditions modulated by thrombin signaling.

References

Cross-Validation of TS 155-2's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of TS 155-2 (also known as JBIR-100), a bafilomycin analogue, with other V-ATPase inhibitors. The data presented is compiled from publicly available research to offer an objective overview of its performance, supported by detailed experimental protocols and mechanistic diagrams.

Executive Summary

This compound is an antibiotic isolated from Streptomyces sp. that has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for pH homeostasis in various organisms.[1][2] This guide cross-validates its antimicrobial spectrum and potency by comparing its Minimum Inhibitory Concentration (MIC) values with those of other well-known V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A. The findings indicate that this compound exhibits a comparable and, in some instances, more potent activity against susceptible strains.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogues was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in µM. The results are summarized in the tables below.

Table 1: Antimicrobial Spectrum of this compound (JBIR-100)
MicroorganismTypeMIC (µM)
Bacillus subtilisGram-positive bacterium8
Bacillus sp. Al HakamGram-positive bacterium4
Staphylococcus aureus USA300Gram-positive bacterium4
Vancomycin-resistant EnterococcusGram-positive bacterium16
Mycobacterium smegmatisAcid-fast bacterium>64
Escherichia coliGram-negative bacterium>64
Pseudomonas aeruginosaGram-negative bacterium>64
Debaryomyces hanseniiFungus16
Candida albicansFungus>64
Saccharomyces cerevisiaeFungus>64

Data sourced from Molloy, E. M., et al. (2016).

Table 2: Comparative Antimicrobial Activity of V-ATPase Inhibitors
MicroorganismThis compound (µM)Bafilomycin A1 (µM)Concanamycin A (µg/mL)
Bacillus subtilis8-0.625
Gram-positive bacteria4 - 16Active-
Gram-negative bacteria>64InactiveInactive
Fungi/Yeast16 - >64Active<0.39 - 25

Note: Direct comparison is challenging due to variations in tested strains and reporting units. Bafilomycin A1 is reported to have activity against Gram-positive bacteria and fungi. Concanamycin A shows potent antifungal activity. A dash (-) indicates that specific data for that organism was not found in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay Protocol
  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the test microorganisms on appropriate agar plates overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by using a microplate reader to measure optical density.

Mechanism of Action: V-ATPase Inhibition

This compound exerts its antimicrobial effect by inhibiting the V-ATPase proton pump. This pump is crucial for maintaining the acidic environment of intracellular compartments like vacuoles and lysosomes, which is essential for various cellular processes.

VATPase_Inhibition Extracellular Space Extracellular Space Cytosol Cytosol V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Channel) V1->V0 Drives rotation ADP ADP + Pi V1->ADP Hydrolyzes H_in H+ V0->H_in ATP ATP ATP->V1 H_out H+ H_out->V0 Translocation TS155_2 This compound TS155_2->V0 Inhibits

Figure 1: Mechanism of V-ATPase inhibition by this compound.

The diagram above illustrates how the V1 domain of the V-ATPase hydrolyzes ATP, providing the energy for the V0 domain to pump protons (H+) across the membrane. This compound specifically targets and inhibits the V0 subunit, thereby disrupting this process.

Experimental Workflow

The cross-validation of this compound's antimicrobial activity follows a systematic workflow, from compound preparation to data analysis.

Figure 2: Experimental workflow for antimicrobial susceptibility testing.

This workflow ensures a standardized and reproducible assessment of the antimicrobial properties of the tested compounds, allowing for a reliable comparison of their activities.

References

Comparative analysis of TS 155-2 and other direct oral anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "TS 155-2" in the context of direct oral anticoagulants (DOACs) has yielded no relevant results. The scientific and clinical trial literature does not contain information on a DOAC with this designation. Instead, the search results consistently point to two distinct investigational agents, TNO155 and SER-155 , neither of which are anticoagulants.

This indicates that the initial query is based on an incorrect premise. Therefore, a comparative analysis of "this compound" against other DOACs cannot be performed.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following information clarifies the nature of the compounds identified in the search:

TNO155: This is an allosteric inhibitor of the SHP2 phosphatase.[1] SHP2 is a key signaling protein involved in the RAS/MAPK pathway, which is frequently dysregulated in various cancers.[2] TNO155 is being investigated in clinical trials as a potential anti-cancer agent, often in combination with other targeted therapies for advanced solid tumors.[1][3][4] Its mechanism of action is entirely unrelated to the coagulation cascade.

SER-155: This is an investigational live oral biotherapeutic. It is designed to prevent gastrointestinal-derived bacterial bloodstream infections and other complications in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). The therapeutic goal of SER-155 is to modulate the gut microbiome to reduce the risk of infections, a field distinct from anticoagulation.

Given that "this compound" as a DOAC does not appear to exist in the current drug development landscape, a comparative analysis as requested is not feasible. Researchers interested in the field of anticoagulation are encouraged to focus on established and investigational DOACs that directly target components of the coagulation cascade, such as Factor Xa or thrombin.

References

Confirming the Specificity of TS 155-2 for V-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TS 155-2, a potent V-ATPase inhibitor, designed to assist researchers in confirming its target specificity. By presenting key experimental data and detailed protocols, this document aims to facilitate the objective evaluation of this compound in comparison to other widely-used V-ATPase inhibitors.

Understanding V-ATPase and the Importance of Specific Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles. This acidification is critical for a myriad of cellular processes such as protein degradation, receptor recycling, and neurotransmitter loading. The aberrant activity of V-ATPase is implicated in various diseases, including cancer, osteoporosis, and neurodegenerative disorders, making it a compelling therapeutic target.

This compound is an antibiotic and a bafilomycin analogue that has been identified as an inhibitor of V-ATPase activity[1][2]. Bafilomycins are a class of macrolide antibiotics known for their potent and specific inhibition of V-ATPases[3]. Specificity is a crucial attribute for any inhibitor used in research or drug development to ensure that the observed effects are due to the modulation of the intended target and not off-target interactions. This guide outlines experimental approaches to verify the specificity of this compound for V-ATPase.

Experimental Workflow for Specificity Confirmation

A systematic approach is necessary to confirm the specificity of an inhibitor. The following diagram illustrates a typical experimental workflow.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Off-Target Analysis biochem_assay V-ATPase Activity Assay (IC50 Determination) selectivity_panel Selectivity Profiling (vs. P-type, F-type ATPases) biochem_assay->selectivity_panel Confirm primary target target_engagement Cellular Thermal Shift Assay (CETSA) selectivity_panel->target_engagement Validate in cellular context cytotoxicity Cytotoxicity Profiling (Cancer vs. Normal Cell Lines) target_engagement->cytotoxicity Assess functional outcome off_target_screening Broad Kinase/Enzyme Screening cytotoxicity->off_target_screening Investigate unexpected effects

Figure 1: Experimental workflow for confirming V-ATPase inhibitor specificity.

Quantitative Comparison of V-ATPase Inhibitors

The following table summarizes the inhibitory potency of this compound and other common V-ATPase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the V-ATPase and the assay method used.

InhibitorTargetIC50Comments
This compound V-ATPase0.46 µM[1]Bafilomycin analogue.
Bafilomycin A1V-ATPase0.006 nM - 6 nM[4]Highly potent and specific V-ATPase inhibitor. Does not inhibit F1F0 ATPases and shows moderate activity against P-type ATPases.
Concanamycin AV-ATPaseNanomolar rangeA potent and specific V-ATPase inhibitor.
Apicularen BV-ATPaseNanomolar rangeA cytotoxic macrolide and V-ATPase inhibitor.
DiphyllinV-ATPase17 nMAn orally active V-ATPase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays to determine the specificity of this compound.

V-ATPase Activity Assay (In Vitro)

This assay measures the enzymatic activity of V-ATPase by quantifying ATP hydrolysis.

Principle: The assay determines the amount of inorganic phosphate (Pi) released from ATP by V-ATPase. The specificity is confirmed by the sensitivity of the ATPase activity to known V-ATPase inhibitors. To distinguish V-ATPase activity from other ATPases, inhibitors for F-type (e.g., azide) and P-type (e.g., vanadate) ATPases are included.

Protocol:

  • Preparation of Membrane Vesicles: Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., bovine chromaffin granules, yeast vacuoles, or insect midgut).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 50 mM KCl).

  • Inhibitor Panel: Include a panel of inhibitors in the reaction mixture:

    • Test Compound: A dilution series of this compound.

    • Positive Control: Bafilomycin A1 (e.g., 1 µM).

    • Negative Controls (for specificity):

      • Sodium azide (1 mM) to inhibit F-type ATPases.

      • Sodium orthovanadate (0.1 mM) to inhibit P-type ATPases.

  • Enzyme Reaction:

    • Add the membrane vesicle preparation to the reaction mixture containing the inhibitors and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a solution to halt enzymatic activity and develop color for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

  • Phosphate Detection: Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the released inorganic phosphate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells and quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line known to have high V-ATPase expression) to 80-90% confluency.

    • Treat the cells with a dilution series of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for a V-ATPase subunit (e.g., ATP6V1A).

    • Quantify the band intensities to determine the amount of soluble V-ATPase at each temperature.

  • Data Analysis: Plot the amount of soluble V-ATPase as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

V-ATPase Signaling and Inhibition

The following diagram illustrates the general mechanism of V-ATPase and the site of action for bafilomycin-type inhibitors.

G cluster_0 V-ATPase Complex V1 V1 Domain (Cytosolic) ATP Hydrolysis V0 V0 Domain (Membrane) Proton Translocation V1->V0 Drives rotation ADP_Pi ADP + Pi V1->ADP_Pi Hydrolyzes H_in H+ (Lumen) V0->H_in Translocates ATP ATP ATP->V1 Binds H_out H+ (Cytosol) H_out->V0 Inhibitor This compound (Bafilomycin Analogue) Inhibitor->V0 Binds and blocks proton channel

Figure 2: Mechanism of V-ATPase inhibition by this compound.

Off-Target Considerations

While bafilomycins are known for their V-ATPase specificity, potential off-target effects should be considered, especially at higher concentrations. For instance, Bafilomycin A1 has been reported to affect the ER-calcium ATPase (SERCA) and can induce apoptosis and mitochondrial dysfunction through mechanisms that may be independent of V-ATPase inhibition. Therefore, it is crucial to perform comprehensive off-target screening and to use the lowest effective concentration of this compound in experiments to minimize these potential confounding effects.

Conclusion

Confirming the specificity of this compound for V-ATPase is paramount for its reliable use as a research tool or its development as a therapeutic agent. The experimental strategies outlined in this guide, including in vitro ATPase activity assays with a panel of inhibitors and cell-based target engagement assays like CETSA, provide a robust framework for this validation. By comparing the performance of this compound with established V-ATPase inhibitors and carefully assessing potential off-target effects, researchers can confidently ascertain its specificity and interpret experimental outcomes with greater accuracy.

References

Unraveling the Anticoagulation Landscape: A Comparative Analysis of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of anticoagulant therapy, Factor Xa inhibitors have emerged as a cornerstone for the prevention and treatment of thromboembolic disorders. These targeted agents offer a significant advancement over older anticoagulants, providing a more predictable and favorable safety profile. This guide provides a detailed, data-driven comparison of the well-established class of Factor Xa inhibitors. Due to the lack of publicly available scientific data for a compound identified as "TS 155-2" in the context of anticoagulation, a direct comparison is not feasible. Therefore, this guide will focus on a comprehensive overview of Factor Xa inhibitors, their mechanism of action, and relevant experimental data.

Factor Xa Inhibitors: A Deep Dive into the Mechanism of Action

Factor Xa inhibitors exert their anticoagulant effect by directly and selectively binding to Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the formation of a fibrin clot. By targeting a single, pivotal point in the cascade, these inhibitors effectively reduce thrombin generation and, consequently, fibrin formation.[1][2][3][4][5]

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent excessive bleeding. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (FXa) then forms the prothrombinase complex with Factor Va, which amplifies the conversion of prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, the primary structural component of a blood clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX VIII Factor VIII IX->VIII X Factor X VIII->X TF Tissue Factor VII Factor VII TF->VII VII->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Prothrombinase Complex (Xa, Va) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa_Inhibitors Factor Xa Inhibitors FXa_Inhibitors->Xa Inhibition

Figure 1: Simplified diagram of the coagulation cascade and the target of Factor Xa inhibitors.

Quantitative Comparison of Oral Factor Xa Inhibitors

Several oral Factor Xa inhibitors are clinically approved, including rivaroxaban, apixaban, and edoxaban. While head-to-head clinical trials are limited, existing data from major clinical trials and pharmacokinetic studies allow for a comparative analysis of their key parameters.

ParameterRivaroxabanApixabanEdoxaban
Target Factor XaFactor XaFactor Xa
Inhibition Constant (Ki) 0.4 nM--
Bioavailability 80-100% (10 mg), 66% (20 mg, increases with food)~50%~62%
Time to Peak Plasma Concentration 2-4 hours3-4 hours1-2 hours
Plasma Half-life 5-9 hours (younger), 11-13 hours (elderly)~12 hours10-14 hours
Plasma Protein Binding 92-95%~87%~55%
Metabolism ~66% via CYP3A4/5 and CYP2J2~25% via CYP3A4/5 and othersMinimal
Excretion ~33% unchanged in urine, ~66% as inactive metabolites~27% unchanged in urine, rest in feces~50% unchanged in urine, ~50% in feces

Experimental Protocols

In Vitro Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency of a compound against human Factor Xa.

Methodology:

  • Human Factor Xa is incubated with a chromogenic substrate that releases a colored product upon cleavage.

  • The test compound (e.g., a Factor Xa inhibitor) is added at various concentrations.

  • The rate of color development is measured spectrophotometrically.

  • The concentration of the compound that inhibits Factor Xa activity by 50% (IC50) is calculated. This value is a measure of the compound's potency.

FXa_Inhibition_Assay FXa Factor Xa Substrate Chromogenic Substrate FXa->Substrate Enzymatic Cleavage Product Colored Product Substrate->Product Inhibitor Test Compound (Factor Xa Inhibitor) Inhibitor->FXa Binding Measurement Spectrophotometric Measurement Product->Measurement

References

The SHP2 Inhibitor TS 155-2 (TNO155): A Comparative Guide to Combination Therapies in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of TS 155-2 (also known as TNO155), a selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), when used in combination with other targeted agents. By summarizing key preclinical and clinical findings, this document aims to inform ongoing research and drug development efforts in oncology.

Introduction to this compound (TNO155)

This compound (TNO155) is an orally active inhibitor that targets SHP2, a non-receptor protein tyrosine phosphatase crucial for cell growth and differentiation through the MAPK signaling pathway.[1] SHP2 also plays a significant role in the programmed cell death pathway (PD-1/PD-L1), making it a compelling target for cancer therapy due to its dual role as an oncoprotein and a potential immunomodulator.[1] Preclinical studies have demonstrated that TNO155 can block both tumor-promoting and immune-suppressive signaling in tumors driven by Receptor Tyrosine Kinases (RTKs) and the MAPK pathway.[2][3] This has led to the clinical investigation of TNO155 in combination with other therapeutic agents to enhance anti-tumor activity and overcome resistance mechanisms.

Preclinical Rationale for Combination Therapies

Preclinical research has provided a strong rationale for combining TNO155 with immunotherapy and cell cycle inhibitors.

  • Combination with Anti-PD-1 Therapy (Spartalizumab): SHP2 is a downstream signaling molecule of the PD-1 receptor. Its inhibition can prevent T-cell exhaustion and enhance anti-tumor immunity. TNO155 has been shown to inhibit the activation of RAS by Colony-Stimulating Factor 1 Receptor (CSF1R), which is critical for the maturation of immunosuppressive tumor-associated macrophages. This provides a dual mechanism to enhance the efficacy of anti-PD-1 antibodies like spartalizumab.

  • Combination with CDK4/6 Inhibitors (Ribociclib): The combination of a SHP2 inhibitor with a CDK4/6 inhibitor targets two distinct but critical pathways in cancer cell proliferation: the MAPK signaling pathway and the cell cycle pathway. Preclinical data have shown a synergistic anti-proliferative effect with this combination in various cancer models, including those with KRAS mutations.

Clinical Efficacy and Safety of TNO155 Combination Therapies

A phase 1b, open-label, dose-escalation study (NCT04000529) evaluated the safety and efficacy of TNO155 in combination with the anti-PD-1 antibody spartalizumab or the CDK4/6 inhibitor ribociclib in patients with advanced solid tumors.

TNO155 in Combination with Spartalizumab

This combination was investigated in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), esophageal squamous cell carcinoma (ESCC), and colorectal cancer (CRC).

Table 1: Efficacy of TNO155 and Spartalizumab Combination Therapy

Patient CohortNDisease Control Rate (DCR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
All Doses5726.3%1.8%24.6%50.9%
Recommended Dose*1931.6%5.3%26.3%-

*Recommended Dose: 60 mg TNO155 once daily (2 weeks on, 1 week off) + 300 mg spartalizumab once every 3 weeks.

Table 2: Safety Profile of TNO155 and Spartalizumab Combination Therapy

Adverse Event (AE) CategoryAll PatientsAt Recommended Dose
Any-Grade AEs Leading to Dose Reduction14.0%15.8%
Any-Grade AEs Leading to Treatment Discontinuation8.8%15.8%
Most Common Any-Grade AEs Increased AST, Increased ALT, Increased CPK, Anemia, Thrombocytopenia, Peripheral Edema, Diarrhea
TNO155 in Combination with Ribociclib

This arm of the study enrolled patients with various advanced solid tumors.

Table 3: Efficacy of TNO155 and Ribociclib Combination Therapy

Patient CohortNDisease Control Rate (DCR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
All Doses4613.0%0%-67.4%
Recommended Dose**944.4%--55.6%

**Recommended Dose: 40 mg TNO155 + 200 mg ribociclib once daily (2 weeks on, 1 week off).

Table 4: Safety Profile of TNO155 and Ribociclib Combination Therapy

Adverse Event (AE) CategoryAll PatientsAt Recommended Dose
Any-Grade AEs Leading to Dose Reduction15.2%22.2%
Any-Grade AEs Leading to Treatment Discontinuation10.9%0%
Most Common Any-Grade AEs Thrombocytopenia, Increased AST, Increased CPK, Anemia, Increased ALT, Diarrhea, Neutropenia, Pyrexia, Peripheral Edema

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of TNO155 in combination with spartalizumab and ribociclib are rooted in their modulation of key signaling pathways involved in cancer cell proliferation, survival, and immune evasion.

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates PD1 PD-1 PD1->SHP2 activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation SHP2->RAS activates TNO155 TNO155 (this compound) TNO155->SHP2 inhibits Spartalizumab Spartalizumab Spartalizumab->PD1 inhibits

TNO155 inhibits SHP2, blocking the MAPK signaling pathway and enhancing anti-tumor immunity.

CDK46_Cell_Cycle_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates & inactivates Ribociclib Ribociclib Ribociclib->CDK46 inhibits E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition activates

Ribociclib inhibits CDK4/6, preventing cell cycle progression from G1 to S phase.
Experimental Workflows

The preclinical evaluation of TNO155 combination therapies involved standard in vitro and in vivo assays to determine efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays CellCulture Cancer Cell Culture Treatment Treat with TNO155 +/- Combination Agent CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (Crystal Violet) Treatment->ProliferationAssay WesternBlot Western Blot (p-ERK, etc.) Treatment->WesternBlot Xenograft Establish Tumor Xenografts in Mice Dosing Administer TNO155 +/- Combination Agent Xenograft->Dosing TumorMeasurement Measure Tumor Volume & Body Weight Dosing->TumorMeasurement Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) TumorMeasurement->Endpoint

Preclinical evaluation workflow for TNO155 combination therapies.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical evaluation of TNO155. These should be adapted based on the specific cell lines and experimental conditions.

Immunoblotting for Phosphorylated ERK (p-ERK)

This protocol is used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Pre-treat cells with TNO155 and/or the combination agent at various concentrations for a specified time (e.g., 1-4 hours). If required, stimulate the ERK pathway with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 to 1:2000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total ERK as a loading control. Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK.

Cell Proliferation Assay (Crystal Violet)

This assay measures cell viability to determine the anti-proliferative effects of the drug combinations.

  • Cell Seeding: Seed cancer cells in a 96-well plate (e.g., 15,000 cells/well for breast cancer cells) and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of TNO155 and/or the combination agent.

  • Staining: After the desired incubation period (e.g., 14 days for colony formation assays), gently wash the cells with PBS. Add 0.1% crystal violet solution and incubate for 10-30 minutes at room temperature.

  • Washing and Solubilization: Wash away excess stain with water and allow the plate to dry. Solubilize the bound dye with a solvent such as 0.1 M sodium citrate in 50% ethanol.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the combination therapies in a living organism.

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³). Randomize mice into treatment groups (vehicle control, TNO155 alone, combination agent alone, and combination therapy).

  • Drug Administration: Administer the drugs according to the specified dosing schedule and route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight. Further analysis of the tumor tissue for biomarkers can be performed.

Conclusion

This compound (TNO155) demonstrates a promising safety and efficacy profile when used in combination with spartalizumab or ribociclib in patients with advanced solid tumors. The preclinical data provide a strong mechanistic basis for these combinations, targeting key oncogenic and immune-evasion pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of TNO155 in novel therapeutic strategies. Further clinical studies are warranted to optimize dosing and identify patient populations most likely to benefit from these combination therapies.

References

Assessing the Potential Synergistic Effects of TS 155-2 with Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of TS 155-2, also known as JBIR-100, when combined with existing anticancer drugs. While direct studies on the synergistic activity of this compound are currently limited, this document compiles available data on its anticancer properties and draws parallels from its classification as a V-ATPase inhibitor and a bafilomycin analogue to infer its potential in combination therapies.

Introduction to this compound (JBIR-100)

This compound, or JBIR-100, is a macrocyclic lactone produced by Streptomyces species.[1] It is recognized as a potent inhibitor of vacuolar H+-ATPase (V-ATPase) and an analogue of bafilomycin.[2] Its primary known mechanism of action in a non-cancer context is the inhibition of thrombin-stimulated calcium entry into cells. However, emerging research has highlighted its potential as an anticancer agent.

Studies have demonstrated that JBIR-100 exhibits anti-proliferative effects and can induce apoptosis and autophagy in human breast cancer cell lines, specifically MCF-7 and MDA-MB-231.[1][3][4] The underlying mechanism for this activity has been attributed to the inhibition of the NF-κB signaling pathway.

Known Anticancer Activity of this compound (JBIR-100)

Research has identified specific cellular effects of JBIR-100 on cancer cells. These findings are crucial for understanding its potential for synergistic interactions with other anticancer agents.

Table 1: Summary of In Vitro Anticancer Activity of JBIR-100
Cell LineCancer TypeObserved EffectsKey Findings
MCF-7Breast CancerInhibition of cell growth, induction of apoptosis and autophagy.Downregulation of NF-κB, Akt, and mTOR signaling pathways.
MDA-MB-231Breast CancerInhibition of cell growth.Concentration- and time-dependent inhibition.
HeLaCervical CancerInhibition of V-ATPase activity.

Potential for Synergistic Effects: Insights from V-ATPase Inhibitors

As a V-ATPase inhibitor, this compound belongs to a class of compounds known to enhance the efficacy of conventional anticancer drugs. V-ATPases are proton pumps that play a critical role in maintaining the acidic tumor microenvironment and are implicated in multidrug resistance (MDR). Inhibition of V-ATPase can reverse this resistance and sensitize cancer cells to chemotherapy.

Table 2: Documented Synergistic Effects of V-ATPase Inhibitors with Anticancer Drugs
V-ATPase InhibitorAnticancer DrugCancer TypeObserved Synergistic Effect
Bafilomycin A1Doxorubicin, VincristineVariousReduced drug efflux from resistant cells.
PantoprazoleDoxorubicinSolid TumorsImproved drug distribution in blood vessels.
EsomeprazolePaclitaxelEpithelial Ovarian CancerImproved drug sensitivity in resistant cells.
Bafilomycin A1Si306 (Src tyrosine kinase inhibitor)GlioblastomaSynergistic growth inhibition.

The synergistic potential of V-ATPase inhibitors stems from their ability to:

  • Reverse Multidrug Resistance: By inhibiting the proton pump, these compounds can prevent the efflux of chemotherapeutic agents from cancer cells.

  • Disrupt Tumor Microenvironment: They can neutralize the acidic extracellular pH of tumors, which is known to promote invasion and metastasis.

  • Induce Apoptosis: V-ATPase inhibitors have been shown to induce programmed cell death in tumor cells.

Given that this compound is a bafilomycin analogue, it is plausible that it shares these synergistic properties.

Signaling Pathway and Experimental Workflow

To facilitate further research, this section provides a conceptual framework for the mechanism of action of JBIR-100 and a potential experimental workflow to assess its synergistic effects.

Signaling Pathway of JBIR-100 in Breast Cancer Cells

JBIR100_Pathway JBIR100 This compound (JBIR-100) V_ATPase V-ATPase JBIR100->V_ATPase Inhibits NF_kB_Pathway Akt/NF-κB Signaling JBIR100->NF_kB_Pathway Inhibits Apoptosis Apoptosis NF_kB_Pathway->Apoptosis Regulates Autophagy Autophagy NF_kB_Pathway->Autophagy Regulates Cell_Growth Cell Growth Inhibition NF_kB_Pathway->Cell_Growth Promotes (Inhibition leads to growth arrest)

Caption: Proposed signaling pathway of this compound (JBIR-100) in cancer cells.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture 1. Cancer Cell Line Selection (e.g., MCF-7, Drug-Resistant Lines) Dose_Response 2. Single Agent Dose-Response (this compound & Known Anticancer Drug) Cell_Culture->Dose_Response Combination_Assay 3. Combination Treatment (Fixed Ratio or Checkerboard) Dose_Response->Combination_Assay Synergy_Calculation 4. Synergy Analysis (Combination Index - CI) Combination_Assay->Synergy_Calculation Xenograft_Model 5. Xenograft Tumor Model (e.g., Nude Mice) Synergy_Calculation->Xenograft_Model Treatment_Groups 6. Treatment Groups (Vehicle, Single Agents, Combination) Xenograft_Model->Treatment_Groups Tumor_Measurement 7. Tumor Growth Monitoring Treatment_Groups->Tumor_Measurement Toxicity_Assessment 8. Toxicity Assessment Treatment_Groups->Toxicity_Assessment

Caption: A generalized workflow for evaluating the synergistic effects of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are outlines for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the selected anticancer drug in a suitable solvent (e.g., DMSO).

  • Dose-Response: Seed cells in 96-well plates. After 24 hours, treat with serial dilutions of each drug individually to determine the IC50 values.

  • Combination Assay: Treat cells with combinations of this compound and the other drug at various concentrations (e.g., constant ratio based on IC50 values or a checkerboard matrix).

  • Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Western Blot Analysis for Signaling Pathway
  • Cell Treatment: Treat cancer cells with this compound, the combination drug, or both at predetermined concentrations for a specific duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the targeted pathway (e.g., p-Akt, NF-κB, cleaved PARP, LC3-II/I).

  • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the changes in protein expression levels.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with known anticancer drugs is yet to be established, its identity as JBIR-100 and its classification as a V-ATPase inhibitor provide a strong rationale for its investigation in combination therapies. The known anti-proliferative and pro-apoptotic activities of JBIR-100, coupled with the well-documented ability of V-ATPase inhibitors to overcome multidrug resistance, make this compound a promising candidate for further research. Future studies should focus on systematic in vitro and in vivo assessments of its synergistic potential with a range of standard-of-care chemotherapeutic agents across various cancer types.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical guidance for the proper disposal of TS 155-2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures have been compiled to offer clear, step-by-step instructions for researchers, scientists, and drug development professionals.

Disposal and Handling Protocols

The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1] It is imperative to avoid disposing of this substance into the environment, such as down the drain or in general waste streams.[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes, but is not limited to:

  • Protective gloves

  • Clothing and eye protection

Disposal Method: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, it is crucial to adhere to all federal, state, and local environmental regulations.[1]

Quantitative Data Summary

While the available safety data sheet does not provide extensive quantitative data, the following table summarizes the key identifiable information for this compound.

IdentifierValue
Product NameThis compound
Catalog No.GC17423

Note: For more detailed quantitative data, such as physical and chemical properties, it is advisable to consult the full Safety Data Sheet (SDS) from the manufacturer.

Experimental Protocol for Disposal

The following protocol outlines the procedural steps for the safe disposal of this compound:

  • Assessment: Ensure that the waste material is clearly identified as this compound.

  • Consult Regulations: Review all applicable federal, state, and local environmental regulations concerning chemical waste disposal.

  • Engage Professional Service: Contact and contract with a licensed professional waste disposal service for the collection and disposal of this compound.

  • Safe Handling and Storage:

    • Wear appropriate PPE, including gloves, protective clothing, and eye protection.

    • Store the waste material in a designated, secure area away from incompatible materials pending collection.

  • Documentation: Maintain accurate records of the disposal process, including the name of the disposal service and the date of collection.

Disposal Workflow

cluster_prep Preparation cluster_action Action cluster_final Final Disposition start Start: this compound Waste Identified ppe Wear Appropriate PPE (Gloves, Eye Protection, Clothing) start->ppe regulations Consult Federal, State, & Local Regulations ppe->regulations contact_vendor Contact Licensed Waste Disposal Service regulations->contact_vendor package Package Waste According to Vendor & Regulatory Requirements contact_vendor->package document Document Disposal (Manifest, etc.) package->document collection Waste Collected by Licensed Vendor document->collection incineration Incineration at a Permitted Facility with Afterburner and Scrubber collection->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of TS 155-2 (also known as JBIR-100), a macrocyclic lactone used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

I. Understanding the Compound

This compound is a macrocyclic lactone produced by Streptomyces species. It is utilized in research as an inhibitor of thrombin-stimulated calcium entry into cells. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle this compound with the standard care and precautions applied to all laboratory chemicals, as its properties have not been fully characterized.[1]

II. Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if creating dust or aerosols.To prevent inhalation of dust or aerosols.

III. Operational and Disposal Plan: A Step-by-Step Guide

This section outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Locate and ensure the functionality of the nearest safety shower and eyewash station before beginning work.

  • Prepare all necessary equipment and reagents in advance to streamline the handling process.

2. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • If preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in ethanol, methanol, DMF, and DMSO.

3. In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite or sand.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Collect all contaminated materials in a sealed, properly labeled hazardous waste container.

4. Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes, absorbent pads) as chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Do not dispose of this compound down the drain or in the regular trash.

IV. Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

TS155_2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound ppe Don Appropriate PPE start->ppe setup Prepare Well-Ventilated Workspace ppe->setup handle Weigh/Handle Compound setup->handle dissolve Prepare Solution handle->dissolve spill Spill Occurs handle->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill waste Segregate & Label Waste decontaminate->waste dispose Dispose via EHS waste->dispose end End dispose->end spill->decontaminate Contain & Clean

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.